molecular formula C9H12ClF2N B591828 (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride CAS No. 847448-32-2

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Cat. No.: B591828
CAS No.: 847448-32-2
M. Wt: 207.649
InChI Key: BNFNPNSBDYSQAL-SBSPUUFOSA-N
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Description

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClF2N and its molecular weight is 207.649. The purity is usually 95%.
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Properties

IUPAC Name

(1R)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFNPNSBDYSQAL-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847448-32-2
Record name (1S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a chiral amine bearing a difluorinated phenyl ring, represents a valuable building block in modern medicinal chemistry. Its structural motifs are of significant interest in the design and synthesis of novel therapeutic agents. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, analytical characterization methods, potential applications in drug discovery, and essential safety and handling protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1565825-89-9[1]
Molecular Formula C₉H₁₂ClF₂N[1]
Molecular Weight 207.65 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Chirality (R)-enantiomer[1]
Storage Sealed in dry, room temperature[1]

Synthesis and Stereochemical Control

The asymmetric synthesis of chiral amines is a cornerstone of pharmaceutical development.[2] For this compound, a highly efficient and stereoselective method would be the asymmetric reductive amination of the corresponding prochiral ketone, 3,4-difluoropropiophenone. This approach allows for the direct installation of the chiral amine center with high enantiomeric purity.

Proposed Synthetic Pathway: Asymmetric Reductive Amination

The proposed synthesis involves a two-step process starting from 3,4-difluoropropiophenone, as illustrated in the workflow diagram below. The key to this synthesis is the use of a chiral catalyst or a biocatalyst to ensure the formation of the desired (R)-enantiomer.

G cluster_0 Synthesis Workflow A 3,4-Difluoropropiophenone (Prochiral Ketone) B Imine Intermediate A->B Ammonia Source (e.g., NH4OAc) C (R)-1-(3,4-Difluorophenyl)propan-1-amine (Free Base) B->C Asymmetric Reduction - Chiral Catalyst (e.g., Ru-complex) - or Biocatalyst (e.g., Transaminase) D This compound (Final Product) C->D Salt Formation (HCl in suitable solvent)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for asymmetric reductive amination.[3] Optimization of reaction conditions, including catalyst, solvent, temperature, and pressure, would be necessary to achieve high yield and enantioselectivity.

Step 1: Asymmetric Reductive Amination

  • To a high-pressure reactor, add 3,4-difluoropropiophenone (1 equivalent), an ammonia source such as ammonium acetate (2-3 equivalents), and a suitable chiral catalyst (e.g., a ruthenium-based catalyst with a chiral ligand, 0.5-1 mol%).

  • Add a degassed solvent (e.g., methanol or 2,2,2-trifluoroethanol).

  • Seal the reactor, purge with argon, and then pressurize with hydrogen gas (50-100 atm).

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-1-(3,4-difluorophenyl)propan-1-amine as the free base.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified (R)-1-(3,4-difluorophenyl)propan-1-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons of the ethyl group, and the terminal methyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the two fluorine-coupled aromatic carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and positions of the fluorine atoms on the phenyl ring.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity and determining the enantiomeric excess of the final product.

Purity Analysis (Reversed-Phase HPLC)

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient A suitable gradient from low to high percentage of B
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

Enantiomeric Excess (Chiral HPLC)

A chiral stationary phase is required to separate the (R) and (S) enantiomers. The choice of the chiral column and mobile phase is critical and often requires screening.

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Isocratic mixture of hexane and isopropanol with a suitable amine additive (e.g., diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature Controlled (e.g., 25 °C)
Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak corresponding to the free base of the molecule.

Applications in Drug Discovery and Development

Chiral amines are privileged structures in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates.[2] The title compound, with its specific stereochemistry and difluorophenyl moiety, is a promising building block for several reasons:

  • Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, leading to improved pharmacokinetic profiles.[4]

  • Modulation of Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability, which are critical for drug absorption and distribution.

  • Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of a drug candidate.

While specific applications for this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of cardiovascular drugs like Ticagrelor (which contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety) suggests its potential as a key building block for analogous compounds in various therapeutic areas.[5]

G cluster_1 Role in Drug Discovery A (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl (Chiral Building Block) B Synthesis of Complex Molecules A->B Incorporation into scaffolds C Lead Optimization B->C Structure-Activity Relationship (SAR) Studies D Active Pharmaceutical Ingredient (API) C->D Development Candidate

Caption: The role of the title compound as a building block in the drug discovery process.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on the general properties of fluorinated amine hydrochlorides.

Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling Procedures

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage

  • Store in a tightly sealed container in a cool, dry place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Yomi Lab. (R)-1-(3,4-二氟苯基)-1-丙胺盐酸盐,95%. Available at: [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Available at: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Fluorination Reagent Guide. Available at: [Link]

  • Rivera, A. et al. (2012). Synthesis of a new chiral cyclic aminal derived from rac-1,2-propanediamine. Tetrahedron Letters, 53(45), 6132–6135.
  • Sharma, M. et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Li, Y. et al. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
  • PubChemLite. (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride. Available at: [Link]

  • Google Patents. WO 2013/144295 A1.
  • BuyersGuideChem. (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. Available at: [Link]

  • Dutscher. Methanol 99.9% - grade: UV, IR, HPLC, ACS. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride: A Chiral Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a key chiral building block with significant applications in modern medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline robust methodologies for its synthesis and quality control, and explore its strategic importance in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this versatile intermediate.

Core Molecular Identity and Physicochemical Profile

This compound is a chiral amine salt valued for its specific stereochemistry and the presence of a difluorophenyl moiety, a common pharmacophore in many modern therapeutics. The precise control of its stereocenter is critical for achieving the desired pharmacological activity and minimizing off-target effects in the final active pharmaceutical ingredient (API).

Chemical Structure and Properties

The fundamental attributes of this compound are summarized in the table below. The molecular weight of 207.65 g/mol is a critical parameter for all stoichiometric calculations in synthetic and analytical procedures.[1]

IdentifierValueSource
IUPAC Name (1R)-1-(3,4-difluorophenyl)propan-1-amine;hydrochlorideN/A
CAS Number 1565825-89-9[1]
Molecular Formula C₉H₁₂ClF₂N[1]
Molecular Weight 207.65 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]

The structure, depicted below, features a chiral carbon atom directly attached to the 3,4-difluorophenyl ring. This specific (R)-configuration is paramount. The difluoro substitution pattern is a well-established bioisostere for other functional groups, often used to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.

Caption: Chemical structure of this compound.

Synthesis and Stereochemical Control

The synthesis of chiral amines like this compound requires a robust strategy to establish the desired stereocenter with high enantiomeric excess (ee). While specific synthesis routes for this exact molecule are proprietary, a general and highly effective approach involves the asymmetric reduction of a prochiral ketone precursor. This methodology is a cornerstone of modern pharmaceutical manufacturing due to its efficiency and scalability.

A closely related and well-documented synthesis is that of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate for the antiplatelet drug Ticagrelor.[2][3] The principles used in its synthesis, particularly the stereoselective reduction step, are directly applicable.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic pathway begins by disconnecting the amine hydrochloride to its free base, which in turn can be derived from the asymmetric reduction of the corresponding ketone.

retrosynthesis target (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl freebase (R)-1-(3,4-Difluorophenyl)propan-1-amine target->freebase Salt formation ketone 1-(3,4-Difluorophenyl)propan-1-one freebase->ketone Asymmetric Reduction precursors 1,2-Difluorobenzene + Propanoyl chloride ketone->precursors Friedel-Crafts Acylation

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Asymmetric Reduction

The critical step is the asymmetric reduction of 1-(3,4-difluorophenyl)propan-1-one. The choice of a chiral catalyst is paramount for achieving high stereoselectivity. Catalytic systems based on chiral oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) reduction, are particularly effective for this class of transformation.[4]

Protocol: CBS-Catalyzed Asymmetric Reduction

  • Reactor Setup: Under an inert nitrogen atmosphere, charge a dry, temperature-controlled reactor with anhydrous tetrahydrofuran (THF).

  • Catalyst Introduction: Add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (typically 1 M in toluene) to the reactor. The selection of the (R)-enantiomer of the catalyst is causal; it is designed to stereoselectively deliver a hydride to one face of the prochiral ketone, yielding the desired (R)-amine product.

  • Reducing Agent Addition: Cool the mixture to 0-5 °C. Slowly add a borane complex, such as borane-dimethyl sulfide (BMS), to the catalyst solution.[4] The borane serves as the stoichiometric hydride source, which is rendered chiral and selective by the CBS catalyst.

  • Ketone Feed: Dissolve 1-(3,4-difluorophenyl)propan-1-one in anhydrous THF and add it dropwise to the reactor, maintaining the temperature below 5 °C. The slow addition is crucial to control the exotherm and ensure optimal catalyst performance.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the conversion of the ketone by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, which reacts with excess borane.

  • Workup and Isolation: Concentrate the mixture under reduced pressure. The resulting residue is then subjected to a standard aqueous workup to remove boron byproducts and isolate the chiral alcohol intermediate.

  • Conversion to Amine: The resulting (R)-1-(3,4-difluorophenyl)propan-1-ol can be converted to the amine via standard methods, such as a Mitsunobu reaction followed by hydrolysis or conversion to an azide and subsequent reduction.

  • Salt Formation: Dissolve the final free base in a suitable solvent like isopropanol or ethyl acetate and treat with a stoichiometric amount of hydrochloric acid to precipitate the this compound salt, which can be isolated by filtration.

Quality Control and Analytical Methodologies

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is non-negotiable for its use in pharmaceutical synthesis. A multi-faceted analytical approach is required.

Purity Determination by Reverse-Phase HPLC

A standard and robust method for determining the purity of the final compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Protocol: RP-HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.[5]

  • Mobile Phase: A gradient elution is typically employed for optimal separation of the main peak from any potential impurities. A common mobile phase system is a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The difluorophenyl chromophore allows for sensitive detection in the UV range, typically around 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in the mobile phase to a final concentration of ~0.5 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Validation: The method must be validated for linearity, accuracy, and precision. The response should be linear across a range of concentrations (e.g., 0.1-1.0 mg/mL).[5]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the chemical structure of the synthesized compound.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The spectrum will show characteristic signals for the aromatic protons, the chiral methine proton, the methylene protons, and the terminal methyl group.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon atoms.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds. It will show signals corresponding to the two non-equivalent fluorine atoms on the benzene ring, confirming their presence and position.[7]

Enantiomeric Purity by Chiral HPLC

The most critical quality attribute is the enantiomeric excess (ee). This cannot be determined by standard RP-HPLC and requires a specialized chiral stationary phase (CSP).

chiral_hplc_workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing sample Dissolve sample in mobile phase filter Filter through 0.45µm filter sample->filter inject Inject onto Chiral Column filter->inject separate Separation of (R) and (S) enantiomers inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (%ee) integrate->calculate

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

The choice of the chiral column is critical and often requires screening several different types of CSPs (e.g., polysaccharide-based) to achieve baseline separation of the (R) and (S) enantiomers. The %ee is calculated from the integrated peak areas of the two enantiomers. For pharmaceutical applications, a %ee of >99.5% is typically required.

Applications in Drug Development

This compound serves as a valuable chiral building block. Its structural motifs are present in a range of biologically active molecules. The difluorophenyl group, as mentioned, is a key feature for modulating pharmacokinetic and pharmacodynamic properties. The chiral amine provides a critical handle for building asymmetry into larger, more complex molecules, which is fundamental to modern drug design where interactions with chiral biological targets (enzymes, receptors) are stereo-specific.

Its close structural similarity to intermediates used in the synthesis of drugs like Ticagrelor highlights its potential utility in constructing novel therapeutics targeting cardiovascular diseases, oncology, or central nervous system disorders.[2]

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care in a laboratory or manufacturing setting.

  • Hazard Statements: The compound is classified with the following hazards:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[3]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

References

  • BuyersGuideChem. (n.d.). (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride | 847448-46-8. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2022). Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link]

Sources

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Executive Summary

This compound is a chiral amine building block of significant interest to the pharmaceutical and agrochemical research sectors. Its stereodefined center and the presence of a 3,4-difluorophenyl moiety make it a valuable precursor for the synthesis of complex molecular targets. The difluorophenyl group is a well-established pharmacophore that can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. This guide provides a comprehensive overview of the core chemical properties, a proposed stereoselective synthesis, robust analytical characterization protocols, and key applications for this compound, intended for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental identity and properties of this compound are critical for its application in synthesis and research. These properties are summarized below.

PropertyValueSource(s)
IUPAC Name (1R)-1-(3,4-difluorophenyl)propan-1-amine hydrochlorideN/A
CAS Number 1565825-89-9[1]
Molecular Formula C₉H₁₂ClF₂N[1][2]
Molecular Weight 207.65 g/mol [1][3]
Appearance Solid powder[2]
Purity Typically ≥95-97%[2][4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[2]
Storage Conditions Store sealed in a dry place at room temperature; -20°C for long-term storage.[1][2]
SMILES Code CCN.[H]Cl[1]
InChI Key LWTZLRLBBSSNEN-VIFPVBQESA-N (for free base)[5]

Stereoselective Synthesis: A Mechanistic Approach

A robust and stereocontrolled synthesis is paramount for accessing enantiomerically pure chiral amines. While various methods exist, a highly effective and industrially scalable approach involves the asymmetric reductive amination of a prochiral ketone precursor, 3,4-difluoropropiophenone. This strategy offers excellent control over the desired (R)-stereochemistry.

Proposed Synthetic Pathway

The conversion of 3,4-difluoropropiophenone to the target amine can be achieved via a two-step sequence involving the formation of an intermediate imine followed by stereoselective reduction. However, a more direct and efficient method is catalytic asymmetric reductive amination.

Synthetic Pathway ketone 3,4-Difluoropropiophenone product (R)-1-(3,4-Difluorophenyl) propan-1-amine ketone->product Asymmetric Reductive Amination reagents Ammonia (NH₃) or NH₄OAc H₂ Gas or Hantzsch Ester reagents->product catalyst Chiral Catalyst (e.g., (R)-Noyori Ru-complex) + Acid co-catalyst catalyst->product final_product (R)-1-(3,4-Difluorophenyl) propan-1-amine HCl product->final_product Salt Formation hcl HCl in Ether or Isopropanol hcl->final_product

Caption: Proposed asymmetric synthesis of the target compound.

Causality in Experimental Design
  • Choice of Precursor : 3,4-Difluoropropiophenone is a readily available commercial starting material, making the synthesis economical.

  • Asymmetric Catalyst : The selection of a chiral catalyst is the most critical step for ensuring high enantiomeric excess (ee). Ruthenium-based catalysts, such as those developed by Noyori, are well-documented for the highly efficient and stereoselective reduction of ketones and imines. The (R)-configuration of the catalyst complex directly yields the (R)-amine product. This choice is superior to diastereomeric crystallization, which often results in lower yields.

  • Reducing Agent : Hydrogen gas is a clean and atom-economical reducing agent. Alternatively, a Hantzsch ester can be used as a milder transfer hydrogenation reagent, which can be beneficial for optimizing reaction conditions on a lab scale.

  • Salt Formation : The final product is isolated as a hydrochloride salt. This is standard practice for amines as it typically yields a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which is often an oil.

Analytical and Spectroscopic Characterization

Rigorous analytical quality control is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

Quality Control Workflow

A standard workflow ensures that each batch of the compound meets the required specifications before its use in downstream applications.

QC_Workflow cluster_0 Batch Synthesis cluster_1 Analytical Testing cluster_2 Final Approval synthesis Crude Product Isolation (Post-Workup) nmr Structure Verification (¹H, ¹³C, ¹⁹F NMR) synthesis->nmr ms Mass Verification (LC-MS) synthesis->ms hplc Chemical Purity (RP-HPLC, UV Det.) synthesis->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) synthesis->chiral_hplc pass Release Batch (Meets Specification) nmr->pass fail Reject Batch (Repurify or Re-synthesize) nmr->fail ms->pass ms->fail hplc->pass Purity > 97% hplc->fail chiral_hplc->pass ee > 99% chiral_hplc->fail

Caption: Standard quality control workflow for compound validation.

Expected Spectroscopic Data
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), a quartet for the methine proton (CH-N) adjacent to the chiral center, a multiplet for the methylene protons (CH₂), and a triplet for the terminal methyl group (CH₃).

  • ¹³C NMR : The carbon spectrum will display distinct signals for the two non-equivalent fluorine-bearing aromatic carbons, the other aromatic carbons, and the three aliphatic carbons.

  • ¹⁹F NMR : The fluorine NMR will show two distinct signals for the non-equivalent fluorine atoms on the phenyl ring, with characteristic coupling patterns.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in positive ion mode would show the molecular ion for the free base [M+H]⁺ at approximately m/z 172.09.[5]

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a standard method for determining the chemical purity of the title compound.

  • System Preparation : Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.[6]

  • Mobile Phase : Prepare a mobile phase consisting of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Sample Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

  • Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 25°C

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Data Analysis : Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly strategic building block in drug discovery programs.

Role as a Medicinal Chemistry Scaffold

The molecule can be used as a scaffold to generate libraries of novel compounds. The primary amine serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and sulfonamide synthesis, allowing for systematic exploration of the surrounding chemical space.

G scaffold (R)-1-(3,4-Difluorophenyl) propan-1-amine HCl amide Amide Coupling (R-COCl, EDCI/HOBt) scaffold->amide sulfonamide Sulfonylation (R-SO₂Cl, Base) scaffold->sulfonamide reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) scaffold->reductive_amination alkylation N-Alkylation (R-Br, Base) scaffold->alkylation library Diverse Compound Library for SAR Studies amide->library sulfonamide->library reductive_amination->library alkylation->library

Caption: Utility as a scaffold for generating compound libraries.

Strategic Importance of the 3,4-Difluorophenyl Group

The 3,4-difluorophenyl motif is frequently employed in modern medicinal chemistry for several key reasons:

  • Metabolic Stability : The fluorine atoms can block sites of oxidative metabolism (e.g., cytochrome P450-mediated aromatic hydroxylation), thereby increasing the half-life of a drug candidate.

  • Binding Interactions : Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.

  • Modulation of pKa : The electron-withdrawing nature of the fluorine atoms lowers the pKa of the amine group compared to its non-fluorinated analog. This can be crucial for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

This compound is structurally related to key intermediates used in the synthesis of potent therapeutics like the antiplatelet agent Ticagrelor, which features a (3,4-difluorophenyl)cyclopropylamine core.[7][8] This highlights the proven value of this specific substituted phenylamine framework in developing successful drug candidates.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

  • GHS Hazard Classification : The compound is classified with the "Warning" signal word.[1]

    • H302 : Harmful if swallowed[1][9]

    • H315 : Causes skin irritation[1][9]

    • H319 : Causes serious eye irritation[1][9]

    • H335 : May cause respiratory irritation[1][9]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[10]

    • Skin Protection : Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat is mandatory.[10][11]

    • Respiratory Protection : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][11]

  • Handling : Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.[11]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible substances.[1][10]

Conclusion

This compound is a high-value chiral building block with well-defined chemical properties. Its strategic importance is rooted in the combination of a stereochemically defined center and the advantageous 3,4-difluorophenyl motif, which is a privileged structure in modern drug design. Access through stereoselective synthesis and validation via robust analytical protocols enable its effective use in the generation of novel chemical entities for pharmaceutical and related research. Adherence to strict safety and handling protocols is mandatory when working with this compound.

References

  • Chemical Register. (1S)-1-(3,4-DICHLOROPHENYL)PROPAN-1-AMINE. [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

  • BuyersGuideChem. (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride | 847448-46-8. [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • PubChemLite. (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride. [Link]

  • Google Patents. WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)
  • CIPAC. Multi-active method for the analysis of active substances in formulated products. [Link]

  • University of Wisconsin. Organic Chemistry Data - 1H NMR Chemical Shifts. [Link]

  • Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)

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Structure Elucidation of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride: A Multi-technique Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest as a key building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry and structural integrity are critical determinants of the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation and stereochemical confirmation of this compound. We will delve into the practical application and theoretical underpinnings of mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and chiral high-performance liquid chromatography. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating analytical workflow suitable for rigorous drug development and quality control environments.

Introduction and Significance

The presence of a chiral center and fluorine atoms in this compound makes it a valuable intermediate in modern medicinal chemistry. Fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. The specific (R)-configuration is often essential for targeted biological activity, as enantiomers can exhibit different pharmacological or toxicological profiles[2]. Therefore, a robust analytical strategy is not merely an academic exercise but a regulatory and safety imperative. This guide presents an integrated approach, demonstrating how orthogonal analytical techniques converge to provide a complete and confident structural picture.

Physicochemical Properties

A foundational step in any analysis is the compilation of the compound's basic properties.

PropertyValueSource
IUPAC Name (1R)-1-(3,4-difluorophenyl)propan-1-amine hydrochlorideN/A
Molecular Formula C₉H₁₂ClF₂N[3]
Molecular Weight 207.65 g/mol [3]
CAS Number Not available for the hydrochloride salt, S-enantiomer is 847448-46-8[4]
Appearance White to off-white solid powder (Typical)N/A

Integrated Analytical Workflow

The comprehensive elucidation of the target molecule relies on a synergistic workflow where each technique provides a unique piece of the structural puzzle. No single method is sufficient; their combined power provides the necessary certainty.

G cluster_0 Primary Structure & Formula cluster_1 Connectivity & Framework cluster_2 Stereochemistry cluster_3 Final Confirmation MassSpec Mass Spectrometry (MS) Confirms MW & Formula NMR NMR Spectroscopy (1H, 13C, 2D) Maps C-H Framework MassSpec->NMR Structure Unambiguous Structure (R)-1-(3,4-Difluorophenyl) propan-1-amine HCl MassSpec->Structure FTIR FTIR Spectroscopy Identifies Functional Groups FTIR->NMR FTIR->Structure HPLC Chiral HPLC Confirms Enantiomeric Purity NMR->HPLC NMR->Structure HPLC->Structure G parent [M+H]⁺ m/z 172.09 frag1 Loss of NH₃ m/z 155.07 parent->frag1 -NH₃ frag2 Loss of C₂H₅N m/z 143.09 parent->frag2 -CH₃CH₂NH₂ frag3 Benzylic Cleavage m/z 127.02 parent->frag3 -C₃H₈N

Caption: Key MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing definitive proof of the carbon-hydrogen framework and atom connectivity. [5][6]A suite of 1D and 2D experiments is required to assign every proton and carbon and confirm their relationships.

Experimental Protocol
  • Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is excellent for observing the exchange of labile N-H protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • 1D: ¹H, ¹³C{¹H}, DEPT-135

    • 2D: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), HMBC (¹H-¹³C long-range correlation).

Data Interpretation & Expected Spectra

The structure contains several distinct spin systems: the trisubstituted aromatic ring, the chiral methine proton (CH), the diastereotopic methylene protons (CH₂), and the terminal methyl group (CH₃). [7] ¹H NMR (400 MHz, D₂O):

  • δ ~7.4-7.8 ppm (3H, m): Aromatic protons. The 3,4-difluoro substitution pattern creates complex multiplets due to H-H and H-F couplings.

  • δ ~4.5 ppm (1H, t): Methine proton (H1). It is coupled to the adjacent CH₂ group, appearing as a triplet.

  • δ ~2.1 ppm (2H, m): Methylene protons (H2). These protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet.

  • δ ~0.9 ppm (3H, t): Methyl protons (H3). Coupled to the adjacent CH₂ group, appearing as a triplet.

  • N-H Protons: In D₂O, the three protons of the -NH₃⁺ group will exchange with deuterium and the signal will disappear, confirming the primary amine salt. [8]In DMSO-d₆, they would appear as a broad singlet around 8-9 ppm.

¹³C{¹H} NMR (100 MHz, D₂O):

  • δ ~145-155 ppm (2C, dd): Aromatic carbons bonded to fluorine (C3 & C4), showing large one-bond ¹JCF coupling.

  • δ ~110-135 ppm (4C, m): Remaining aromatic carbons, showing smaller two- and three-bond JCF couplings.

  • δ ~55 ppm (1C): Methine carbon (C1).

  • δ ~28 ppm (1C): Methylene carbon (C2).

  • δ ~10 ppm (1C): Methyl carbon (C3).

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.4 - 7.8m110 - 135
Aromatic C-F--145 - 155
CH (1)-NH₃⁺~4.5t~55
CH₂ (2)~2.1m~28
CH₃ (3)~0.9t~10

2D NMR for Connectivity Confirmation:

  • COSY: Will show correlation between H1/H2 and H2/H3, confirming the propyl chain.

  • HSQC: Will link each proton signal to its directly attached carbon (H1-C1, H2-C2, H3-C3).

  • HMBC: Is critical for establishing the link between the side chain and the ring. A key correlation will be from the H1 proton to the aromatic quaternary carbon, confirming the attachment point.

G cluster_0 1D Spectra cluster_1 2D Correlation cluster_2 Structural Fragments H1_NMR ¹H NMR Signal Positions & Multiplicity COSY COSY H-H Connectivity H1_NMR->COSY HSQC HSQC C-H (1-bond) H1_NMR->HSQC HMBC HMBC C-H (long-range) H1_NMR->HMBC C13_NMR ¹³C NMR Carbon Environments C13_NMR->COSY C13_NMR->HSQC C13_NMR->HMBC Fragments {Propyl Chain | Difluorophenyl Ring} COSY->Fragments HSQC->Fragments Final_Structure Final Structure Assembly HMBC->Final_Structure Fragments->Final_Structure

Caption: NMR data integration for structure assembly.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR confirms the presence of key functional groups. For a primary amine hydrochloride, the N-H stretching vibrations are distinctly different from those of a free amine, providing a clear diagnostic marker. [9][10]

Experimental Protocol
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 2800 (broad)N-H StretchPrimary ammonium (-NH₃⁺)
~3050C-H StretchAromatic
~2960C-H StretchAliphatic (CH₃, CH₂)
~1600 & ~1500C=C StretchAromatic Ring
~1520N-H Bend (asymmetric)Primary ammonium (-NH₃⁺)
~1280 - 1100 (strong)C-F StretchAryl-Fluoride
~1150C-N StretchAliphatic Amine

Trustworthiness: The presence of the very broad absorption band centered around 3000 cm⁻¹ for the N-H stretch is definitive for the ammonium salt form, distinguishing it from the two sharp peaks expected for a primary free amine (R-NH₂) around 3300-3500 cm⁻¹. [11]

Chiral High-Performance Liquid Chromatography (HPLC): Stereochemical Confirmation

Expertise & Causality: The biological activity is tied to the (R)-enantiomer. Therefore, confirming the enantiomeric purity is a critical release criterion. Chiral HPLC is the gold standard for this analysis. [12][13]The choice of a polysaccharide-based chiral stationary phase (CSP) is based on its proven success in resolving a wide range of chiral amines through interactions like hydrogen bonding, dipole-dipole, and inclusion complexing. [14][15]

Experimental Protocol
  • Instrumentation: HPLC system with UV detector.

  • Column: A polysaccharide-based CSP, e.g., Lux® Cellulose-1 or CHIRALCEL® OD-H.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA). The non-polar main solvent and polar alcohol modulate retention, while the basic DEA additive is crucial to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the analyte is in its neutral (free base) form.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Racemic Standard: Prepare a 0.5 mg/mL solution of the racemic (R/S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride in the mobile phase.

    • Sample: Prepare the (R)-enantiomer sample at the same concentration.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers and ensure baseline separation (Resolution > 1.5). Inject the sample to quantify the purity.

Data Interpretation and Validation
  • System Suitability: The racemic standard injection is used to establish system suitability, confirming the column's ability to separate the enantiomers.

  • Peak Identification: By comparing the chromatogram of the sample with the racemic standard, the major peak can be confirmed as the desired (R)-enantiomer.

  • Enantiomeric Excess (% ee): The purity is calculated using the peak areas of the R and S enantiomers: % ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and Limit of Quantitation (LOQ) for the undesired (S)-enantiomer. [16][17][18][19]

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis SamplePrep Prepare Sample & Racemic Standard HPLC Inject on Chiral Column SamplePrep->HPLC Separation Separation of (R) and (S) Enantiomers HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Calculate % Enantiomeric Excess Detection->Quantification

Caption: Workflow for chiral purity analysis by HPLC.

Conclusion

The structural elucidation of this compound is a case study in the power of a multi-technique analytical approach. High-resolution mass spectrometry confirms the elemental formula, while FTIR provides a rapid check of the key functional groups, particularly the primary ammonium salt. The heavy lifting of framework determination is accomplished by a suite of 1D and 2D NMR experiments that unambiguously map the atomic connectivity. Finally, chiral HPLC provides the crucial confirmation of stereochemical identity and purity. This integrated, self-validating workflow provides the highest level of confidence required for advancing drug development programs in a regulated environment.

References

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

  • (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride | 847448-46-8. BuyersGuideChem. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)-cyclopropanamine derivatives and salts.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Moravek. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil. [Link]

  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]

  • IR: amines. University of Calgary. [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer... PMC. [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • H-1 NMR spectrum of propylamine. Doc Brown's Chemistry. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Chrominfo. [Link]

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A Technical Guide to the Physicochemical Properties of (R)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a stereocenter adjacent to a difluorinated phenyl ring, makes it a valuable precursor for the synthesis of complex, biologically active molecules. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also a detailed framework for its analytical characterization. The methodologies described herein are grounded in established principles of chemical analysis, ensuring that the protocols are robust and self-validating, thereby upholding the highest standards of scientific integrity.

Chemical Identity and Structure

The fundamental characteristics of a chemical compound are defined by its structure and identity. These identifiers are crucial for regulatory compliance, accurate sourcing, and consistent experimental replication.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
Chemical Name This compound -
CAS Number 1565825-89-9 [1]
Molecular Formula C₉H₁₂ClF₂N [1]
Molecular Weight 207.65 g/mol [1]

| Canonical SMILES | CCN.[H]Cl |[1] |

Chemical Structure:

Chemical structure of this compound
Figure 1. 2D structure of this compound.

The molecule's structure is defined by three key features:

  • The Chiral Center: The carbon atom bonded to the amine group is a stereocenter with an (R)-configuration. This chirality is critical for stereospecific interactions with biological targets.

  • The 3,4-Difluorophenyl Ring: The two fluorine atoms on the aromatic ring significantly influence the molecule's electronic properties and metabolic profile. They can enhance binding interactions and block sites of oxidative metabolism, often leading to improved pharmacokinetic properties in derivative compounds.

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which typically enhances stability and confers higher aqueous solubility compared to the free base form, facilitating its handling and use in various reaction conditions.

Physicochemical Properties

A compound's utility is largely determined by its physical properties. The following table summarizes the known and expected properties of this amine hydrochloride.

Table 2: Summary of Physical Properties

Property Value / Observation Rationale / Significance
Physical Form Solid, crystalline powder Typical for small molecule hydrochloride salts.
Color White to off-white Indicates a relatively high level of purity.
Solubility Soluble in DMSO and Methanol The ionic nature of the hydrochloride salt promotes solubility in polar protic and aprotic solvents. This is a key consideration for selecting solvents for NMR analysis and chemical reactions.
Storage Conditions Sealed in a dry environment at room temperature.[1] As a hydrochloride salt, the compound is hygroscopic. Proper storage is essential to prevent water absorption and maintain sample integrity.

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[1] |

Analytical Characterization Protocols

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques must be employed. The following sections detail validated, field-proven protocols for its characterization.

Purity Assessment by Reverse-Phase HPLC

Expertise & Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this amine hydrochloride. The methodology is chosen for its high resolution and compatibility with UV detection, enabled by the compound's aromatic ring. A C18 (octadecylsilyl) stationary phase is selected for its excellent retention of moderately polar compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape by keeping the amine protonated and minimizing tailing.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting A Prepare Mobile Phase (A: 0.1% Formic Acid in H₂O) (B: 0.1% Formic Acid in ACN) C Equilibrate HPLC System (C18 Column, 25°C) A->C B Prepare Sample (1 mg/mL in 50:50 ACN:H₂O) D Inject Sample (5 µL) B->D C->D E Run Gradient Elution D->E F Detect at 254 nm E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Generate Report H->I

Caption: Workflow for HPLC purity analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 2.6 µm particle size, 100 x 2.1 mm, or equivalent.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm - 330 nm, with 254 nm being a common choice for aromatic compounds.[2]

  • Injection Volume: 1-5 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.

Trustworthiness - A Self-Validating System: Before sample analysis, the system's performance must be verified. This is achieved by running a system suitability test. Injecting the sample solution six consecutive times should yield a relative standard deviation (RSD) of the main peak's retention time and area of less than 1.0%. This confirms the stability and reproducibility of the analytical system.[2]

Structural Confirmation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the hydrochloride salt and its residual solvent peak does not interfere with key signals. The acidic amine proton (NH₃⁺) is often broad and exchanges with water, but it is typically observable in dry DMSO-d₆.

NMR_Structure_Correlation cluster_structure cluster_signals Expected ¹H NMR Signals Mol (R)-1-(3,4-Difluorophenyl) propan-1-amine HCl ArH Ar-H (Aromatic) δ ~7.2-7.6 ppm Multiplets Mol->ArH 3 protons NH3 NH₃⁺ (Amine) δ ~8.5-9.5 ppm Broad Singlet Mol->NH3 3 protons CH CH (Methine) δ ~4.2-4.5 ppm Multiplet Mol->CH 1 proton CH2 CH₂ (Methylene) δ ~1.8-2.1 ppm Multiplet Mol->CH2 2 protons CH3 CH₃ (Methyl) δ ~0.9-1.1 ppm Triplet Mol->CH3 3 protons

Caption: Correlation of structure to expected ¹H NMR signals.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

  • δ 8.5-9.5 (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar coupling with nitrogen and chemical exchange.

  • δ 7.2-7.6 (multiplets, 3H): Aromatic protons on the difluorophenyl ring. The coupling with each other and with the fluorine atoms will result in complex splitting patterns.

  • δ 4.2-4.5 (multiplet, 1H): The methine proton (-CH-) at the chiral center. It will be split by the adjacent methylene protons.

  • δ 1.8-2.1 (multiplet, 2H): The methylene protons (-CH₂-). This signal will appear as a complex multiplet due to splitting by both the methine and methyl protons.

  • δ 0.9-1.1 (triplet, 3H): The terminal methyl protons (-CH₃), split into a triplet by the adjacent methylene group.

Experimental Protocol:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

This detailed prediction, based on established chemical shift principles, provides a robust template for verifying the identity of the material against experimental data.[3]

Conclusion

This compound is a well-defined chemical entity with distinct physical properties that make it a valuable tool for synthetic chemistry. This guide has established its chemical identity and summarized its key physicochemical characteristics. Furthermore, it has provided detailed, scientifically-grounded protocols for HPLC and NMR analysis, which are essential for quality control and structural verification. By explaining the causality behind methodological choices and incorporating principles of self-validation, these protocols offer a reliable framework for researchers, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

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(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines robust experimental protocols for its determination, and discusses the critical factors that influence this key physicochemical property.

Introduction to the Target Compound

This compound is a chiral amine salt. Its structure is characterized by a difluorinated phenyl ring, a propyl chain, and a primary amine group which is protonated to form the hydrochloride salt. While specific applications for this exact molecule are not widely documented in public literature, its structural motifs are common in pharmacologically active compounds. For instance, the closely related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor.[1][2]

The solubility of this compound is governed by several structural features:

  • Hydrochloride Salt Form : The conversion of the basic amine to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve stability.[3][4][5][6]

  • Fluorine Substitution : The two fluorine atoms on the phenyl ring increase lipophilicity and can influence solid-state packing (crystal lattice energy), which in turn affects solubility.[7]

  • Molecular Size and Shape : The overall structure contributes to the solvation energy required to dissolve the molecule.

Understanding the solubility of this active pharmaceutical ingredient (API) is a critical first step in formulation development, as it dictates the potential for oral, parenteral, or topical delivery systems.[8]

Physicochemical Profile
PropertyValueSource
CAS Number 1565825-89-9[9]
Molecular Formula C₉H₁₂ClF₂N[9]
Molecular Weight 207.65 g/mol [9]
Predicted pKa The pKa of the parent amine is critical. While not empirically determined in available literature for this specific compound, the pKa of the structurally related phenethylamine is approximately 9.83.[10] As a salt of a weak base and a strong acid, the compound's solubility will be highly dependent on pH.N/A
Physical Form Expected to be a crystalline solid. The solid-state form (e.g., crystallinity, polymorphism) is a crucial determinant of solubility and must be characterized.[11]N/A

Experimental Determination of Equilibrium Solubility

To ensure scientific rigor, a standardized and self-validating protocol is essential. The "shake-flask" method is the universally accepted standard for determining equilibrium solubility and is recommended by global regulatory bodies.[11]

Causality Behind the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved states of the compound. Agitation provides the energy to overcome kinetic barriers to dissolution, while extended incubation ensures the solution becomes fully saturated. Sampling at multiple time points validates that equilibrium has been reached when concentration measurements plateau.[11]

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Media : Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) as well as relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile).[11]

  • Addition of Compound : Add an excess amount of this compound to a known volume of each medium in a sealed vessel. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

  • Equilibration : Place the vessels in a mechanical agitator (e.g., orbital shaker) set to a constant temperature. For biopharmaceutical relevance, 37 ± 1 °C is standard.[11]

  • Sampling : Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours). This is done to confirm that the concentration has ceased to change, indicating equilibrium.[11]

  • Phase Separation : Immediately after sampling, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed or by passing the sample through a chemically inert syringe filter (e.g., 0.45 µm PVDF).[11]

  • Dilution & Analysis : Promptly dilute the clarified supernatant with a suitable mobile phase to prevent precipitation.[11] Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

  • Calculation : Determine the solubility in units such as mg/mL or µg/mL from the measured concentration of the saturated solution. Experiments should be performed in triplicate or more to ensure statistical validity.[11]

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Buffer/Solvent Systems E1 Add API to Solvent P1->E1 P2 Weigh Excess API P2->E1 E2 Agitate at Constant Temp. E1->E2 E3 Sample at Time Points (2, 4, 8, 24, 48h) E2->E3 A1 Centrifuge/Filter Sample E3->A1 A2 Dilute Supernatant A1->A2 A3 Quantify via HPLC-UV A2->A3 Result Equilibrium Solubility Data A3->Result

Caption: Equilibrium Solubility Determination Workflow.

Solubility Data & Influencing Factors

Specific, experimentally-derived solubility data for this compound is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their findings. Qualitative data from structurally similar phenethylamine hydrochlorides is included for context.

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)Rationale / Comparative Data
0.1 N HCl (pH ~1.2)37Data to be determinedHigh solubility expected due to the common ion effect and fully ionized state.
Acetate Buffer (pH 4.5)37Data to be determinedHigh solubility expected as the pH is well below the predicted pKa of the parent amine.
Phosphate Buffer (pH 6.8)37Data to be determinedSolubility may decrease slightly but should remain high as the amine is still predominantly protonated.
Methanol25Data to be determinedSoluble. (Comparative: 1-Phenylethylamine HCl is soluble in methanol[12]).
Ethanol25Data to be determinedLikely soluble. (Comparative: 2-Phenylethylamine HCl is soluble in alcohol[10]).
Acetonitrile25Data to be determinedSlightly soluble. (Comparative: 1-Phenylethylamine HCl is slightly soluble in acetonitrile[12]).
Chloroform25Data to be determinedSoluble. (Comparative: 1-Phenylethylamine HCl is soluble in chloroform[12]).
Key Factors Analyzed

A. Effect of pH: The solubility of an amine hydrochloride is fundamentally linked to the pH of the aqueous medium. The compound exists in equilibrium between its highly soluble, ionized (protonated) form and its less soluble, neutral free base form. At low pH, the equilibrium is shifted strongly towards the ionized form, maximizing solubility. As the pH increases towards and beyond the pKa of the parent amine, the concentration of the free base increases, which can lead to precipitation.

G Ionized R-NH3+ Cl- (Ionized, High Solubility) FreeBase R-NH2 + H+ + Cl- (Free Base, Low Solubility) Ionized->FreeBase Increase pH (Add OH-) FreeBase->Ionized Decrease pH (Add H+)

Caption: pH-dependent equilibrium of the amine salt.

B. Effect of Solvent Polarity: As a salt, the compound's solubility is favored in polar protic solvents like water and lower alcohols (methanol, ethanol), which can effectively solvate both the cation (protonated amine) and the chloride anion. Its solubility in less polar or aprotic solvents (e.g., acetonitrile, ethyl acetate) is expected to be significantly lower.

C. Effect of Temperature: The dissolution process is typically endothermic, meaning that for most compounds, solubility increases with temperature. This relationship must be confirmed experimentally as it is crucial for developing robust manufacturing processes and ensuring stability during storage.

D. Solid-State Properties: The crystalline form of the API has a direct impact on its solubility. Different polymorphs (crystal arrangements) of the same compound can exhibit different solubilities and dissolution rates. It is imperative to characterize the solid form of the material used in any solubility study (e.g., via X-ray powder diffraction) to ensure the data is reproducible.[11]

Conclusion

While quantitative solubility data for this compound is not publicly available, this guide provides the essential theoretical framework and practical, field-proven protocols for its determination. Based on its structure as an amine hydrochloride, it is predicted to have high aqueous solubility in acidic and neutral conditions, a critical characteristic for potential pharmaceutical development. Its solubility in organic solvents will vary based on polarity. Rigorous experimental evaluation using the standardized shake-flask method is necessary to generate the precise data required for formulation, process development, and regulatory submission.

References

  • World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). Description and Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • MDPI. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • Google Patents. (n.d.). CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt.
  • NIST. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. NIST WebBook. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Retrieved from [Link]

  • MDPI. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • PubMed. (2012). Fluorine in psychedelic phenethylamines. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2013/144295 A1.

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An In-depth Technical Guide to the Material Safety of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling guide for (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a specialized chemical intermediate. As a difluorinated aromatic amine, this compound possesses a unique reactivity profile that is valuable in research and development, particularly in the synthesis of complex molecular architectures. However, the structural motifs that impart this utility also necessitate a thorough understanding of its potential hazards. This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a cohesive, field-proven framework for its safe handling, grounded in established chemical safety principles.

Chemical Identification and Physicochemical Profile

Accurate identification is the cornerstone of chemical safety. This compound is a chiral amine salt. The presence of two fluorine atoms on the phenyl ring significantly modulates the electronic properties of the molecule, influencing its reactivity and biological interactions.

IdentifierDataSource(s)
Chemical Name This compoundN/A
Synonyms (1R)-1-(3,4-difluorophenyl)propan-1-amine, hydrochloride[1]
CAS Number 1565825-89-9; 847448-32-2[2][3]
Molecular Formula C₉H₁₂ClF₂N[1][2]
Molecular Weight 207.65 g/mol [1][2]
Appearance White to off-white solid[4]
Melting Point >172°C (with decomposition) (data for a similar compound)[4]
Solubility Soluble in DMSO and Methanol (data for a similar compound)[4][5]
SMILES CCN.[H]Cl[2]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute toxicity if ingested. The "Warning" signal word indicates a moderate level of hazard.

GHS PictogramHazard ClassHazard StatementCode

Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
STOT - Single ExposureMay cause respiratory irritationH335

Signal Word: WARNING [2][6]

Summary of Hazards: The toxicological profile is characteristic of many aromatic amines. The primary hazards are irritant effects on direct contact with the skin, eyes, and respiratory system.[6] Ingestion of the substance can be harmful.[2] While specific carcinogenicity data for this compound is not available, aromatic amines as a class are known to include compounds with long-term health risks, warranting cautious handling to minimize exposure.[7][8]

Proactive Safety Protocols: Handling and Exposure Control

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). This hierarchy of controls is a foundational concept in laboratory safety.

Engineering Controls

Engineering controls are the most effective way to mitigate exposure as they isolate the hazard from the user.

  • Chemical Fume Hood: All weighing, handling, and dissolution of this compound must be performed inside a properly functioning chemical fume hood.[9] This is critical to prevent the inhalation of airborne particles or dust.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Caption: Fig. 1: The hierarchy of controls prioritizes strategies for risk mitigation.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contamination is suspected. Double-gloving can provide additional protection.[9]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter may be necessary if engineering controls are insufficient or during emergency situations.

Safe Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational. Clear the workspace of any unnecessary items.

  • Weighing: Weigh the solid compound on weighing paper or in a tared container within the fume hood to contain any dust.

  • Transfer: Use a spatula for transfers. Avoid scooping actions that could generate dust.

  • Dissolution: Add the solid to the solvent slowly. If necessary, cap and sonicate or stir to aid dissolution.

  • Cleanup: After handling, decontaminate the work surface. Dispose of all contaminated consumables (e.g., weighing paper, gloves) in a designated, sealed waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Reactive Safety Protocols: Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

The following procedures should be followed while seeking immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen if trained to do so. If breathing has stopped, begin artificial respiration.[10][11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes.[6][10]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][10] Remove contact lenses if present and easy to do.

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.

Caption: Fig. 2: A streamlined workflow for responding to chemical exposure.

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse dust into the air.

  • Contain: Prevent further spread of the spill.

  • Clean-up: For a small spill, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid generating dust.[6] Do not use water to clean up the initial spill as it may spread the contamination.

  • Decontaminate: Once the bulk material is removed, decontaminate the area with an appropriate solvent and then soap and water.

  • Disposal: All cleanup materials and waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[12]

Stability, Storage, and Disposal

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Stability: The compound is stable under recommended storage conditions.[6]

  • Conditions to Avoid: Avoid dust generation, excess heat, and moisture.[6][13]

  • Incompatible Materials: Keep away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[6]

  • Hazardous Decomposition Products: When heated to decomposition, the compound may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][14] The potential for HF gas generation in a fire scenario is a significant hazard requiring specialized emergency response.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2][13] For long-term storage, refrigeration or freezing (-20°C) in an inert atmosphere is recommended to ensure stability.[4]

  • Disposal: Dispose of unused material and its container as hazardous waste. Do not allow the product to enter drains or waterways.[6] All disposal practices must comply with federal, state, and local regulations.

References

  • PubChem, National Center for Biotechnology Information. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Available at: [Link]

  • Greenbook.net. UCPA LLC MATERIAL SAFETY DATA SHEET - 2,4-D Amine Weed Killer. Available at: [Link]

  • Indu-Tools. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Kao Chemicals. SAFETY DATA SHEET - Amines, C16-22-alkyldimethyl. Available at: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • ACS Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

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An In-Depth Technical Guide to (R)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral fluorinated organic compound with potential applications as a building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a discussion of potential stereoselective synthetic routes, and an exploration of its inferred pharmacological relevance based on structure-activity relationships of analogous compounds. Given the limited publicly available data on this specific molecule, this guide synthesizes information from related chemical classes to offer a scientifically grounded perspective on its synthesis, characterization, and potential utility. Methodologies for its analytical characterization and safety considerations are also detailed.

Introduction and Overview

This compound belongs to the class of chiral phenethylamine derivatives. The presence of a stereocenter at the C1 position of the propyl chain, the difluoro substitution on the phenyl ring, and the primary amine functionality make it a molecule of interest for constructing more complex pharmaceutical agents. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] Similarly, chirality is a critical determinant of pharmacological activity, with enantiomers often exhibiting distinct biological effects.[2]

While this compound is commercially available as a research chemical, detailed studies on its specific biological activities and applications are not extensively documented in peer-reviewed literature. This guide, therefore, aims to provide a foundational understanding of the molecule by discussing its properties and proposing scientifically plausible pathways for its synthesis and analysis, drawing upon established principles in organic and medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and computational models.

PropertyValue
Chemical Formula C₉H₁₂ClF₂N
Molecular Weight 207.65 g/mol
CAS Number 1565825-89-9
Appearance White to off-white solid (typical)
Chirality (R)-enantiomer
Canonical SMILES CCN.[H]Cl

Stereoselective Synthesis Strategies

Approach 1: Asymmetric Reductive Amination of a Prochiral Ketone

This is one of the most direct and atom-economical methods for synthesizing chiral amines.[3][4] The synthesis would begin with the corresponding prochiral ketone, 1-(3,4-difluorophenyl)propan-1-one.

Experimental Protocol: Hypothetical Asymmetric Reductive Amination

  • Reaction Setup: A high-pressure reactor is charged with 1-(3,4-difluorophenyl)propan-1-one (1 equivalent), a chiral catalyst system (e.g., a rhodium or iridium complex with a chiral phosphine ligand, 0.1-1 mol%), and a suitable solvent (e.g., methanol).

  • Amination: An ammonia source, such as ammonium chloride, is added to the mixture.[5]

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 20-50 bar).

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 50-80°C) for 12-48 hours, or until reaction completion is indicated by techniques like TLC or LC-MS.

  • Work-up: Upon completion, the reactor is cooled and depressurized. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M NaOH) to remove the ammonium salt and neutralize the product.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.

  • Salt Formation: The purified (R)-1-(3,4-Difluorophenyl)propan-1-amine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or as gaseous HCl) to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Asymmetric_Reductive_Amination_Workflow start 1-(3,4-Difluorophenyl)propan-1-one reaction Asymmetric Reductive Amination start->reaction catalyst Chiral Catalyst (e.g., [Ir(cod)Cl]₂ / Ligand) catalyst->reaction reagents NH₃ Source + H₂ Gas reagents->reaction workup Aqueous Work-up & Purification reaction->workup salt_formation HCl Salt Formation workup->salt_formation product (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl salt_formation->product

Caption: Hypothetical workflow for asymmetric reductive amination.

Approach 2: Resolution of a Racemic Mixture

An alternative strategy involves the synthesis of a racemic mixture of 1-(3,4-difluorophenyl)propan-1-amine, followed by resolution of the enantiomers.

Experimental Protocol: Hypothetical Racemic Synthesis and Chiral Resolution

  • Racemate Synthesis: 1-(3,4-Difluorophenyl)propan-1-one is reacted with hydroxylamine to form the oxime. The oxime is then reduced using a non-chiral reducing agent (e.g., sodium borohydride or catalytic hydrogenation with Pd/C) to yield racemic 1-(3,4-difluorophenyl)propan-1-amine.

  • Resolution: The racemic amine is dissolved in a suitable solvent (e.g., ethanol or methanol). A stoichiometric amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid, is added.[2][6]

  • Diastereomeric Salt Crystallization: The mixture is stirred, and upon cooling or slow evaporation, one of the diastereomeric salts will preferentially crystallize due to its lower solubility.

  • Separation: The crystallized diastereomeric salt is collected by filtration. The process may be repeated to improve diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine. The amine is then extracted into an organic solvent.

  • Salt Formation: The resulting enantiomerically enriched free base is converted to the hydrochloride salt as described in the previous method.

The Role of Fluorine in Bioactivity: An Expert Perspective

The 3,4-difluoro substitution pattern on the phenyl ring is a key structural feature. The introduction of fluorine atoms into a molecule can have profound effects on its biological properties:[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets like enzymes or receptors.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. This is a critical consideration for CNS-active drugs.

The specific placement of two fluorine atoms can also be strategic. For instance, it can block positions on the ring that are susceptible to metabolic hydroxylation, further enhancing the compound's stability.

Potential Applications and Inferred Pharmacological Profile

Given its core structure as a substituted phenethylamine, this compound is likely synthesized for use as a building block in the development of centrally active agents. Substituted phenethylamines are a broad class of compounds that include stimulants, empathogens, and hallucinogens.[7]

The primary mechanism of action for many phenethylamines involves interaction with monoamine transporters, particularly those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8] They can act as reuptake inhibitors or releasing agents.

While no specific pharmacological data exists for the title compound, we can infer potential areas of interest:

  • Dopamine and Norepinephrine Reuptake Inhibition: The phenethylamine scaffold is a classic template for compounds that inhibit DAT and NET. Such activity is relevant for conditions like ADHD and narcolepsy.[8]

  • Serotonergic Activity: Depending on the substitution pattern, some phenethylamines also interact with serotonin receptors or transporters, which is relevant for mood disorders.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines like β-phenethylamine. It modulates the activity of monoamine transporters and has emerged as a target for neuropsychiatric disorders.[9]

It is plausible that this compound is used in the synthesis of novel ligands for these targets. The difluoro substitution could enhance potency, selectivity, or pharmacokinetic properties compared to non-fluorinated analogs.[10]

Analytical Characterization Workflow

Ensuring the chemical identity, purity, and enantiomeric excess of a chiral compound is critical. A standard analytical workflow for this compound would involve the following steps.

Experimental Protocol: Analytical Characterization

  • Structural Confirmation (NMR and MS):

    • ¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and the absence of significant impurities.

    • ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the two fluorine atoms.

    • Mass Spectrometry (MS): Use a technique like electrospray ionization (ESI) mass spectrometry to confirm the molecular weight of the free base.

  • Purity Analysis (HPLC):

    • Develop a reverse-phase HPLC method with UV detection to determine the chemical purity of the sample. A C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) is a common starting point.

  • Enantiomeric Excess (Chiral HPLC):

    • The most critical analysis is to determine the enantiomeric purity. This is typically done using chiral HPLC.[11][12]

    • Column Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating chiral amines.

    • Method Development: Optimize the mobile phase (often a mixture of hexane/isopropanol or other solvent systems) to achieve baseline separation of the (R) and (S) enantiomers.

    • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Analytical_Workflow cluster_0 Structural & Purity Verification cluster_1 Chiral Analysis cluster_2 Final Characterization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) coa Certificate of Analysis (CoA) Generation nmr->coa ms Mass Spectrometry (ESI-MS) ms->coa hplc Reverse-Phase HPLC (Chemical Purity) hplc->coa chiral_hplc Chiral HPLC (Enantiomeric Excess) chiral_hplc->coa sample Sample of (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl sample->nmr sample->ms sample->hplc sample->chiral_hplc

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a specialized chiral building block with significant potential in the field of medicinal chemistry, particularly for the synthesis of novel CNS-active compounds. While specific biological data for this molecule is scarce, its structural features—a chiral phenethylamine core with difluoro substitution—suggest that it is a valuable intermediate for developing agents with modulated pharmacological and pharmacokinetic properties. The synthetic and analytical methodologies discussed in this guide provide a robust framework for researchers working with this and similar compounds. Further investigation is warranted to fully elucidate the biological profile of derivatives synthesized from this promising chiral amine.

References

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  • Grogan, G. (2018). Reductive amination of prochiral ketones. Source.
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  • ShengJian, L., et al. (1993). Asymmetric synthesis. Part 19. Asymmetric autocatalysis of (R)-1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]

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The Alchemist's A-Team: A Technical Guide to Chiral Amines in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Chirality in Modern Drug Development

In the intricate world of pharmaceutical sciences, the concept of chirality stands as a fundamental pillar, dictating the efficacy, safety, and specificity of therapeutic agents. Molecules, like our hands, can exist in non-superimposable mirror-image forms known as enantiomers. While chemically identical, these enantiomers can exhibit profoundly different physiological effects. One may be a potent therapeutic, while its mirror image could be inactive or, in the most dramatic cases, dangerously toxic. It is this stark reality that elevates the synthesis of single-enantiomer drugs from a mere chemical challenge to a critical necessity in drug development.[1]

Among the vast landscape of chiral molecules, chiral amines hold a place of particular prominence. These organic compounds, featuring a nitrogen atom bonded to a stereogenic center, are integral structural motifs in a staggering number of pharmaceuticals. It is estimated that over 40% of all small-molecule drugs contain at least one chiral amine moiety.[2][3][4] Their prevalence stems from their ability to form key hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors, making them indispensable pharmacophores.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core strategies and methodologies for the stereoselective synthesis of chiral amines. We will move beyond a simple recitation of reactions to delve into the underlying principles, the rationale behind experimental choices, and the practical considerations for transitioning these syntheses from the laboratory bench to industrial-scale production. Through a combination of detailed protocols, mechanistic insights, and real-world case studies of blockbuster drugs, this document aims to serve as a comprehensive resource for the modern synthetic chemist.

I. The Synthetic Arsenal: Key Strategies for Asymmetric Amine Synthesis

The synthesis of enantiomerically pure amines is a central challenge in organic chemistry. Over the past few decades, a powerful arsenal of synthetic methods has been developed to meet this challenge. These can be broadly categorized into three main approaches: transition-metal catalysis, biocatalysis, and the use of chiral auxiliaries. Each of these strategies offers unique advantages and is often chosen based on the specific target molecule, desired scale of production, and economic considerations.

Transition-Metal Catalysis: The Power of Asymmetric Hydrogenation and Reductive Amination

Transition-metal catalysis stands as one of the most powerful and versatile tools for the asymmetric synthesis of chiral amines.[2][5] Among the various transformations, asymmetric hydrogenation of prochiral imines and enamines, and asymmetric reductive amination of ketones have proven to be particularly robust and scalable.[2][5][6]

Asymmetric Hydrogenation: This method involves the direct addition of hydrogen across the C=N double bond of an imine or enamine, guided by a chiral transition-metal complex. The catalyst, typically based on iridium, rhodium, or ruthenium complexed with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other.[2][5][6][7] The choice of metal and ligand is crucial and is often tailored to the specific substrate to achieve high enantioselectivity.

Asymmetric Reductive Amination (ARA): ARA is a highly atom-economical, one-pot process that converts a ketone and an amine directly into a chiral amine.[8][9] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then asymmetrically hydrogenated.[8] This approach is particularly attractive for industrial applications as it avoids the isolation of potentially unstable imine intermediates and reduces the number of synthetic steps.[8][9]

Workflow: Transition-Metal Catalyzed Asymmetric Reductive Amination

cluster_0 Reaction Vessel cluster_1 In-situ Intermediate Formation cluster_2 Stereoselective Reduction Ketone Ketone Imine Imine/Enamine Intermediate Ketone->Imine Condensation Amine Amine Amine->Imine Catalyst Chiral Transition-Metal Catalyst (e.g., [Ir(cod)Cl]₂ + Chiral Ligand) Product Chiral Amine Catalyst->Product H2 H₂ Gas H2->Product Imine->Product Asymmetric Hydrogenation

Caption: General workflow for transition-metal catalyzed asymmetric reductive amination.

Biocatalysis: Nature's Approach to Chirality

Nature has perfected the art of stereoselective synthesis over millions of years of evolution. Biocatalysis harnesses the power of enzymes to perform chemical transformations with exquisite selectivity and under mild, environmentally benign conditions.[3][4] For the synthesis of chiral amines, transaminases (TAs) and imine reductases (IREDs) are the most prominent classes of enzymes.

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone, generating a chiral amine and a ketone byproduct (e.g., acetone).[10][11][12] The reaction equilibrium can sometimes be unfavorable, but various strategies, such as using a large excess of the amine donor or removing the ketone byproduct, can drive the reaction to completion.[12] The high stereoselectivity of transaminases makes them ideal for producing enantiomerically pure amines.[10][11]

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines to chiral amines using a nicotinamide cofactor (NADH or NADPH) as the reducing agent. These enzymes offer an alternative to transition-metal catalysts for reductive amination and are particularly useful for the synthesis of secondary and tertiary amines.

Catalytic Cycle: Transaminase-Mediated Asymmetric Synthesis

E_PLP Enzyme-PLP (E-PLP) E_PMP Enzyme-PMP (E-PMP) E_PLP->E_PMP Amino group transfer Chiral_Amine Chiral Amine Product E_PLP->Chiral_Amine E_PMP->E_PLP Amino group transfer Ketone_Byproduct Ketone Byproduct (e.g., Acetone) E_PMP->Ketone_Byproduct Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->E_PMP Prochiral_Ketone Prochiral Ketone Prochiral_Ketone->E_PLP

Caption: Simplified catalytic cycle of a transaminase enzyme.

Chiral Auxiliaries: A Removable Guide to Stereoselectivity

The use of a chiral auxiliary is a classical yet highly effective strategy for asymmetric synthesis.[13] In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction.[13] After the desired chiral center has been established, the auxiliary is cleaved and can often be recovered and reused.[13]

For the synthesis of chiral amines, sulfinamides, particularly the Ellman auxiliary (tert-butanesulfinamide), have proven to be exceptionally versatile and reliable.[14][15] The condensation of a ketone or aldehyde with an enantiopure sulfinamide forms a chiral sulfinylimine. The sulfinyl group then directs the nucleophilic addition to the C=N bond, leading to the formation of the desired stereocenter with high diastereoselectivity. Subsequent removal of the sulfinyl group yields the enantiomerically enriched primary amine.

II. From Bench to Blockbuster: Case Studies in Pharmaceutical Synthesis

The true measure of a synthetic methodology lies in its application to the synthesis of complex and valuable molecules. The following case studies illustrate how the principles of asymmetric amine synthesis are applied in the industrial production of blockbuster drugs.

Case Study 1: Sitagliptin (Januvia®) - A Triumph of Biocatalysis

Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, features a crucial β-amino acid core. The industrial synthesis of this chiral amine has undergone a remarkable evolution, culminating in a highly efficient and green biocatalytic process developed by Merck.[10][11][12]

Initially, the chiral amine was produced via a rhodium-catalyzed asymmetric hydrogenation of an enamine.[16] While effective, this process required a precious metal catalyst and high-pressure hydrogenation. The breakthrough came with the development of a highly engineered transaminase enzyme.[10][11][12] Starting with a wild-type enzyme that showed little to no activity on the bulky prositagliptin ketone, researchers at Merck employed directed evolution to create a bespoke enzyme with exceptional activity and stereoselectivity.[10][11]

Detailed Protocol: Enzymatic Transamination for (R)-Sitagliptin Synthesis [17][18]

  • Reaction Setup: To a temperature-controlled reaction vessel, add a buffered aqueous solution (e.g., triethanolamine buffer, pH 8.5-9.0).

  • Reagent Addition: Add pyridoxal-5'-phosphate (PLP) as a cofactor, followed by the engineered transaminase enzyme (e.g., CDX-036).[18] Add isopropylamine as the amine donor.

  • Substrate Addition: A solution of the prositagliptin ketone in a co-solvent such as dimethyl sulfoxide (DMSO) is slowly added to the reaction mixture.

  • Reaction Conditions: The reaction is typically run at a controlled temperature (e.g., 40-50°C) with gentle agitation for a specified period (e.g., 12-24 hours). The pH is monitored and adjusted as needed with the amine donor.

  • Workup and Isolation: Upon completion, the reaction mixture is acidified to stop the enzymatic reaction and then basified. The product is extracted with an organic solvent (e.g., ethyl acetate), and the chiral amine is isolated and purified, often through crystallization of a salt.

This biocatalytic route offers numerous advantages over the previous chemical process, including higher enantioselectivity (>99.9% ee), milder reaction conditions, reduced waste, and the elimination of a heavy metal catalyst.[10][11][16]

Case Study 2: Rivastigmine (Exelon®) - Asymmetric Reductive Amination in Action

Rivastigmine is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The (S)-enantiomer is the active form of the drug.[19] An efficient synthesis of (S)-rivastigmine has been developed utilizing a direct asymmetric reductive amination (DARA) as the key step.[19]

This synthesis starts from the readily available m-hydroxyacetophenone. The key chiral amine intermediate is formed through an iridium-catalyzed asymmetric reductive amination of 3-acetylphenyl ethyl(methyl)carbamate with diphenylmethanamine.[19] The use of a phosphoramidite ligand is crucial for achieving high enantioselectivity.

Detailed Protocol: Asymmetric Reductive Amination for a Rivastigmine Precursor [19]

  • Catalyst Preparation: In a glovebox, a solution of the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphoramidite ligand in a dry, degassed solvent (e.g., dichloromethane) is prepared.

  • Reaction Setup: To a high-pressure reactor, add the ketone substrate (3-acetylphenyl ethyl(methyl)carbamate), the amine (diphenylmethanamine), and any additives (e.g., iodine).

  • Reaction Execution: The catalyst solution is added to the reactor, which is then sealed, purged with hydrogen, and pressurized to the desired pressure. The reaction is stirred at a specific temperature for the required time.

  • Workup and Purification: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched amine.

Subsequent steps, including deprotection and reductive amination, furnish the final (S)-rivastigmine product in high overall yield and enantiomeric excess.[19]

Case Study 3: Sertraline (Zoloft®) - Intramolecular Cyclization and Diastereoselective Reduction

Sertraline is a widely prescribed antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI). Its synthesis involves the stereoselective formation of a tetralone derivative. The commercial synthesis has historically relied on the resolution of a racemic mixture with D-mandelic acid.[14][15] However, several asymmetric syntheses have been developed, including a notable approach that utilizes an intramolecular nucleophilic addition to an imine.[14]

This elegant synthesis begins with 3,4-dichlorocinnamic acid and employs a chiral auxiliary to set the stereochemistry. A key step involves the intramolecular cyclization of an iodoimine, facilitated by an organolithium reagent, to form the sertraline core as a single diastereomer.[14]

Detailed Protocol: Key Steps in an Asymmetric Synthesis of Sertraline [14]

  • Iodoimine Formation: The iodoaldehyde precursor is reacted with methylamine (2.0 M in THF) to quantitatively form the corresponding iodoimine.

  • Intramolecular Cyclization: The iodoimine is dissolved in a mixture of THF and toluene (1:1) and cooled to a low temperature (e.g., -78°C). tert-Butyllithium (2.0 equivalents) is added dropwise to effect the ring closure.

  • Workup and Isolation: The reaction is quenched and worked up to afford sertraline as a single diastereomer.

This approach showcases the power of substrate-controlled stereoselection in the synthesis of complex chiral amines.

III. Data-Driven Decisions: A Comparative Overview of Methodologies

The choice of synthetic strategy for a chiral amine is a multi-faceted decision that depends on factors such as substrate scope, scalability, cost, and environmental impact. The following table provides a comparative summary of the key performance indicators for the methodologies discussed.

Methodology Catalyst/Reagent Typical Substrates Advantages Disadvantages Yield (%) ee (%)
Asymmetric Hydrogenation Rh, Ru, Ir complexes with chiral ligandsImines, EnaminesHigh turnover numbers, broad substrate scope, scalableRequires high-pressure H₂, precious metal catalysts, potential for catalyst poisoning85-9990->99
Asymmetric Reductive Amination Rh, Ru, Ir complexes with chiral ligandsKetones, AminesAtom-economical, one-pot procedure, avoids imine isolationCan be challenging for sterically hindered substrates, catalyst screening often required80-9590->99
Transaminase Biocatalysis Engineered TransaminasesKetonesExtremely high enantioselectivity, mild reaction conditions, environmentally friendlyLimited substrate scope for wild-type enzymes, equilibrium limitations, potential for product inhibition70->99>99
Chiral Auxiliary (Ellman) tert-ButanesulfinamideAldehydes, KetonesHigh diastereoselectivity, reliable and predictable, auxiliary is recoverableStoichiometric use of the auxiliary, additional protection/deprotection steps required80-95>95 (de)

IV. Future Horizons: The Continued Evolution of Chiral Amine Synthesis

The field of chiral amine synthesis is in a constant state of evolution, driven by the dual imperatives of discovering novel therapeutics and developing more sustainable and efficient manufacturing processes. Several key trends are shaping the future of this critical area of research.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations has emerged as a third major pillar of asymmetric synthesis, alongside transition-metal catalysis and biocatalysis.[20][21] Chiral primary and secondary amines, as well as phosphoric acids, have been shown to be effective catalysts for a variety of reactions that produce chiral amines, such as Michael additions and reductive aminations.[5][22] The absence of metals and the operational simplicity of organocatalysis make it an attractive area for future development.

Flow Chemistry: The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities. This is particularly relevant for highly exothermic reactions or those involving hazardous reagents.

Hybrid Methodologies: The lines between the different catalytic approaches are increasingly blurring. Chemoenzymatic cascades, where a chemical transformation is followed by an enzymatic one in a one-pot process, are gaining traction.[3] Similarly, the combination of organocatalysis and transition-metal catalysis in synergistic catalytic cycles is opening up new avenues for asymmetric synthesis.

Conclusion: A Commitment to Stereochemical Precision

The synthesis of chiral amines is more than an academic exercise; it is a cornerstone of modern pharmaceutical development. The ability to produce single-enantiomer drugs with high efficiency and purity is paramount to ensuring patient safety and therapeutic efficacy. The methodologies outlined in this guide—from the well-established power of transition-metal catalysis and chiral auxiliaries to the green precision of biocatalysis—represent the state-of-the-art in this dynamic field. As researchers and scientists, our continued innovation in the asymmetric synthesis of chiral amines will be a driving force in the creation of the next generation of life-saving medicines.

References

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Methodological & Application

Synthesis of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic:

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a valuable chiral building block in pharmaceutical development. The described methodology leverages an asymmetric reductive amination approach, utilizing a chiral sulfinamide auxiliary to induce stereoselectivity. This protocol is designed for researchers in organic synthesis and drug development, offering a robust, step-by-step procedure from commercially available starting materials to the final, enantiomerically enriched product. The guide includes detailed explanations of the reaction mechanisms, protocols for synthesis and purification, analytical characterization methods, and essential safety precautions.

Introduction and Strategic Overview

Chiral amines are fundamental components in a vast number of active pharmaceutical ingredients (APIs), with the specific stereochemistry often being critical for therapeutic efficacy and safety.[1] The 1-(3,4-Difluorophenyl)propan-1-amine scaffold, in its enantiomerically pure (R)-form, is a key intermediate for various drug candidates. The fluorine substituents can enhance metabolic stability and binding affinity, making this a desirable moiety in medicinal chemistry.

The chosen synthetic strategy is a three-step sequence starting from 3,4-difluoropropiophenone, as outlined below. This approach, centered on the use of (R)-tert-butanesulfinamide as a chiral auxiliary, is widely recognized for its reliability and high stereochemical control in the synthesis of chiral amines.[2]

Core Synthetic Strategy:

  • Asymmetric Imine Formation: Condensation of 3,4-difluoropropiophenone with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine intermediate.

  • Diastereoselective Reduction: Reduction of the imine C=N bond, where the bulky tert-butylsulfinyl group directs the hydride attack to stereoselectively form the desired (R,R)-sulfinamide.

  • Deprotection and Salt Formation: Acidic hydrolysis to cleave the N-S bond, liberating the free amine, which is immediately protonated to form the stable hydrochloride salt.

G cluster_0 Overall Synthetic Workflow start 3,4-Difluoropropiophenone step1 Step 1: Condensation (+ (R)-tert-butanesulfinamide) start->step1 intermediate Chiral N-Sulfinyl Imine step1->intermediate step2 Step 2: Diastereoselective Reduction intermediate->step2 product_protected (R,R)-N-Sulfinyl Amine step2->product_protected step3 Step 3: Deprotection & Salt Formation product_protected->step3 final_product (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl step3->final_product

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of (R)-N-(1-(3,4-Difluorophenyl)propylidene)-tert-butanesulfinamide

Mechanistic Rationale

The initial step involves the formation of an imine from a ketone and a primary amine. This is an equilibrium process that is typically driven to completion by the removal of water.[3] The use of a mild Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)₄), accelerates both the initial addition of the amine to the ketone and the subsequent dehydration of the hemiaminal intermediate. The (R)-tert-butanesulfinamide serves as the chiral source, converting the prochiral ketone into a chiral imine intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3,4-Difluoropropiophenone≥98%Commercial134775-33-8Starting material.
(R)-(+)-tert-Butanesulfinamide≥98%Commercial196929-78-9Chiral auxiliary.[2]
Titanium(IV) EthoxideSynthesisCommercial3087-36-3Lewis acid catalyst. Moisture sensitive.
Tetrahydrofuran (THF)AnhydrousCommercial109-99-9Reaction solvent.
Ethyl AcetateACS GradeCommercial141-78-6Extraction solvent.
Brine (Saturated NaCl)Lab PrepN/A7647-14-5For aqueous wash.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial7757-82-6Drying agent.
Detailed Experimental Protocol
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3,4-difluoropropiophenone (1.0 eq, e.g., 5.0 g).

  • Reagent Addition: Dissolve the ketone in anhydrous THF (100 mL). Sequentially add (R)-(+)-tert-butanesulfinamide (1.05 eq) followed by titanium(IV) ethoxide (2.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Cool the mixture to room temperature. Slowly pour the reaction mixture into an equal volume of brine with rapid stirring. A precipitate of titanium salts will form.

  • Extraction: Filter the slurry through a pad of Celite®, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine as an oil or solid. Further purification can be achieved by silica gel chromatography if necessary, though it is often used crude in the next step.

Part II: Diastereoselective Reduction of the N-Sulfinyl Imine

Mechanistic Rationale

The stereochemical outcome of the synthesis is determined in this step. The reduction of the C=N bond is directed by the chiral sulfinyl group. For (R)-sulfinamides, the most stable conformation of the imine places the bulky tert-butyl group away from the phenyl ring. The reducing agent, typically a hydride, then attacks from the less sterically hindered face, leading to the formation of the (R,R)-diastereomer with high selectivity. Sodium borohydride (NaBH₄) is a cost-effective and safe reducing agent suitable for this transformation.[4]

Caption: Hydride attack on the less hindered face of the imine.

Detailed Experimental Protocol
  • Setup: Dissolve the crude N-sulfinyl imine from Part I (1.0 eq) in THF (100 mL) in a round-bottom flask and cool the solution to -40°C in an acetonitrile/dry ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature does not rise above -35°C.

  • Reaction: Stir the mixture at -40°C for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution, followed by water.

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is the (R,R)-N-tert-butanesulfinyl-1-(3,4-difluorophenyl)propan-1-amine. The diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR or HPLC analysis.

Part III: Deprotection and Hydrochloride Salt Formation

Mechanistic Rationale

The final step is the cleavage of the sulfinamide auxiliary to unmask the desired primary amine. This is achieved under acidic conditions. The addition of hydrochloric acid in a protic solvent like methanol protonates the nitrogen, facilitating the cleavage of the N-S bond. The free amine is immediately protonated by the excess acid to form the hydrochloride salt, which often precipitates from the reaction mixture, providing a convenient method of purification.[5]

Detailed Experimental Protocol
  • Setup: Dissolve the crude sulfinamide from Part II (1.0 eq) in methanol (50 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of HCl in dioxane (e.g., 4M solution, 3.0 eq) or bubble anhydrous HCl gas through the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the hydrochloride salt should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether or methyl tert-butyl ether (MTBE) to remove the soluble tert-butanesulfinic acid byproducts.

  • Drying: Dry the white solid under high vacuum to yield this compound.

Purification and Characterization

Purification Protocol

If the isolated salt requires further purification, recrystallization is the preferred method.[6]

  • Dissolve the crude hydrochloride salt in a minimum amount of hot solvent (e.g., isopropanol or ethanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity, purity, and stereochemical integrity of the final product should be confirmed using standard analytical techniques.[7][8]

AnalysisTechniqueExpected Outcome
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure. Signals for aromatic, methine, ethyl, and amine protons/carbons should be present with appropriate chemical shifts and coupling constants.
Purity HPLCA single major peak corresponding to the product, with purity typically >98%.
Enantiomeric Excess Chiral HPLCSeparation of (R) and (S) enantiomers. The (R)-enantiomer should be the major peak, with e.e. >95%.[9]
Identity Mass SpectrometryMolecular ion peak corresponding to the free base [M+H]⁺.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Titanium(IV) Ethoxide: Moisture-sensitive and will react with water. Handle under an inert atmosphere.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Do not quench with strong acid.

  • Hydrochloric Acid (Anhydrous/Concentrated): Highly corrosive and causes severe burns. Handle with extreme care.

Refer to the Safety Data Sheets (SDS) for all reagents before use.[10][11][12][13]

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound with high enantiopurity. The use of the Ellman auxiliary provides excellent stereocontrol during the key reduction step. This application note serves as a practical guide for chemists engaged in the synthesis of chiral amines for pharmaceutical research and development.

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. chem.yale.edu. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Sodium triacetoxyborohydride. [Link]

  • ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. [Link]

  • Various Authors. (2021). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Catalysis Science & Technology, 11, 7054-7074. [Link]

  • Li, C., et al. (2011). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society, 133(31), 11914–11917. [Link]

  • Parvin, T., & Ali, M. A. (2020). A diversity of recently reported methodology for asymmetric imine reduction. RSC Advances, 10(63), 38449-38473. [Link]

  • Zhang, Z., et al. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry, 2(4), 1-10. [Link]

  • ResearchGate. (n.d.). Examples of asymmetric reductive aminations catalyzed by chiral... [Link]

  • DeLuca, M. R., & Kerwin, S. M. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • ResearchGate. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. [Link]

  • Hii, K. (2012). Reductive Amination. Organic Chemistry Teaching Resources. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Osbourn, J. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video]. YouTube. [Link]

  • Google Patents. (n.d.). WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents. (n.d.). CN104603098B - The synthesis of 2-(3,4-difluorophenyl)
  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Organic Chemistry Frontiers. [Link]

  • ChemBK. (n.d.). 1-(3,4-Difluorophenyl)propan-1-amine. [Link]

  • Zheng, H., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports, 11(1), 24337. [Link]

  • Zheng, H., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. PubMed. [Link]

  • ResearchGate. (2021). (PDF) Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. [Link]

  • Frascarolo, P., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Chemosphere, 95, 289-294. [Link]

  • ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. [Link]

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Asymmetric Synthesis of Chiral Propanamine Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Propanamines

Chiral propanamine derivatives are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Their presence is fundamental to the therapeutic efficacy of drugs targeting a wide range of conditions, from cardiovascular diseases to neurological disorders. The specific stereochemistry of these amine-containing compounds is often directly linked to their pharmacological activity and safety profile, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of efficient and highly selective methods for the asymmetric synthesis of these chiral building blocks is a paramount objective in modern organic and medicinal chemistry.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven strategies for the asymmetric synthesis of chiral propanamine derivatives. We will delve into the mechanistic underpinnings, practical applications, and detailed protocols for several key methodologies, including chiral auxiliary-directed synthesis, biocatalysis, transition metal-catalyzed reactions, and organocatalysis.

Strategic Approaches to Asymmetric Propanamine Synthesis

The synthesis of chiral propanamines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on factors such as the desired stereoisomer, substrate scope, scalability, and economic viability.

Chiral Auxiliary-Directed Synthesis: The Myers Asymmetric Alkylation

A classic and robust strategy for establishing chirality is the use of a chiral auxiliary—a stereogenic group temporarily incorporated into the molecule to direct a subsequent stereoselective transformation.[2] The Myers asymmetric alkylation, utilizing the inexpensive and readily available pseudoephedrine as a chiral auxiliary, is a powerful and reliable method for the synthesis of α-branched chiral carbonyl compounds, which are direct precursors to chiral propanamines.[2][3]

Causality and Mechanistic Insight

The success of the Myers alkylation lies in the formation of a rigid, chelated Z-enolate intermediate. (1S,2S)-(+)-Pseudoephedrine is first acylated to form the corresponding propionamide.[4] Deprotonation with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride, generates a lithium enolate. The lithium cation chelates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, creating a conformationally locked six-membered ring structure. This rigid conformation sterically shields one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face, thus ensuring high diastereoselectivity.[3] The auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched carboxylic acid, which can be further converted to the desired propanamine.

Workflow for Myers Asymmetric Alkylation

Myers_Alkylation_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Conversion to Amine A Pseudoephedrine + Propionyl Chloride B (1S,2S)-Pseudoephedrine Propionamide A->B Et3N, CH2Cl2 C LDA, LiCl, THF D Alkylated Pseudoephedrine Amide C->D 1. Add Amide to LDA/LiCl 2. Add Alkyl Halide (R-X) E Chiral Carboxylic Acid D->E H2SO4, Dioxane/H2O F Recovered Auxiliary G Chiral Propanamine Derivative E->G e.g., Curtius Rearrangement

Caption: Workflow for the asymmetric synthesis of a chiral propanamine derivative via Myers alkylation.

Experimental Protocol: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid

This protocol describes the synthesis of a precursor to a chiral propanamine derivative.

Part A: Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide [5]

  • Under an inert atmosphere (N₂ or Ar), dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) to the solution.

  • Slowly add propionyl chloride (1.1 equiv) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding 1 M HCl. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization to yield the white, crystalline product.

Part B: Diastereoselective Alkylation with Benzyl Bromide [5]

  • Flame-dry a flask containing anhydrous lithium chloride (LiCl, 6.0 equiv) under vacuum and backfill with an inert atmosphere.

  • Add anhydrous tetrahydrofuran (THF), followed by freshly distilled diisopropylamine (2.25 equiv).

  • Cool the suspension to -78 °C and slowly add n-butyllithium (2.1 equiv). Warm briefly to 0 °C, then re-cool to -78 °C to form the LDA/LiCl slurry.

  • In a separate flask, dissolve the pseudoephedrine propionamide (1.0 equiv) in anhydrous THF.

  • Slowly add the amide solution to the cold LDA/LiCl slurry at -78 °C via cannula.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.

  • Cool the resulting enolate suspension to 0 °C and add benzyl bromide (1.5 equiv) dropwise.

  • Stir at 0 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The crude product can be purified by recrystallization to achieve high diastereomeric purity.

Part C: Auxiliary Cleavage [5]

  • Dissolve the alkylated pseudoephedrine amide in a 1:1 mixture of dioxane and 9 N H₂SO₄.

  • Heat the mixture to reflux (approx. 110-115 °C) for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3x).

  • The combined ether layers contain the chiral carboxylic acid. The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary.

Data Presentation: Alkylation of Pseudoephedrine Propionamide[4]
EntryAlkyl HalideYield (%)Diastereomeric Ratio (dr)
1CH₃I91>99:1
2C₂H₅I93>99:1
3n-C₄H₉I90>99:1
4BnBr99>99:1
5Allyl-Br9898:2

Biocatalysis: The Precision of Transaminases

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. Amine transaminases (TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, generating a new chiral amine and a ketone byproduct.[6] This methodology is prized for its exceptional enantioselectivity, often exceeding 99% ee, and its operation under mild, aqueous conditions.[7]

Causality and Mechanistic Insight

The stereoselectivity of transaminases is dictated by the highly specific, three-dimensional architecture of the enzyme's active site, which precisely orients the prochiral ketone substrate for the stereospecific addition of the amino group. The reaction proceeds via a "ping-pong" mechanism. First, the PLP cofactor accepts the amino group from an amine donor (e.g., L-alanine or isopropylamine) to form a pyridoxamine 5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the prochiral ketone substrate, which is bound in the active site, to form the chiral amine product and regenerate the PLP cofactor. A significant challenge can be the unfavorable reaction equilibrium; however, this can be overcome by using a large excess of the amine donor or by removing one of the products from the reaction mixture.[8]

Workflow for Transaminase-Catalyzed Asymmetric Synthesis

Transaminase_Workflow cluster_0 Enzyme Activation (Ping) cluster_1 Amine Synthesis (Pong) cluster_2 Cofactor Regeneration cluster_3 Equilibrium Shift A Transaminase-PLP + Amine Donor B Transaminase-PMP + Ketone Byproduct A->B C Prochiral Ketone (Propiophenone derivative) F Excess Amine Donor or Byproduct Removal D Chiral Propanamine C->D Transaminase-PMP E Transaminase-PLP

Caption: General workflow for the asymmetric synthesis of a chiral propanamine using a transaminase.

Experimental Protocol: (R)-Transaminase-mediated synthesis of (R)-1-(3',4'-disubstituted phenyl)propan-2-amines[9]

This protocol is a general procedure for the asymmetric synthesis of various propanamine derivatives.

  • Prepare a reaction mixture containing the prochiral 1-(3',4'-disubstituted phenyl)propan-2-one substrate (e.g., 50 mM) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Add the amine donor, (R)-α-methylbenzylamine or isopropylamine (e.g., 0.5 M), and the cofactor pyridoxal 5'-phosphate (PLP, e.g., 1 mM).

  • Initiate the reaction by adding the (R)-selective transaminase biocatalyst (e.g., as a whole-cell preparation or purified enzyme).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis for substrate conversion and product formation.

  • Upon completion, stop the reaction by adding a quench solution (e.g., NaOH to raise the pH to >11).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Data Presentation: Transaminase-Mediated Synthesis of Chiral Amines[9]
Substrate (Ketone)Product (Amine)Conversion (%)Enantiomeric Excess (ee, %)
1-(4-Isopropoxy-3-methoxyphenyl)propan-2-one(R)-1-(4-Isopropoxy-3-methoxyphenyl)propan-2-amine89>99
1-(3,4-Dimethoxyphenyl)propan-2-one(R)-1-(3,4-Dimethoxyphenyl)propan-2-amine88>99

Asymmetric Addition to Imines: The N-Sulfinyl Imine Approach

The nucleophilic addition of organometallic reagents to the C=N double bond of imines is a direct and powerful method for C-C bond formation and the creation of a new stereocenter.[9] The use of N-tert-butanesulfinyl imines, developed by Ellman, is a highly reliable and versatile strategy that uses a removable chiral auxiliary on the nitrogen atom to control the stereochemical outcome of the addition.[10]

Causality and Mechanistic Insight

N-tert-butanesulfinyl imines are prepared by the condensation of an aldehyde or ketone with enantiopure tert-butanesulfinamide. The chiral sulfinyl group serves two key purposes: it activates the imine for nucleophilic attack and it directs the incoming nucleophile to one of the two diastereotopic faces of the imine. The reaction is believed to proceed through a six-membered chair-like transition state where the organometallic reagent (e.g., a Grignard reagent) coordinates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric interactions, the largest substituent on the organometallic reagent and the bulky tert-butyl group of the sulfinyl auxiliary orient themselves in equatorial-like positions, leading to a highly predictable and diastereoselective addition.[9] The sulfinyl group can be easily removed with acid to afford the free primary amine.[1]

Workflow for N-Sulfinyl Imine-Based Synthesis

Sulfinyl_Imine_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Cleavage A Aldehyde/Ketone + (R)-tert-Butanesulfinamide B N-Sulfinyl Imine A->B CuSO4 or Ti(OEt)4 C Organometallic Reagent (e.g., EtMgBr) D Sulfinamide Product C->D THF or CH2Cl2 E Chiral Propanamine D->E HCl in Dioxane/MeOH

Caption: Workflow for the asymmetric synthesis of a chiral propanamine using an N-sulfinyl imine auxiliary.

Experimental Protocol: Synthesis of (S)-1-Phenylpropan-1-amine

Part A: Synthesis of (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide

  • To a solution of benzaldehyde (1.0 equiv) in anhydrous CH₂Cl₂ add (R)-tert-butanesulfinamide (1.05 equiv).

  • Add anhydrous CuSO₄ (2.0 equiv) as a dehydrating agent.

  • Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash the pad with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-sulfinyl imine, which can often be used in the next step without further purification.

Part B: Diastereoselective Addition of Ethylmagnesium Bromide

  • Dissolve the N-sulfinyl imine (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of ethylmagnesium bromide (EtMgBr, 1.5 equiv in THF) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography to yield the desired sulfinamide.

Part C: Cleavage of the Sulfinyl Group

  • Dissolve the purified sulfinamide in methanol.

  • Add a solution of HCl in dioxane (e.g., 4 M, 2.5 equiv) and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and treat with aqueous NaOH to neutralize the HCl salt and extract the free amine into the organic layer.

  • Dry the organic layer and concentrate to afford the enantiomerically pure (S)-1-phenylpropan-1-amine.

Data Presentation: Addition of Organometallics to N-Sulfinyl Imines
Imine SubstrateOrganometallic ReagentYield (%)Diastereomeric Ratio (dr)
N-BenzylideneEtMgBr>95>98:2
N-BenzylideneMeMgBr>95>98:2
N-(4-Methoxybenzylidene)EtMgBr>95>98:2

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers highly efficient and atom-economical routes to chiral amines. Two prominent methods for the synthesis of propanamine derivatives are Ruthenium-catalyzed asymmetric reductive amination and Rhodium-catalyzed asymmetric hydrogenation.

Ruthenium-Catalyzed Asymmetric Reductive Amination

Direct asymmetric reductive amination (ARA) of ketones is a highly desirable transformation, converting a simple ketone directly into a chiral primary amine using an ammonia source and a reductant.[1] Ruthenium complexes bearing chiral diphosphine ligands have proven to be highly effective catalysts for this transformation.[1]

The reaction typically involves the in-situ formation of an imine from the ketone (e.g., propiophenone) and an ammonia source (like ammonium acetate or ammonia gas). The chiral Ruthenium catalyst then coordinates to the C=N bond of the imine. Molecular hydrogen (H₂) acts as the reductant, and the chiral ligand environment around the metal center dictates the facial selectivity of the hydride transfer to the imine, resulting in the formation of the chiral amine with high enantioselectivity.

  • In a glovebox, charge a pressure-rated vial with the Ruthenium precatalyst (e.g., [Ru(OAc)₂(C₃-TunePhos)]) (0.5-1 mol%).

  • Add propiophenone (1.0 equiv) and ammonium acetate (NH₄OAc, 5-10 equiv).

  • Add a degassed solvent, such as trifluoroethanol (TFE).

  • Seal the vial, remove it from the glovebox, and place it in an autoclave.

  • Pressurize the autoclave with hydrogen gas (H₂, 50-60 bar).

  • Heat the reaction to the desired temperature (e.g., 80 °C) and stir for 24-48 hours.

  • After cooling and carefully venting the hydrogen, quench the reaction with aqueous NaOH.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to obtain the chiral 1-phenylpropan-1-amine.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamides or enamines is another powerful strategy. This method involves the synthesis of an enamide precursor, which is then hydrogenated using a chiral Rhodium catalyst to create the stereocenter.

The Rhodium catalyst, bearing a chiral bisphosphine ligand (e.g., (R)-SDP), coordinates to the double bond of the enamide. This coordination creates a chiral environment around the substrate. Molecular hydrogen adds to the metal center and is then transferred stereoselectively to the enamide double bond, leading to the chiral amide product. The facial selectivity is controlled by the steric and electronic properties of the chiral ligand. The resulting chiral amide can then be hydrolyzed to the corresponding propanamine.

Asymmetric_Hydrogenation_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection (if needed) A Propiophenone B Enamide/Enamine A->B e.g., Wittig or Condensation C [Rh(COD)(Ligand*)]BF4, H2 D Chiral Amide/Amine C->D E Chiral Propanamine D->E Hydrolysis

Caption: General workflow for the synthesis of a chiral propanamine via asymmetric hydrogenation.

Data Presentation: Transition Metal-Catalyzed Syntheses
MethodSubstrateCatalyst SystemYield (%)ee (%)
Ru-ARAPropiophenoneRu(OAc)₂/(S)-C₃-TunePhos9596
Rh-AH(Z)-N-(1-phenylprop-1-en-1-yl)acetamide[Rh((R)-SDP)]⁺>9995

Comparative Summary of Methodologies

MethodologyKey AdvantagesKey LimitationsTypical YieldsTypical ee/dr
Chiral Auxiliary High reliability and predictability, broad substrate scope, high diastereoselectivity.[2][3]Stoichiometric use of auxiliary, requires additional protection/deprotection steps.85-99%>98:2 dr
Biocatalysis Exceptional enantioselectivity, mild and green reaction conditions, high substrate specificity.[6][7]Limited substrate scope for wild-type enzymes, potential for product/substrate inhibition.[8]80-95%>99% ee
N-Sulfinyl Imines High diastereoselectivity, reliable for a wide range of nucleophiles, auxiliary is easily cleaved.[9][10]Requires stoichiometric use of the sulfinamide, sensitive to moisture.90-98%>98:2 dr
Transition Metal Catalysis High catalytic efficiency (low catalyst loading), high atom economy, excellent enantioselectivity.[1]Sensitivity to air and moisture, cost of precious metals and ligands, potential for metal contamination.90->99%90->99% ee

Conclusion

The asymmetric synthesis of chiral propanamine derivatives is a well-developed field with a diverse toolkit of methodologies available to the modern chemist. The choice of the optimal synthetic route depends on a careful consideration of the target molecule's structure, the desired scale of the synthesis, and the available resources. Chiral auxiliary-based methods offer reliability and predictability, while biocatalysis provides an environmentally benign and highly selective alternative. Asymmetric additions to N-sulfinyl imines and transition metal-catalyzed hydrogenations and reductive aminations represent highly efficient and versatile strategies. By understanding the underlying principles and practical considerations of each approach, researchers can confidently select and implement the most suitable protocol to access these valuable chiral building blocks for drug discovery and development.

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Available at: [Link]

  • Couty, F., & Raneiro, G. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. The Journal of Organic Chemistry, 86(9), 6549-6558. Available at: [Link]

  • Hu, L. A., Zhang, Y., Zhang, Q. W., Yin, Q., & Zhang, X. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition, 59(13), 5321-5325. Available at: [Link]

  • Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Available at: [Link]

  • Lako, D., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(70), 42893-42903. Available at: [Link]

  • Molecules and Materials. (2007). Myers Asymmetric Alkylation. Available at: [Link]

  • Wikipedia. (n.d.). N-Sulfinyl imine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Available at: [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]

  • SynArchive. (n.d.). Myers Asymmetric Alkylation. Available at: [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. Available at: [Link]

  • Kelly, P. P., et al. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. Available at: [Link]

  • Mathew, S., & Yun, H. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Microbiology and Biotechnology, 33(10), 1285-1298. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. Available at: [Link]

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Application Note: High-Efficiency Chiral Resolution of 1-(3,4-Difluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chiral resolution of racemic 1-(3,4-Difluorophenyl)propan-1-amine, a key building block in modern medicinal chemistry, particularly for central nervous system (CNS) agents.[1] The stereochemistry of such amines is often critical for therapeutic efficacy and safety, making the isolation of single enantiomers a crucial step in drug development.[2] This guide details two robust and field-proven methodologies: classical diastereomeric salt crystallization and highly selective enzymatic kinetic resolution. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights to ensure reproducible, high-purity outcomes. Analytical validation using chiral High-Performance Liquid Chromatography (HPLC) is also described.

Introduction: The Significance of Chiral Fluorinated Amines

Chiral amines are foundational pharmacophores, present in approximately 40% of all pharmaceutical drugs.[2] The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to modulate metabolic stability, lipophilicity, and binding affinity, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[3][4] The compound 1-(3,4-Difluorophenyl)propan-1-amine is an exemplar of this design philosophy, merging a valuable chiral amine scaffold with a difluorophenyl moiety.

For most pharmaceutical applications, racemic mixtures are undesirable. The two enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer providing the therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, methods to efficiently separate these enantiomers—a process known as chiral resolution—are of paramount importance.[5] This note presents two powerful, orthogonal approaches to achieve this separation.

Method 1: Diastereomeric Salt Crystallization

This classical method remains one of the most robust, scalable, and widely employed techniques for resolving racemic amines.[5][6]

Principle of Separation

The core principle relies on converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties.[7] This is achieved by reacting the racemic amine with a single, pure enantiomer of a chiral acid (the "resolving agent"). The resulting acid-base reaction forms two diastereomeric salts.[8][9]

(R)-Amine + (R')-Acid → (R,R')-Salt (S)-Amine + (R')-Acid → (S,R')-Salt

Because these salts are diastereomers, they possess different solubilities in a given solvent system.[10] By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt can be selectively crystallized from the solution, physically separating it from the more soluble diastereomer which remains in the mother liquor. The desired amine enantiomer is then recovered from the purified salt by treatment with a base.[6][8]

Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric acid

(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) is a highly effective resolving agent for a wide range of amines due to its ability to form well-defined, crystalline salts.[6]

Step 1: Diastereomeric Salt Formation & Crystallization

  • In a suitable flask, dissolve (+)-Dibenzoyl-D-tartaric acid (1.0 equivalent) in a minimal amount of warm methanol (approx. 3-4 mL per gram of acid).

  • To this solution, add a solution of racemic 1-(3,4-Difluorophenyl)propan-1-amine (1.0 equivalent) dissolved in methanol.

  • Stir the combined solution at room temperature for 10-15 minutes. If no precipitate forms, the solution can be gently warmed to ensure complete dissolution and then allowed to cool slowly.

  • Allow the flask to stand undisturbed at room temperature for 24-48 hours. Slow crystallization is key to achieving high diastereomeric purity.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals sparingly with a small volume of cold methanol to remove any adhering mother liquor.

  • Dry the crystals under vacuum. This collected solid is the diastereomerically enriched salt.

Step 2: Liberation of the Free Enantiomerically Enriched Amine

  • Suspend the dried diastereomeric salt in water (approx. 10 mL per gram of salt).

  • While stirring vigorously, slowly add a 50% aqueous sodium hydroxide (NaOH) solution until the salt completely dissolves and the solution is strongly basic (pH > 12).[6] This neutralizes the tartaric acid and liberates the free amine, which may separate as an oily layer.

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the liberated amine with an organic solvent such as dichloromethane or diethyl ether (3 x 20 mL).[6]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched amine.

  • Determine the enantiomeric excess (ee) using the chiral HPLC method described in Section 4.

Data Summary
ParameterSpecificationRationale / Comments
Resolving Agent (+)-Dibenzoyl-D-tartaric acidForms highly crystalline salts, enhancing separation efficiency.[6]
Solvent System Methanol / EthanolCommon polar solvents that provide good differential solubility for diastereomeric amine salts.
Stoichiometry 1:1 (Amine:Acid)Ensures complete conversion to the salt pair.
Typical Yield 35-45% (for one enantiomer)The theoretical maximum is 50%; yields are subject to crystallization and handling efficiency.
Expected Purity >95% ee (after one crystallization)Purity can often be improved by recrystallizing the diastereomeric salt.
Workflow Diagram

G cluster_0 Step 1: Salt Formation & Crystallization cluster_1 Step 2: Liberation & Isolation racemate Racemic Amine (R/S)-1-(3,4-DFPP) dissolve Dissolve in Methanol racemate->dissolve resolver Resolving Agent (+)-DBTA resolver->dissolve crystallize Slow Crystallization (24-48h) dissolve->crystallize filtration Vacuum Filtration crystallize->filtration solid Solid Crystals (Less Soluble Salt) (e.g., S-Amine)-(+)-DBTA filtration->solid Solid Phase liquid Mother Liquor (More Soluble Salt) (e.g., R-Amine)-(+)-DBTA filtration->liquid Liquid Phase basify Add NaOH (aq) pH > 12 solid->basify extract Extract with Organic Solvent basify->extract final Pure Enantiomer (e.g., S-Amine) extract->final

Caption: Workflow for Diastereomeric Salt Crystallization.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer an environmentally friendly and highly selective alternative for producing chiral compounds.[11] Kinetic resolution (KR) is a powerful enzymatic strategy where one enantiomer of a racemic mixture reacts much faster than the other, allowing for their separation.[12][13]

Principle of Separation

This method utilizes an enzyme, typically a lipase, that exhibits high enantioselectivity. In the presence of an acyl donor, the enzyme selectively catalyzes the acylation of one amine enantiomer, converting it into an amide. The other enantiomer is left largely unreacted.

(R)-Amine + Acyl Donor ---(Enzyme, fast)--> (R)-Amide (S)-Amine + Acyl Donor ---(Enzyme, slow)--> (S)-Amine (unreacted)

The reaction is stopped at or near 50% conversion. At this point, the reaction mixture contains one enantiomer as an amide and the other as the unreacted amine. Because an amide and an amine have different chemical properties, they can be easily separated by standard techniques like column chromatography or acid-base extraction. The major drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%.[12]

Experimental Protocol: Lipase-Catalyzed Acylation

Candida antarctica Lipase B (CALB), often used in its immobilized form (e.g., Novozym® 435), is a highly effective and robust biocatalyst for the kinetic resolution of primary amines.[14][15][16][17]

Step 1: Enzymatic Acylation

  • To a vial, add racemic 1-(3,4-Difluorophenyl)propan-1-amine (1.0 equivalent) and dissolve it in an anhydrous organic solvent like methyl tert-butyl ether (MtBE) or toluene (approx. 10 mL per 100 mg of amine).

  • Add the acyl donor, such as isopropyl acetate or ethyl methoxyacetate (1.0-1.2 equivalents).[15][18]

  • Add the immobilized lipase, Novozym® 435 (typically 20-50 mg per 100 mg of amine).

  • Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC (see Section 4). The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of both components.

Step 2: Workup and Separation

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

  • Concentrate the filtrate to remove the solvent.

  • The resulting mixture of the N-acylated amine (amide) and the unreacted amine can be separated by flash column chromatography on silica gel. A gradient elution, for example, from hexane to ethyl acetate, will typically separate the less polar amine from the more polar amide.

  • Collect the corresponding fractions and concentrate the solvent to yield the two resolved, enantiomerically enriched products.

Data Summary
ParameterSpecificationRationale / Comments
Enzyme Candida antarctica Lipase B (CALB), immobilized (Novozym® 435)Widely available, highly selective, and robust for amine resolutions.[14][15][16]
Acyl Donor Isopropyl AcetateEffective, common acylating agent for lipase-catalyzed reactions.
Solvent Methyl tert-butyl ether (MtBE)Anhydrous organic solvent compatible with lipase activity.
Optimal Conversion ~50%Maximizes both yield and enantiomeric excess for the two separated products.
Expected Purity >99% ee (for both unreacted amine and acylated product)CALB is known for its extremely high enantioselectivity (E-value > 200) in many cases.[11]
Workflow Diagram

G cluster_0 Step 1: Enzymatic Reaction (~50% Conversion) cluster_1 Step 2: Separation & Isolation racemate Racemic Amine (R/S)-1-(3,4-DFPP) reaction Selective Acylation (40-50 °C) racemate->reaction reagents Acyl Donor + CALB Enzyme reagents->reaction filter Filter to Remove Enzyme reaction->filter Reaction Quench mixture Mixture: (R)-Amide + (S)-Amine separation Chromatography or Extraction mixture->separation filter->mixture product1 (R)-Amide (Enantiopure) separation->product1 product2 (S)-Amine (Enantiopure) separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

Analytical Method: Enantiopurity Determination by Chiral HPLC

Accurate determination of enantiomeric excess (ee) is critical to validating the success of any chiral resolution. High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the industry-standard technique for this analysis.[19][20]

Principle of Chiral HPLC

Chiral HPLC columns contain a stationary phase that is itself chiral. As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in their separation into two distinct peaks on the chromatogram.

Recommended Protocol
  • Column: A polysaccharide-based CSP, such as CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar cellulose/amylose-based column, is highly recommended for its broad applicability to amines.[20][21]

  • Mobile Phase: A typical normal-phase eluent is a mixture of Hexane and 2-Propanol (IPA) . A common starting point is 90:10 (Hexane:IPA).

  • Additive: To improve the peak shape of basic compounds like amines and prevent tailing, add a small amount of an amine modifier, such as 0.1% Diethylamine (DEA) , to the mobile phase.[22]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm or 254 nm.

  • Analysis: The enantiomeric excess (% ee) is calculated from the areas of the two separated peaks using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Conclusion

The successful chiral resolution of 1-(3,4-Difluorophenyl)propan-1-amine can be reliably achieved using either diastereomeric salt crystallization or enzymatic kinetic resolution. Diastereomeric salt formation is a time-honored, scalable method ideal for large-scale production, while enzymatic resolution offers exceptional selectivity and mild reaction conditions, yielding products of very high enantiomeric purity. The choice of method will depend on factors such as scale, available equipment, and desired final product (free amine vs. amide). In all cases, analytical chiral HPLC is an indispensable tool for process monitoring and final product validation.

References

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]

  • Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]

  • Bodis-Lajko, E., et al. (2011). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. The Journal of Organic Chemistry. [Link]

  • Góbi, S., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]

  • Nagy, F., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering. [Link]

  • Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. [Link]

  • ResearchGate. Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. [Link]

  • MySkinRecipes. (S)-1-(3,4-Difluorophenyl)propan-1-amine. [Link]

  • ResearchGate. Easy kinetic resolution of some β-amino alcohols by Candida antarctica lipase B catalyzed hydrolysis in organic media. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2010). Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry. Pure. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • University of Leeds Thesis. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • Lakó, Á., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

Sources

Application Notes and Protocols: High-Purity Isolation of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust protocol for the purification of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical agents. The protocol emphasizes achieving high chemical and enantiomeric purity through a systematic approach involving acid-base extraction and optimized recrystallization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral amines. All methodologies are supported by mechanistic rationales and include in-process controls to ensure reproducibility and efficacy.

Introduction: The Criticality of Purity for Chiral Amines

(R)-1-(3,4-Difluorophenyl)propan-1-amine is a chiral building block whose stereochemical integrity is paramount for the desired pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). The presence of the unwanted (S)-enantiomer or other process-related impurities can lead to reduced efficacy, altered pharmacokinetic profiles, or unforeseen toxicological effects. Therefore, a well-designed and validated purification protocol is not merely a procedural step but a critical quality attribute in the drug development process.

The difluorinated phenyl ring in the target molecule imparts specific electronic properties that can influence its reactivity and interaction with biological targets. The purification strategy must be tailored to address potential impurities arising from its synthesis, which commonly involves the reductive amination of 3,4-difluorophenylacetone.

Understanding Potential Impurities

A successful purification strategy begins with a thorough understanding of the potential impurities. The primary synthesis route, reductive amination, can introduce several byproducts that must be removed.

Impurity Type Potential Species Origin Impact on Purity
Enantiomeric Impurity (S)-1-(3,4-Difluorophenyl)propan-1-amineIncomplete stereoselectivity in the synthesis or racemization.Affects pharmacological activity and regulatory compliance.
Unreacted Starting Material 3,4-DifluorophenylacetoneIncomplete reaction.Can interfere with downstream reactions and crystallization.
Reaction Intermediates Imine intermediateIncomplete reduction during reductive amination.[1]Can be unstable and lead to other impurities.
Over-alkylation Products N,N-bis(1-(3,4-difluorophenyl)propyl)amineReaction of the product amine with the starting ketone/imine.Difficult to remove due to similar properties.
Reducing Agent Byproducts Borate salts (from NaBH₄ or NaBH₃CN)From the reduction step.Generally removed during aqueous workup.

This guide will focus on a purification protocol designed to effectively remove these and other process-related impurities.

Purification Workflow: A Multi-Step Approach

Our recommended purification protocol employs a two-pronged strategy: an initial acid-base extraction to remove neutral and acidic impurities, followed by a meticulous recrystallization to isolate the desired (R)-enantiomer as a highly pure hydrochloride salt.

PurificationWorkflow Crude Crude Free Base (in organic solvent) AcidWash Acid Wash (e.g., 1M HCl) Crude->AcidWash Removes basic impurities BaseWash Basification & Extraction (e.g., NaOH / EtOAc) AcidWash->BaseWash Isolates amine in organic phase Drying Drying & Concentration BaseWash->Drying Removes water HCl_Salt HCl Salt Formation (HCl in IPA) Drying->HCl_Salt Precipitates the hydrochloride salt Recrystallization Recrystallization (Isopropanol) HCl_Salt->Recrystallization Enhances chemical & enantiomeric purity FinalProduct Pure (R)-Amine HCl (>99.5% purity, >99.8% ee) Recrystallization->FinalProduct HPLCFlow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection (10 µL) Sample->Injection Column Chiral Column (e.g., Chiralcel OD-H) Injection->Column Mobile Phase (Hexane/IPA/TFA) Detection UV Detection (e.g., 254 nm) Column->Detection Analysis Data Analysis (Calculate ee%) Detection->Analysis

Sources

Analytical methods for (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Methods for (R)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral amine of significant interest in pharmaceutical development, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The fluorine substituents on the phenyl ring can enhance metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry.[1] Given its chiral nature, the stereochemical purity of this compound is of paramount importance, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2]

This document provides a comprehensive guide to the essential analytical methods required for the robust characterization of this compound. The protocols and insights herein are designed for researchers, analytical scientists, and quality control professionals, emphasizing the rationale behind methodological choices to ensure data integrity and regulatory compliance. The validation of these analytical methods is a critical process to demonstrate their suitability and reliability for their intended purpose.[3][4][5]

Physicochemical Characterization

The hydrochloride salt form is typically chosen to improve the stability and aqueous solubility of the amine, facilitating its handling and formulation.[6][7] Initial characterization is fundamental to confirming the identity and baseline purity of the material.

Table 1: General Physicochemical Properties

PropertyDataSource
Chemical Name This compoundN/A
CAS Number 1565825-89-9[8]
Molecular Formula C₉H₁₂ClF₂N[8]
Molecular Weight 207.65 g/mol [8]
Appearance White to off-white solidTypical for amine salts
Storage Sealed in a dry environment at room temperature[8]
Protocol 1: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, while impurities typically depress and broaden this range.[6]

  • Sample Preparation: Finely powder a small amount of the sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Use a rapid heating rate (e.g., 10-15°C/min) for an initial approximate determination. For the precise measurement, use a slower ramp rate of 1-2°C per minute near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Chiral Purity and Enantiomeric Separation by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[9][10] The success of this separation hinges on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are exceptionally versatile and effective for resolving a wide array of chiral compounds, including primary amines.[2][10]

Trustworthiness: The choice of mobile phase and additives is critical. For basic analytes like amines, peak tailing is a common issue due to interactions with residual silanols on the silica support. Adding a small amount of a basic competitor, such as diethylamine (DEA), to the mobile phase saturates these active sites, resulting in symmetrical peak shapes and improved resolution.

Application Note: Chiral HPLC Method Development

The primary goal is to achieve baseline separation (Resolution > 1.5) of the (R)- and (S)-enantiomers. The method development process involves screening different CSPs and mobile phase systems. Normal phase chromatography (e.g., hexane/alcohol mixtures) often provides the best selectivity for this class of compounds.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve sample in Mobile Phase injector Autosampler prep->injector Inject pump Isocratic Pump (Hexane/IPA + DEA) pump->injector column Chiral Stationary Phase (e.g., Cellulose-based CSP) injector->column detector UV Detector (e.g., 254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integration Integrate Peaks chromatogram->integration calculation Calculate Enantiomeric Excess (% ee) integration->calculation report report calculation->report Final Report

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol is a robust starting point for the analysis.

  • Instrumentation: HPLC system with UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10.0 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)Proven high success rate for resolving chiral amines.[9][10]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)Common normal phase system. DEA is critical for good peak shape.[2]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Temperature 25°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl ring provides strong UV absorbance.
Injection Volume 10 µLAdjust as needed based on concentration and sensitivity.
  • Analysis and Calculation:

    • Inject a solution of the racemic mixture (if available) to identify the retention times of both the (R)- and (S)-enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100%

Structural Elucidation and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR spectroscopy are definitive methods for confirming the chemical structure. The chemical shifts, splitting patterns (multiplicity), and integration values provide a complete picture of the molecule's proton and carbon framework.

Trustworthiness: For the hydrochloride salt, the amine protons (-NH₃⁺) may appear as a broad singlet and can exchange with deuterium from solvents like D₂O. Adding a drop of D₂O to the NMR sample in a solvent like DMSO-d₆ will cause the -NH₃⁺ peak to disappear, confirming its identity.[11]

¹H NMR (Expected Signals in CDCl₃):

  • Aromatic Protons (Ar-H): ~7.0-7.5 ppm. Complex multiplets due to H-H and H-F coupling.

  • Methine Proton (-CH-N): ~4.0-4.5 ppm. A quartet due to coupling with the adjacent CH₂ group.

  • Methylene Protons (-CH₂-): ~1.8-2.2 ppm. A multiplet due to coupling with both the CH and CH₃ groups.

  • Amine Protons (-NH₃⁺): Highly variable, often a broad singlet.

  • Methyl Protons (-CH₃): ~0.9-1.2 ppm. A triplet due to coupling with the adjacent CH₂ group.

¹³C NMR (Expected Signals in CDCl₃):

  • Aromatic Carbons: ~115-155 ppm. Multiple signals, with large C-F coupling constants for the carbons directly attached to fluorine.

  • Methine Carbon (-CH-N): ~50-60 ppm.

  • Methylene Carbon (-CH₂-): ~25-35 ppm.

  • Methyl Carbon (-CH₃): ~10-15 ppm.

Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

  • Interpretation: Assign peaks to the corresponding protons and carbons in the molecular structure, verifying shifts and coupling patterns.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful tool for assessing purity and identifying volatile impurities. However, primary amines like the analyte are polar and can exhibit poor peak shape and thermal instability in a hot GC inlet.[14]

Trustworthiness: To overcome these issues, chemical derivatization is essential. Acylation with an agent like trifluoroacetic anhydride (TFAA) converts the polar amine into a stable, volatile, and less polar trifluoroacetamide derivative. This dramatically improves chromatographic performance and yields characteristic mass spectra for confident identification.[14][15]

G start Sample in Ethyl Acetate derivatize Add Derivatizing Agent (e.g., TFAA) start->derivatize react Heat (e.g., 60°C, 15 min) to form stable derivative derivatize->react inject Inject into GC-MS react->inject separate GC Separation (Capillary Column) inject->separate detect MS Detection (EI, Scan Mode) separate->detect analyze Analyze Mass Spectrum & Chromatogram detect->analyze

Protocol 4: GC-MS Analysis for Impurity Profiling
  • Sample Preparation (Free Base Extraction):

    • Dissolve ~10 mg of the hydrochloride salt in 5 mL of deionized water.

    • Adjust the pH to >10 with 1M NaOH to form the free base.

    • Extract the free base into 2 x 5 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully evaporate the solvent to obtain the free amine residue.

  • Derivatization:

    • Re-dissolve the residue in 1 mL of ethyl acetate.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 15 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)Standard non-polar column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good efficiency.
Inlet Temperature 250°CEnsures complete vaporization of the derivative.
Injection Mode Split (e.g., 20:1)Prevents column overloading.
Oven Program Start at 100°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 minA general-purpose program to elute potential impurities.
MS Source Temp 230°CStandard electron ionization (EI) source temperature.
MS Quad Temp 150°CStandard quadrupole temperature.
Scan Range 40-500 m/zCovers the expected fragment ions of the derivative and impurities.
  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks other than the main derivative peak.

    • Analyze the mass spectrum of each impurity peak and compare it against spectral libraries (e.g., NIST) for tentative identification.

Conclusion

The analytical control of this compound requires a multi-faceted approach. Chiral HPLC is indispensable for confirming the critical enantiomeric purity, while NMR and GC-MS provide orthogonal confirmation of structure and chemical purity, respectively. The protocols detailed in this guide are built on established scientific principles and provide a solid foundation for the development and validation of methods suitable for quality control in a research or drug development setting.[16][17]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Analytical method validation: A brief review. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • PubMed. (1979). Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. Retrieved from [Link]

  • ALS. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]

  • Environmental Science and Technology. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2020). Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts. Retrieved from [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (2012). Fluorine in psychedelic phenethylamines. Retrieved from [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • ChiralTek. (n.d.). Chiral Columns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link] amines.htm

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR. Retrieved from [Link]

Sources

Topic: A Robust HPLC Method for Determining the Enantiomeric Purity of Difluorophenylpropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1][2] This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of difluorophenylpropanamine. We delve into the scientific rationale for methodological choices, focusing on the use of a polysaccharide-based chiral stationary phase (CSP) which provides excellent enantioselectivity for primary amines.[3][4] A primary normal-phase protocol and a secondary reversed-phase protocol are detailed, providing flexibility for various laboratory setups and downstream applications, such as mass spectrometry. The methodologies described herein are designed to be self-validating and serve as a comprehensive guide for researchers requiring accurate determination of enantiomeric purity for this class of compounds.

The Scientific Imperative: Why Chiral Separation of Difluorophenylpropanamine Matters

Difluorophenylpropanamine contains a stereogenic center, resulting in a pair of enantiomers. In drug development, treating these enantiomers as distinct chemical entities is paramount. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer). Regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs.[5] Consequently, a reliable and precise analytical method is not merely a procedural step but a foundational requirement for ensuring drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution and sensitivity.[5][6] The core principle of this technique lies in the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation and dissociation, leading to different retention times and, thus, separation.[7]

For primary amines like difluorophenylpropanamine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[4][8] The chiral recognition mechanism involves a combination of interactions, including:

  • Hydrogen Bonding: The amine group (-NH₂) of the analyte can act as a hydrogen bond donor, interacting with carbonyl groups on the carbamate linkages of the CSP.

  • π-π Interactions: The difluorophenyl ring can engage in π-stacking with the aromatic moieties of the CSP's phenylcarbamate groups.

  • Steric/Inclusion Effects: One enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide structure, enhancing retention compared to its mirror image.[7]

The choice of mobile phase (normal, reversed, or polar organic) modulates these interactions, providing the leverage needed to optimize the separation.[9]

Chiral Recognition Mechanism on a Polysaccharide CSP

G cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_analytes Analyte Enantiomers CSP {Chiral Selector | {π-acceptor sites | H-bond acceptors}} R_enantiomer (R)-Enantiomer π-donor (Aryl) H-bond donor (Amine) R_interaction Stronger Interaction (3-point fit) • π-π Stacking • H-Bonding • Steric Fit R_enantiomer->R_interaction S_enantiomer (S)-Enantiomer π-donor (Aryl) H-bond donor (Amine) S_interaction Weaker Interaction (Steric Hindrance) S_enantiomer->S_interaction R_interaction->CSP Longer Retention S_interaction->CSP Shorter Retention

Caption: Differential interaction of enantiomers with the CSP.

Recommended Protocols & Experimental Design

Method development for chiral separations is often an empirical process.[5] We present a primary method using normal-phase chromatography, which frequently provides the best selectivity for this compound class, and an alternative reversed-phase method.

Materials and Instrumentation
Item Specification
HPLC System A system equipped with a binary or quaternary pump, autosampler with temperature control, column oven, and a UV/PDA detector.
Chiral Columns (CSP) Primary: Lux® Cellulose-1 or CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Secondary: Chiralpak IA/IB/IC (immobilized versions for extended solvent compatibility).[3][8]
Chemicals & Solvents HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH). Additives: Diethylamine (DEA) or Triethylamine (TEA) of >99.5% purity.
Sample (Analyte) Racemic standard of difluorophenylpropanamine. Single enantiomer standard if available for peak identification.
Primary Protocol: Normal-Phase (NP) Separation

Normal phase often yields higher selectivity due to the prevalence of hydrogen bonding interactions. The use of a basic additive like DEA is crucial to occupy active silanol sites on the silica support and to improve the peak shape of the basic amine analyte.[9]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the organic solvents. For a Hexane/IPA (90:10, v/v) with 0.1% DEA, mix 900 mL of n-Hexane with 100 mL of IPA. Add 1 mL of DEA and mix thoroughly. Filter and degas.

  • Sample Preparation: Dissolve the racemic difluorophenylpropanamine standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Column Equilibration: Install the selected chiral column (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm). Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is observed.

  • Injection and Data Acquisition: Inject 5-10 µL of the prepared sample. Acquire data for a sufficient duration to allow both enantiomeric peaks to elute.

  • Optimization (If Needed): If resolution is insufficient (<1.5), adjust the ratio of the alcohol modifier (IPA). Increasing the alcohol percentage will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

Chromatographic Conditions (NP):

Parameter Recommended Condition Rationale
Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)Proven selectivity for aromatic amines.
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)Standard starting conditions for NP chiral separations. DEA is critical for good peak shape.[9]
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CProvides reproducible retention times. Temperature can be varied (e.g., 15-40 °C) to fine-tune selectivity.
Detection UV at 220 nm or 254 nmWavelengths where the phenyl ring exhibits strong absorbance.
Injection Volume 5 µLA small volume to prevent column overload and band broadening.
Alternative Protocol: Reversed-Phase (RP) Separation

Reversed-phase methods are advantageous for their compatibility with mass spectrometry and for analyzing samples in aqueous matrices. Immobilized CSPs (like Chiralpak IA) are recommended as they are stable in a wider range of solvents used in RP mode.[10]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous buffer (e.g., 10 mM Ammonium Bicarbonate, pH adjusted to 9 with Ammonium Hydroxide). Mix with the organic modifier (e.g., Acetonitrile or Methanol). For a 70:30 (Aqueous:ACN) mobile phase, mix 700 mL of the buffer with 300 mL of ACN. Filter and degas.

  • Sample Preparation: Dissolve the analyte in a mixture that is miscible with the mobile phase (e.g., 50:50 Water:ACN) to a concentration of 0.5 mg/mL.

  • Column Equilibration & Analysis: Follow the same procedure as in the Normal-Phase method (Steps 3 & 4).

Chromatographic Conditions (RP):

Parameter Recommended Condition Rationale
Column Chiralpak® IA (150 x 4.6 mm, 5 µm)Immobilized phase offers broad solvent compatibility and stability.
Mobile Phase Acetonitrile / 10 mM Ammonium Bicarbonate pH 9 (30:70)High pH keeps the amine analyte in its neutral, less polar form, improving retention and peak shape on the RP column.
Flow Rate 0.8 mL/minAdjusted for potentially higher backpressure with aqueous mobile phases.
Column Temperature 30 °CSlightly elevated temperature can improve efficiency and reduce viscosity.
Detection UV at 220 nm or 254 nmConsistent with analyte's chromophore.
Injection Volume 5 µLStandard analytical injection volume.

Experimental Workflow & Data Analysis

Sources

Application Note: Comprehensive NMR Characterization of (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This chiral amine is a valuable building block in medicinal chemistry, and its unambiguous structural verification is critical for drug development and quality control. This guide outlines tailored methodologies for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, focusing on the unique spectral signatures imparted by the chiral center and the difluorinated aromatic ring. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to provide researchers with a robust framework for analysis.

Introduction and Scientific Context

(R)-1-(3,4-Difluorophenyl)propan-1-amine is a chiral primary amine featuring a 3,4-difluorophenyl moiety. The incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] As a hydrochloride salt, the compound's solubility and stability are improved for handling and formulation.

Given its stereocenter and complex substitution pattern, comprehensive structural elucidation is paramount. NMR spectroscopy is the definitive technique for this purpose, offering detailed insights into the molecular framework.

  • ¹H NMR confirms the presence and connectivity of all proton-bearing fragments and provides stereochemical information.

  • ¹³C NMR maps the carbon skeleton, with carbon-fluorine couplings providing unambiguous confirmation of fluorination regiochemistry.

  • ¹⁹F NMR is exceptionally sensitive to the local electronic environment, offering a direct and high-resolution window into the fluorinated portion of the molecule.[2][3]

This guide provides both the "how" (the protocol) and the "why" (the scientific reasoning), empowering researchers to not only replicate the analysis but also to adapt it to similar chemical entities.

Chemical Structure and Properties

  • IUPAC Name: (1R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

  • Molecular Formula: C₉H₁₂ClF₂N

  • Molecular Weight: 207.65 g/mol

  • Key Structural Features:

    • Chiral Center: The carbon atom bonded to the amine group (C1) is a stereocenter.

    • Propanamine Sidechain: An aliphatic chain consisting of a methine, a methylene, and a methyl group.

    • 3,4-Difluorophenyl Ring: An ortho-difluorinated aromatic system which leads to complex spin-spin coupling patterns.

    • Hydrochloride Salt: The amine is protonated, which influences the chemical shift of adjacent protons and dictates solvent choice.



Experimental Protocols

Materials and Equipment
  • Compound: (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl (>98% purity)

  • NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • Internal Standard: Tetramethylsilane (TMS) is often unnecessary as the residual solvent peak of DMSO-d₆ can be used for ¹H and ¹³C referencing. For ¹⁹F NMR, an external standard like CFCl₃ may be used, but modern spectrometers can reference internally.

  • Equipment:

    • High-quality 5 mm NMR tubes

    • Vortex mixer

    • Calibrated pipettes

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.

Rationale for Solvent Selection

Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis for several critical reasons:

  • Solubility: As a polar aprotic solvent, DMSO-d₆ readily dissolves amine hydrochloride salts.

  • Observation of Labile Protons: In solvents like CDCl₃ or D₂O, the ammonium (-NH₃⁺) protons undergo rapid chemical exchange, often resulting in a very broad signal or no signal at all. The hydrogen-bonding acceptor nature of DMSO slows this exchange process, allowing the -NH₃⁺ protons to be observed as a distinct, often broad, singlet.[4]

  • Chemical Shift Range: DMSO-d₆ has a wide liquid range and its residual signals do not typically overlap with the key analyte signals.

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 10-15 mg of (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Homogenization: Cap the vial and vortex gently until the solid is completely dissolved. The solution should be clear and free of particulates.[5]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm or 0.55 mL).[6]

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool placed in the pipette during transfer.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following diagram illustrates the logical flow for acquiring a full set of NMR data for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve 10-15 mg Sample in 0.6 mL DMSO-d6 H1 ¹H NMR Acquisition (Proton Spectrum) Prep->H1 Insert into Spectrometer C13 ¹³C{¹H} NMR Acquisition (Proton-Decoupled) H1->C13 Same Sample F19 ¹⁹F{¹H} NMR Acquisition (Proton-Decoupled) C13->F19 Same Sample Analysis Process & Reference Spectra (¹H, ¹³C, ¹⁹F) F19->Analysis Structure Assign Signals & Confirm Structure Analysis->Structure

Caption: Standard workflow for NMR sample preparation and data acquisition.

Recommended Spectrometer Parameters (400 MHz)
Parameter¹H Experiment¹³C{¹H} Experiment¹⁹F{¹H} Experiment
Pulse Program Standard 1-pulse (zg30)Proton-decoupled (zgpg30)Proton-decoupled (zgpgfl)
Spectral Width ~16 ppm (centered around 6 ppm)~250 ppm (centered around 120 ppm)~150 ppm (centered around -140 ppm)
Acquisition Time ~2.5 s~1.0 s~1.0 s
Relaxation Delay (d1) 2.0 s2.0 s2.0 s
Number of Scans 8-16512-102416-32
Temperature 298 K298 K298 K
Referencing Residual DMSO-d₅ at 2.50 ppmDMSO-d₆ septet at 39.52 ppmInternal (modern spectrometer)

Spectral Interpretation and Data Analysis

The following sections detail the predicted chemical shifts (δ), multiplicities, and coupling constants (J) based on established NMR principles and data from closely related analogs, such as (1R,2S)-2-(3,4-difluorophenyl)-cyclopropanamine HCl, which provides excellent reference values for the aromatic region in DMSO-d₆.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is the most information-rich for initial assessment. The signals are divided into the aliphatic and aromatic regions.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-3' (CH₃) ~0.9 - 1.1Triplet (t)3H³J(H-H) ≈ 7.4
H-2' (CH₂) ~1.8 - 2.0Multiplet (m)2HComplex due to coupling to H-1 and H-3', and diastereotopicity.
H-1 (CH) ~4.3 - 4.5Quartet (q) or Triplet (t)1H³J(H-H) ≈ 6.8
Aromatic H-5 ~7.2 - 7.3Multiplet (m)1H³J(H-H), ⁴J(H-H), ⁴J(H-F), ⁵J(H-F)
Aromatic H-2 ~7.3 - 7.4Multiplet (m)1H⁴J(H-H), ³J(H-F), ⁴J(H-F)
Aromatic H-6 ~7.4 - 7.5Multiplet (m)1H³J(H-H), ⁴J(H-H), ³J(H-F)
-NH₃⁺ ~8.5 - 9.0Broad singlet (br s)3HExchange-broadened, no observable coupling.

Interpretation Notes:

  • Aliphatic Chain: The methyl group (H-3') appears as a clean triplet upfield. The benzylic proton (H-1) is shifted downfield by the adjacent aromatic ring and amine group. The methylene protons (H-2') are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet.

  • Aromatic Region: The three aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The exact appearance will be highly dependent on the spectrometer's field strength. Based on data for a cyclopropane analog in DMSO-d₆, the signals are expected around 7.05-7.32 ppm.

  • Ammonium Protons: The -NH₃⁺ protons appear as a broad singlet far downfield, characteristic of an amine salt in DMSO.[4]

Predicted ¹³C{¹H} NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum confirms the carbon count and provides crucial information via C-F couplings.

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to C-F Coupling)Coupling Constants (J, Hz)
C-3' (CH₃) ~10 - 12Singlet (s)-
C-2' (CH₂) ~28 - 32Singlet (s)-
C-1 (CH) ~52 - 56Singlet (s)-
C-2 ~118 - 120Doublet of doublets (dd)²J(C2-F3) ≈ 15-20 Hz, ⁵J(C2-F4) ≈ 1-3 Hz
C-6 ~124 - 126Doublet of doublets (dd)³J(C6-F4) ≈ 5-8 Hz, ⁴J(C6-F3) ≈ 2-4 Hz
C-5 ~116 - 118Doublet of doublets (dd)²J(C5-F4) ≈ 18-22 Hz, ³J(C5-F3) ≈ 5-8 Hz
C-1' (ipso) ~138 - 140Doublet of doublets (dd)³J(C1'-F3) ≈ 4-7 Hz, ⁴J(C1'-F4) ≈ 2-4 Hz
C-4 ~148 - 151Doublet of doublets (dd)¹J(C4-F4) ≈ 245-255 Hz, ²J(C4-F3) ≈ 12-16 Hz
C-3 ~149 - 152Doublet of doublets (dd)¹J(C3-F3) ≈ 245-255 Hz, ²J(C3-F4) ≈ 12-16 Hz

Interpretation Notes:

  • The most striking feature will be the large one-bond C-F coupling constants (¹J(C-F)) for C-3 and C-4, which are typically in the range of 245-255 Hz. This is definitive proof of fluorine attachment.

  • Smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings will be observed for the other aromatic carbons, providing unambiguous assignment of the fluorination pattern.

  • The aliphatic carbons (C-1, C-2', C-3') will appear as sharp singlets in the upfield region of the spectrum.

Predicted ¹⁹F{¹H} NMR Spectrum (376 MHz, DMSO-d₆)

The proton-decoupled ¹⁹F NMR spectrum provides direct confirmation of the two distinct fluorine environments.

Fluorine AssignmentPredicted δ (ppm)Multiplicity (due to F-F Coupling)Coupling Constants (J, Hz)
F-3 ~ -140 to -142Doublet (d)³J(F-F) ≈ 20-22 Hz
F-4 ~ -137 to -139Doublet (d)³J(F-F) ≈ 20-22 Hz

Interpretation Notes:

  • The chemical shifts are reported relative to CFCl₃ at 0.00 ppm.

  • Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • The signals will appear as doublets due to three-bond fluorine-fluorine coupling (³J(F-F)), which is typically around 20-22 Hz for ortho-difluorobenzene systems.

  • Proton decoupling simplifies the spectrum, removing smaller H-F couplings and leaving only the F-F coupling visible.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl. By employing ¹H, ¹³C, and ¹⁹F NMR spectroscopy in DMSO-d₆, researchers can unambiguously confirm the compound's identity, structure, and regiochemistry. The detailed interpretation guide, including predicted chemical shifts and coupling constants derived from established principles and data from close structural analogs, serves as an authoritative reference for scientists in pharmaceutical development and chemical research. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for regulatory submission and scientific publication.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Jackson, G. E. (2012). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Navarro-Vázquez, A., & Cobas, J. C. (2013). A protocol for the accurate and precise determination of NMR coupling constants. Nature Protocols, 8(3), 503-513. [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Ottawa. (2007). Measurement of 13C-19F Coupling in a 1H-13C HMBC. NMR Facility Blog. Retrieved from [Link]

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-1-(3,4-Difluorophenyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Difluorobenzene. Wiley. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

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Application Notes: (R)-1-(3,4-Difluorophenyl)propan-1-amine as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Chiral Amines in Drug Discovery

In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure molecules is not merely a preference but a fundamental requirement for developing safer and more effective therapeutics.[1] Chiral building blocks are the foundational components that enable the precise, three-dimensional construction of complex active pharmaceutical ingredients (APIs).[2] Among these, chiral amines are particularly prevalent, featuring in over 40% of pharmaceuticals due to their ability to form key hydrogen bonds and salt bridges with biological targets.[3]

(R)-1-(3,4-Difluorophenyl)propan-1-amine emerges as a building block of significant strategic value. The incorporation of fluorine atoms into a phenyl ring can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4] The 3,4-difluoro substitution pattern is a common motif in various CNS-active agents and other therapeutics. This guide provides a comprehensive overview of the synthesis and application of this versatile chiral amine, offering detailed protocols and expert insights for researchers in drug development and organic synthesis.

Physicochemical Properties

A clear understanding of the physical properties of a building block is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 1565825-89-9 (for HCl salt)BLD Pharm[5]
Molecular Formula C₉H₁₁F₂NMySkinRecipes[2]
Molecular Weight 171.19 g/mol MySkinRecipes[2]
Appearance White to yellow powder (typical for related salts)NINGBO INNO PHARMCHEM CO.,LTD.[6]
Storage Store in a cool, dry, well-ventilated areaNINGBO INNO PHARMCHEM CO.,LTD.[6]

Part 1: Synthesis of the Chiral Building Block

The preparation of enantiomerically pure (R)-1-(3,4-Difluorophenyl)propan-1-amine can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture. While asymmetric synthesis offers the elegance of directly producing the desired enantiomer, chiral resolution remains a robust, scalable, and widely practiced method in industrial settings.[7] Here, we detail a trusted protocol based on the classical method of diastereomeric salt crystallization.

Workflow for Chiral Resolution

The logic of this process hinges on converting the racemic amine into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral acid. These diastereomers possess different solubilities, allowing one to be selectively crystallized and separated.[7][8] Subsequent neutralization liberates the desired enantiomerically enriched amine.

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Separation cluster_3 Step 4: Liberation of Free Amine racemate Racemic 1-(3,4-Difluorophenyl) propan-1-amine salt_formation React with (+)-Tartaric Acid in Methanol racemate->salt_formation crystallization Selective Crystallization of Less Soluble Diastereomer ((R)-Amine-(+)-Tartrate) salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor containing ((S)-Amine-(+)-Tartrate) filtration->mother_liquor Filtrate liberation Basification (e.g., NaOH) & Extraction (e.g., Ether) filtration->liberation Solid final_product (R)-1-(3,4-Difluorophenyl) propan-1-amine liberation->final_product

Caption: Workflow for Chiral Resolution.

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes the resolution of racemic 1-(3,4-difluorophenyl)propan-1-amine using (+)-tartaric acid. The choice of tartaric acid is based on its commercial availability, low cost, and proven efficacy in resolving a wide range of chiral amines.[9]

Materials:

  • Racemic 1-(3,4-difluorophenyl)propan-1-amine

  • (+)-Tartaric acid (L-(+)-Tartaric acid)

  • Methanol (anhydrous)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(3,4-difluorophenyl)propan-1-amine in 100 mL of warm methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid (8.77 g) in 50 mL of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with gentle swirling. The mixture will exotherm slightly.

    • Expert Insight: The concentration and temperature are critical. Supersaturation is required for crystallization, but crashing the salt out too quickly can trap impurities and the undesired diastereomer, reducing enantiomeric purity.

  • Crystallization:

    • Loosely cover the flask and allow it to cool slowly to room temperature. Let it stand undisturbed for 24 hours. The less soluble diastereomeric salt, typically the (R)-amine-(+)-tartrate salt, will crystallize.

    • For improved yield, the flask can be further cooled in a refrigerator (4°C) for another 12-24 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of cold methanol to remove the mother liquor containing the more soluble (S)-amine-(+)-tartrate salt.

    • Expert Insight: Over-washing will dissolve the desired product, reducing the yield. Use just enough cold solvent to rinse the surface of the crystal cake.

    • Dry the crystals. A typical yield for the initial crystallization is often in the 35-45% range (based on the initial racemic amine). The enantiomeric excess (e.e.) of the amine at this stage should be high (>90%).

  • Liberation of the Free (R)-Amine:

    • Suspend the dried diastereomeric salt in 50 mL of water.

    • With vigorous stirring, slowly add 2 M NaOH solution until the pH of the aqueous layer is >12, ensuring all the salt has dissolved and the free amine has been liberated (often forming an oily layer or a fine suspension).[10][11]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 30 mL portions of diethyl ether.

    • Combine the organic extracts and wash once with 30 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched (R)-1-(3,4-difluorophenyl)propan-1-amine as an oil or low-melting solid.

  • Purity Analysis:

    • The enantiomeric excess of the final product should be determined by a suitable analytical method, such as chiral HPLC or by NMR spectroscopy after derivatization with a chiral agent like Mosher's acid chloride.

Part 2: Application in Synthesis - Amide Bond Formation

A primary application for a chiral amine building block is its use as a nucleophile in amide bond formation, a cornerstone reaction in pharmaceutical synthesis.[8][12] This protocol details a standard and reliable method for coupling (R)-1-(3,4-difluorophenyl)propan-1-amine with a generic carboxylic acid using a common carbodiimide coupling agent.

Workflow for Amide Coupling

The reaction proceeds by activating the carboxylic acid with a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the chiral amine to form the desired amide bond. An additive like 1-Hydroxybenzotriazole (HOBt) is often included to suppress side reactions and minimize racemization.[13]

G R_COOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Intermediate R_COOH->ActiveEster EDC EDC EDC->ActiveEster Activation ChiralAmine (R)-1-(3,4-Difluorophenyl) propan-1-amine FinalAmide Chiral Amide Product ChiralAmine->FinalAmide Nucleophilic Attack ActiveEster->FinalAmide Urea_byproduct Urea Byproduct ActiveEster->Urea_byproduct

Caption: Amide Coupling via Carbodiimide Activation.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol provides a general procedure for the synthesis of a chiral amide, a common step in the elaboration of more complex molecules like NK-1 receptor antagonists.

Materials:

  • (R)-1-(3,4-Difluorophenyl)propan-1-amine

  • A carboxylic acid (R'-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent additive

  • A tertiary amine base, e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous solvent, e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup:

    • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add HOBt (1.2 mmol, 1.2 eq).

    • Add (R)-1-(3,4-difluorophenyl)propan-1-amine (1.1 mmol, 1.1 eq) followed by DIPEA (2.5 mmol, 2.5 eq).

    • Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Reaction:

    • Add EDC·HCl (1.2 mmol, 1.2 eq) portion-wise to the stirred solution at 0°C.

    • Expert Insight: Adding the EDC last and at a low temperature minimizes the formation of inactive side products and helps control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Causality: The acid wash removes excess amine base (DIPEA) and any unreacted chiral amine. The base wash removes excess carboxylic acid and HOBt. The brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure chiral amide.

Expected Results & Data Summary

The following table provides expected outcomes for the described protocols, based on typical results for analogous reactions.

ProtocolStepKey ParameterExpected Value
Protocol 1 Isolation of SaltDiastereomeric Salt Yield35-45%
Protocol 1 Liberation of AmineEnantiomeric Excess (e.e.)>95%
Protocol 2 Amide CouplingPurified Product Yield75-95%
Protocol 2 Amide CouplingStereochemical IntegrityNo significant racemization

Conclusion and Future Directions

(R)-1-(3,4-Difluorophenyl)propan-1-amine stands as a highly valuable and versatile chiral building block. Its synthesis via classical resolution is a scalable and reliable method, providing access to material of high enantiopurity. Its subsequent use in standard transformations, such as amide coupling, proceeds efficiently and without compromising the stereocenter, making it an ideal starting point for the synthesis of complex, high-value molecules. Researchers and drug development professionals can confidently employ this building block in their synthetic campaigns, particularly in the pursuit of novel therapeutics where the unique electronic properties of the difluorophenyl motif are desired.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
  • MySkinRecipes. (n.d.). (S)-1-(3,4-Difluorophenyl)propan-1-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Blackmond, D. G. (2015). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Imperial College London. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Pires, R. (2020, January 24). Resolution of a Racemic Mixture [Video]. YouTube. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-1-(3,4-Difluorophenyl)propan-1-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Retrieved from [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of (R)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride in Modern Drug Development

Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant percentage of commercial drugs featuring at least one stereogenic amine center.[1][2] The specific stereoisomer of a chiral amine can dramatically influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This compound is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. Its difluorinated phenyl ring is a common motif in modern medicinal chemistry, often enhancing metabolic stability and binding affinity. The development of a robust, scalable, and economically viable synthesis for the (R)-enantiomer of this amine is therefore of critical importance for drug development and manufacturing.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. We will explore a scientifically sound and industrially applicable synthetic strategy, delving into the rationale behind the chosen methodology, detailed experimental protocols, and critical process parameters for successful scale-up.

Strategic Approach to Asymmetric Synthesis: A Comparative Overview

The synthesis of enantiomerically pure amines on a large scale presents several challenges. Classical resolution of a racemic mixture is often inefficient, with a theoretical maximum yield of only 50% for the desired enantiomer. Modern asymmetric synthesis offers more elegant and atom-economical solutions. For the synthesis of (R)-1-(3,4-Difluorophenyl)propan-1-amine, two primary strategies are considered for their scalability and efficiency:

  • Asymmetric Reductive Amination (ARA): This one-pot reaction combines the formation of an imine from a prochiral ketone and an amine source, followed by in-situ asymmetric reduction to the chiral amine. This approach is highly atom-economical and can be catalyzed by transition metals with chiral ligands or by biocatalysts.[3][4]

  • Biocatalysis with Transaminases: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantioselectivity.[2][5][6][7] This method offers mild reaction conditions and exceptional stereocontrol.

For the purpose of this guide, we will focus on a biocatalytic approach using an (R)-selective transaminase . This choice is motivated by the increasing adoption of biocatalysis in the pharmaceutical industry due to its high selectivity, mild reaction conditions, and green credentials.

Proposed Large-Scale Synthesis of this compound

The proposed synthetic route involves two main stages:

  • Biocatalytic Asymmetric Amination: The synthesis of the chiral amine free base from the corresponding prochiral ketone using an (R)-selective transaminase.

  • Salt Formation and Purification: The conversion of the chiral amine to its hydrochloride salt and subsequent purification by crystallization.

Diagram of the Synthetic Pathway

G ketone 3,4-Difluorophenyl propan-1-one amine_free_base (R)-1-(3,4-Difluorophenyl) propan-1-amine ketone->amine_free_base (R)-selective Transaminase, Isopropylamine (amine donor), Pyridoxal-5'-phosphate (PLP) hcl_salt (R)-1-(3,4-Difluorophenyl) propan-1-amine hydrochloride amine_free_base->hcl_salt HCl in isopropanol, Crystallization

Caption: Proposed synthetic pathway for this compound.

Part 1: Biocatalytic Asymmetric Amination

Principle and Rationale

Transaminases catalyze the stereoselective transfer of an amino group from an amine donor to a ketone acceptor. The reaction is reversible, and the equilibrium needs to be shifted towards product formation for high conversion. A common strategy is to use a large excess of a simple amine donor, such as isopropylamine, which upon donating its amino group, is converted to acetone. The removal of acetone, for instance by evaporation, can further drive the reaction to completion.[8] The reaction requires a catalytic amount of pyridoxal-5'-phosphate (PLP) as a cofactor.[5]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_workup Work-up & Isolation A Buffer & PLP Preparation B Enzyme & Substrate Addition A->B C Incubation with Agitation B->C D Reaction Monitoring (HPLC) C->D D->C Continue incubation if reaction incomplete E pH Adjustment & Extraction D->E Proceed upon completion F Solvent Removal E->F G Crude Product F->G

Caption: Experimental workflow for the biocatalytic asymmetric amination.

Detailed Protocol

Materials:

  • 3,4-Difluorophenylpropan-1-one

  • (R)-selective transaminase (commercially available, e.g., from Codexis, Johnson Matthey)

  • Isopropylamine

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 8.0)

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (5 M)

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature and pH control, and overhead stirring

Procedure:

  • Reaction Setup:

    • To a temperature-controlled reaction vessel, add potassium phosphate buffer (pH 8.0).

    • Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

    • Add the (R)-selective transaminase to the recommended loading (e.g., 1-5% w/w relative to the ketone).

    • Stir the mixture until the enzyme and PLP are fully dissolved.

  • Substrate Addition:

    • In a separate vessel, dissolve 3,4-difluorophenylpropan-1-one in a minimal amount of a water-miscible co-solvent like DMSO if necessary, although direct addition is preferred if the substrate has sufficient solubility in the aqueous phase.

    • Add the ketone substrate and a large excess of isopropylamine (e.g., 10-20 equivalents) to the reaction mixture.

  • Biotransformation:

    • Maintain the reaction temperature at the optimal range for the chosen transaminase (typically 30-45 °C).

    • Maintain the pH of the reaction mixture at 8.0. If the pH deviates, adjust with a dilute solution of sodium hydroxide.

    • Stir the reaction mixture vigorously to ensure proper mixing.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee).

  • Work-up and Isolation:

    • Once the reaction has reached the desired conversion (typically >95%), cool the mixture to room temperature.

    • Adjust the pH of the reaction mixture to >11 with 5 M sodium hydroxide to ensure the amine is in its free base form.

    • Extract the product into an organic solvent such as methyl tert-butyl ether (MTBE). Perform multiple extractions to ensure complete recovery.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-(3,4-Difluorophenyl)propan-1-amine as an oil.

Key Process Parameters and Optimization
ParameterRecommended RangeRationale and Optimization Considerations
Enzyme Loading 1-5% (w/w)Higher loading increases reaction rate but also cost. Optimize for a balance between reaction time and cost-effectiveness.
Substrate Concentration 50-150 g/LHigher concentrations can lead to substrate or product inhibition. Fed-batch strategies may be employed for higher productivity.
Amine Donor Equivalents 10-20 eq.A large excess is required to drive the equilibrium towards product formation.
pH 7.5-8.5The optimal pH depends on the specific transaminase used. Maintaining a stable pH is crucial for enzyme activity and stability.
Temperature 30-45 °CHigher temperatures increase the reaction rate but can also lead to enzyme denaturation. The optimal temperature is a trade-off between activity and stability.
Co-solvent 0-10% (v/v)A co-solvent like DMSO can be used to improve substrate solubility but may impact enzyme activity.

Part 2: Hydrochloride Salt Formation and Purification

Principle and Rationale

The crude chiral amine free base is converted to its hydrochloride salt to facilitate purification by crystallization. The hydrochloride salt is typically a stable, crystalline solid with well-defined properties, making it suitable for long-term storage and further use in synthesis.[9][10] The choice of solvent for crystallization is critical for obtaining high purity and yield.

Detailed Protocol

Materials:

  • Crude (R)-1-(3,4-Difluorophenyl)propan-1-amine

  • Isopropanol (IPA)

  • Hydrochloric acid solution in isopropanol (e.g., 5-6 M)

  • Crystallization vessel with cooling capabilities and overhead stirring

Procedure:

  • Dissolution:

    • Dissolve the crude (R)-1-(3,4-Difluorophenyl)propan-1-amine in isopropanol.

  • Salt Formation:

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of hydrochloric acid in isopropanol dropwise with vigorous stirring. The hydrochloride salt will precipitate out of the solution.

    • Monitor the pH of the slurry to ensure complete salt formation (target pH 1-2).

  • Crystallization:

    • Stir the resulting slurry at 0-5 °C for a specified period (e.g., 2-4 hours) to allow for complete crystallization.

    • Optionally, a controlled cooling profile can be implemented to obtain larger crystals and improve purity.

  • Isolation and Drying:

    • Isolate the crystalline product by filtration.

    • Wash the filter cake with cold isopropanol to remove any remaining impurities.

    • Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Characterization

The final product should be characterized to confirm its identity, purity, and enantiomeric excess.

Analytical MethodPurposeTypical Specification
Chiral HPLC Determination of enantiomeric excess (ee)>99.5% ee
HPLC (achiral) Determination of chemical purity>99.0%
¹H NMR, ¹³C NMR Structural confirmationConforms to the expected structure
Mass Spectrometry Confirmation of molecular weightConforms to the expected molecular weight
Melting Point Physical characterizationConsistent with the reference value

Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of amines requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood, especially when handling volatile amines and solvents.

  • Handling of Reagents:

    • Isopropylamine: Is a flammable and corrosive liquid with a strong odor. Handle with care in a well-ventilated area.

    • Hydrochloric Acid: Is highly corrosive. Handle with appropriate care to avoid skin and eye contact.

    • Solvents: MTBE and isopropanol are flammable. Avoid open flames and sparks.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This application note has outlined a detailed and scalable protocol for the synthesis of this compound using a biocatalytic approach. The use of an (R)-selective transaminase offers a highly efficient and stereoselective route to this valuable chiral intermediate. By carefully controlling the key process parameters and adhering to strict safety guidelines, researchers and drug development professionals can successfully implement this synthesis on a large scale to support their research and development needs. The principles and protocols described herein provide a solid foundation for the robust and reliable production of this important chiral building block.

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH. Retrieved from [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). ACS Catalysis. Retrieved from [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). ResearchGate. Retrieved from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved from [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013). Google Patents.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013). Google Patents.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013). Google Patents.
  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2020). PMC - NIH. Retrieved from [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2020). MDPI. Retrieved from [Link]

  • Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. (2000). Google Patents.
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2020). MDPI. Retrieved from [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. (2022). ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. (2018). Nature Communications. Retrieved from [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. Retrieved from [Link]

  • Improved asymmetric synthesis of 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, a potent cholesteryl ester transfer protein inhibitor. (2009). Organic Letters. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved from [Link]

  • United States Patent 1191. (1978). Google Patents.
  • United States Patent (19). (1989). Google Patents.
  • (1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride (Enantiomer). (n.d.). DC Fine Chemicals. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved from [Link]

  • Available Synple Chem Reagent Cartridges. (n.d.). Synple Chem. Retrieved from [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved from [Link]

  • Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. (2020). MDPI. Retrieved from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). Google Patents.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC - NIH. Retrieved from [Link]

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (2005). Forensic Science International. Retrieved from [Link]

  • Crystallisation of thiamine hydrochloride. (2017). Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical chiral building block. We will delve into the causality behind experimental choices, offering field-proven insights to improve yield, purity, and stereochemical control.

Overview of Synthetic Strategies

(R)-1-(3,4-Difluorophenyl)propan-1-amine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its stereocenter is crucial for biological activity, making enantioselective synthesis paramount. The most prevalent synthetic routes involve either the asymmetric reduction of a corresponding imine or the resolution of a racemic amine mixture.

This guide will focus on troubleshooting the common and practical method of reductive amination starting from 3,4-difluoropiophenone, followed by considerations for chiral resolution.

Synthesis_Workflow A 3,4-Difluoropiophenone (Starting Material) B Imine Formation (+ Amine Source) A->B NH3 or equiv. C Reduction Step B->C e.g., NaBH4 E Asymmetric Reduction B->E Chiral Catalyst/ Auxiliary D Racemic Amine C->D G Chiral Resolution D->G Chiral Acid F (R)-Amine E->F H Purification & Workup F->H G->F I (R)-Amine Free Base H->I J Salt Formation (+ HCl) I->J K (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl (Final Product) J->K Troubleshooting_Low_Yield Start Low Yield Observed CheckImine Verify Imine Formation (e.g., via TLC, GC-MS) Start->CheckImine ImineOK Imine Formation is Efficient CheckImine->ImineOK Yes ImineBad Incomplete Imine Formation CheckImine->ImineBad No CheckReducer Evaluate Reducing Agent ImineOK->CheckReducer AddDehydrant Action: Add Dehydrating Agent (e.g., Mol. Sieves) ImineBad->AddDehydrant ReducerOK Agent is Appropriate (e.g., STAB) CheckReducer->ReducerOK Yes ReducerBad Agent is Suboptimal (e.g., NaBH4 reducing ketone) CheckReducer->ReducerBad No OptimizeCond Action: Optimize Temp. & Time ReducerOK->OptimizeCond SwitchReducer Action: Switch to a More Selective Reducing Agent (STAB) ReducerBad->SwitchReducer

Stability issues of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. We will address common questions, provide in-depth troubleshooting for issues encountered during experimentation, and detail validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the purpose of using the hydrochloride salt form of this amine?

The hydrochloride salt is utilized primarily to enhance the aqueous solubility and stability of the parent compound, (R)-1-(3,4-Difluorophenyl)propan-1-amine. As a free base, aromatic amines often exhibit poor solubility in neutral aqueous solutions. By forming a salt with a strong acid like hydrochloric acid (HCl), the amine is protonated, creating an ionic species that is significantly more soluble in water and polar solvents.[1] This salt form generally has a better solid-state stability profile and is less susceptible to degradation compared to the free base.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is influenced by several key factors:

  • pH: This is the most critical factor. As an amine hydrochloride, the compound is most stable in acidic conditions where the amine group remains protonated. Increasing the pH towards neutral or alkaline conditions will deprotonate the salt, forming the less soluble and potentially more reactive free base.[1][2]

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be catalyzed by air (oxygen), metal ions, and light.[3] This often results in the formation of colored degradation products.

  • Light (Photostability): Exposure to light, particularly UV radiation, can induce photochemical degradation. While fluorination on the aromatic ring can sometimes enhance photostability, it should not be overlooked as a potential degradation pathway.[4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis, oxidation, and other thermal decomposition pathways.[5][6][7]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and impurities within the solvent (e.g., peroxides in ethers, metal contaminants) can act as catalysts.

Q3: What are the recommended storage conditions for a stock solution?

To maximize the shelf-life of your stock solution, we recommend the following:

  • Solvent: Prepare the solution in a high-purity, degassed, acidic buffer (e.g., pH 3-5) or an appropriate organic solvent like methanol or DMSO.

  • Temperature: Store solutions at low temperatures, typically 2-8°C for short-term storage or ≤ -20°C for long-term storage.

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4]

  • Inert Atmosphere: For maximum stability, especially for long-term storage or when working with sensitive assays, overlay the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My solution has turned yellow or brown.
  • Question: I prepared a solution of this compound in an aqueous buffer, and after a short time, it developed a yellow/brown tint. What is the cause and how can I prevent it?

  • Answer:

    • Probable Cause: The color change is a classic indicator of oxidation.[3] Aromatic amines can oxidize to form highly conjugated, colored species, such as quinone-imines. This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal ions in your buffer.

    • Troubleshooting Steps & Prevention:

      • De-gas Solvents: Before preparing your solution, sparge your solvent or buffer with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

      • Use High-Purity Water/Buffers: Ensure you are using HPLC-grade water and high-purity buffer components to minimize metal ion contamination. Consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.01%) to your buffer to sequester catalytic metal ions.

      • Protect from Light: Prepare and handle the solution under low-light conditions and store it in an amber vial.

      • Work Under Inert Atmosphere: If the problem persists, prepare the solution inside a glove box or use Schlenk techniques to maintain an inert atmosphere.

Issue 2: A precipitate has formed in my solution.
  • Question: I dissolved the compound successfully, but later observed a white precipitate. What happened?

  • Answer:

    • Probable Cause: This is most commonly a pH-related solubility issue. The hydrochloride salt is soluble, but the corresponding free base is significantly less so in aqueous media. If the pH of your solution increases, the equilibrium shifts, causing the deprotonation of the amine salt and precipitation of the neutral free base once its solubility limit is exceeded.[1][2]

    • Troubleshooting Workflow: The following workflow can help diagnose and solve the issue.

G start Precipitate Observed check_ph Measure Solution pH start->check_ph ph_high Is pH > 6.0? check_ph->ph_high adjust_ph Action: Lower pH with dilute HCl to re-dissolve precipitate. ph_high->adjust_ph Yes ph_ok Is pH in acidic range? ph_high->ph_ok No ph_ok->adjust_ph No check_conc Check Concentration vs. Solubility Limit ph_ok->check_conc Yes conc_high Is concentration too high for the solvent/temp? check_conc->conc_high dilute Action: Dilute solution or gently warm to aid dissolution. conc_high->dilute Yes other_issue Consider other issues: - Solvent evaporation - Incompatible excipient conc_high->other_issue No

Caption: Troubleshooting workflow for precipitation issues.

Issue 3: I am seeing new peaks in my HPLC/LC-MS analysis.
  • Question: My initial analysis showed a single, sharp peak for the compound. However, in later injections or after sample incubation, I see smaller peaks appearing. Are these impurities or degradants?

  • Answer:

    • Probable Cause: The appearance of new peaks over time is a strong indication of chemical degradation. These new peaks represent degradation products formed from the parent compound. To confirm this and understand the stability profile, a forced degradation study is essential.[8][9] This study will help develop a stability-indicating analytical method that can separate and quantify the parent compound from all potential degradants.[10]

    • Recommended Action: Perform a forced degradation study. This involves intentionally stressing the compound under various conditions to generate its likely degradation products. This is a requirement for regulatory submissions and is crucial for understanding a compound's intrinsic stability.[11][12]

Technical Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines to identify potential degradation pathways.[11]

Objective: To generate degradation products and validate a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade Methanol and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with a UV or PDA detector

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol or an appropriate solvent.

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.

  • Incubate the samples as described in the table. At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize if necessary (e.g., acid-stressed sample with NaOH and vice-versa), and dilute to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Analyze all samples by HPLC, including an unstressed control sample.

Stress Conditions Summary

Stress ConditionReagent/ConditionIncubation TemperatureTarget DegradationPurpose
Acid Hydrolysis 0.1 M HCl60°C5-20%To test stability in acidic environments.[11]
Base Hydrolysis 0.1 M NaOHRoom Temperature5-20%To test stability in alkaline environments.[11]
Oxidation 3% H₂O₂Room Temperature5-20%To assess susceptibility to oxidative stress.[11]
Thermal Heat (Solid & Solution)80°C5-20%To evaluate intrinsic thermal stability.
Photolytic Light ExposureAmbientConforms to ICH Q1BTo assess stability under light exposure.

Data Analysis:

  • Monitor the decrease in the main peak area and the increase in the area of any new peaks.

  • Calculate the mass balance to ensure all degradants are being detected.

  • The goal is to achieve 5-20% degradation; if degradation is too rapid or too slow, adjust the stressor concentration or incubation time accordingly.[11]

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To establish an HPLC method capable of resolving the parent compound from all process impurities and degradation products generated during the forced degradation study.

Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or scan with PDA to find optimal wavelength)

  • Injection Volume: 10 µL

Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks from the degradation products do not co-elute with the parent compound peak.[13]

Hypothetical Degradation Pathways

Based on the chemical structure and the known reactivity of aromatic amines, we can propose several potential degradation pathways. It is critical to note that these pathways are hypothetical and must be confirmed through structural elucidation (e.g., using LC-MS/MS or NMR) of the degradants observed in the forced degradation study.

G Parent (R)-1-(3,4-Difluorophenyl) propan-1-amine HCl Oxidation Oxidative Degradation Parent->Oxidation O₂, Metal Ions Photolysis Photodegradation Parent->Photolysis UV/Vis Light Hydrolysis Hydrolysis (pH dependent) Parent->Hydrolysis High pH Product_Ox Oxidized Products (e.g., N-oxides, quinone-imines) [Colored] Oxidation->Product_Ox Product_Photo Photolytic Products (e.g., ring-opened, de-fluorinated species) Photolysis->Product_Photo Product_Hydro Free Base (Precipitation at high pH) Hydrolysis->Product_Hydro

Caption: Potential degradation pathways for the compound in solution.

References
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Department of Chemistry, University of South Dakota.
  • Kalyanraman, B., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Kalyanraman, B., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • CEN, J. (2012). Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Gouedard, C., et al. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • Unknown Author. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • Amornkaew, A. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky.
  • Kalyanraman, B., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides.
  • Unknown Author. (n.d.). Forced Degradation Studies.
  • Unknown Author. (n.d.). An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Phenyl-1-Naphthylamine. Benchchem.
  • Unknown Author. (n.d.). Amines. NCERT.
  • Unknown Author. (2025).
  • Unknown Author. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Unknown Author. (2016).
  • Unknown Author. (n.d.). Isolation (Recovery) of amines. University of Alberta.
  • Serajuddin, A. T. M., & Pudipeddi, M. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Unknown Author. (2025). Analytical Techniques In Stability Testing.
  • Kasar, P. (2025). Stability-Indicating RP-HPLC Method Development and Validation for Pharmaceutical Analysis: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Unknown Author. (n.d.). Stability indicating study by using different analytical techniques. IJSDR.

Sources

How to remove impurities from (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral amine intermediate. Achieving high purity is critical for downstream applications, particularly in pharmaceutical development where even trace impurities can have significant impacts. This document provides in-depth, experience-driven answers to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl?

The impurity profile of your sample is heavily dependent on its synthetic history. However, several classes of impurities are commonly encountered:

  • Enantiomeric Impurity: The most critical process-related impurity is often the undesired (S)-enantiomer. The enantiomeric excess (e.e.) of your starting material or the selectivity of the asymmetric synthesis directly impacts the level of this impurity.[1][2] Many commercially available chiral reagents contain detectable levels of the opposite enantiomer.[1]

  • Synthetic Precursors & Reagents: Unreacted starting materials or residual reagents from the synthesis can carry through. For example, if a reductive amination route was used, you might find the corresponding ketone (3,4-difluorophenylpropanone).

  • Reaction Byproducts: Side reactions, such as over-alkylation or dimerization, can generate structurally similar impurities that may be difficult to separate.

  • Residual Solvents: Solvents used during the reaction, work-up, or initial crystallization are often present.[3][4] These are classified by their toxicity, and their removal is critical for pharmaceutical applications.[5]

  • Inorganic Salts: Salts like sodium chloride (NaCl) may be present if an aqueous HCl solution was used during the salt formation step or work-up.[6]

Q2: How can I accurately identify and quantify the impurities in my sample?

A multi-pronged analytical approach is essential for a complete purity assessment.

  • For Enantiomeric Purity (e.e. determination):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[7][8][9] Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for resolving a wide range of chiral primary amines.[7]

    • Chiral Gas Chromatography (GC): Suitable for volatile amines, but often requires derivatization (e.g., with trifluoroacetic anhydride) to improve volatility and peak shape.[10]

  • For Chemical Purity (Process Impurities & Byproducts):

    • Reverse-Phase HPLC (RP-HPLC) with UV detection: The primary workhorse for quantifying non-chiral impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the structure of unknown impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the main component and can detect impurities if they are present at levels typically >1%. ¹⁹F NMR is particularly useful for this molecule due to the difluorophenyl group.

  • For Residual Solvents:

    • Headspace Gas Chromatography (HS-GC): The standard method (e.g., USP <467>) for identifying and quantifying volatile residual solvents.[3]

Q3: Why is my compound supplied as a hydrochloride salt, and how does this impact purification?

Converting the free amine to its hydrochloride salt is a common and highly effective strategy for several reasons:

  • Enhanced Crystallinity: Free amines, especially lower molecular weight ones, are often oils or low-melting solids that are difficult to crystallize.[11] The formation of a salt introduces ionic character, creating a more rigid crystal lattice that significantly improves the likelihood of forming a stable, crystalline solid.

  • Improved Stability & Handling: The salt form is generally more stable to air and light oxidation compared to the free base.[12] It is also typically a non-hygroscopic, free-flowing solid, making it easier to handle and weigh accurately.

  • Solubility Modification: The HCl salt is typically soluble in polar solvents (like water, methanol, ethanol) and insoluble in non-polar organic solvents (like hexane, diethyl ether). This differential solubility is the cornerstone of purification by recrystallization. The chloride ion, in particular, is an excellent hydrogen bond acceptor, which facilitates the formation of robust crystal structures.[13]

Troubleshooting Guide for Purification

This section addresses specific problems you may encounter during the purification of (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl.

Observation / Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Oiling Out / No Crystals Form 1. Supersaturation is too high: The solution was cooled too rapidly. 2. Inappropriate solvent system: The compound is too soluble even at low temperatures. 3. Presence of "gooey" impurities: Certain impurities can inhibit crystal lattice formation.1. Solution: Re-heat the solution until clear, then allow it to cool very slowly (e.g., in a dewar or insulated bath). Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available. 2. Solution: The solvent system needs adjustment. If using a single solvent like isopropanol, slowly add a non-polar "anti-solvent" (like diethyl ether or hexane) in which the HCl salt is insoluble, until persistent cloudiness appears.[14][15] Then, heat to redissolve and cool slowly. This reduces the overall solvating power of the medium. 3. Solution: Perform a pre-purification step. Dissolve the crude material in a minimal amount of water, wash with a non-polar solvent (e.g., ethyl acetate) to remove organic impurities, then carefully basify the aqueous layer to regenerate the free amine. Extract the free amine into an organic solvent, dry it, and then reform the HCl salt cleanly using anhydrous HCl in a solvent like ether or isopropanol.[6]
Low Yield After Recrystallization 1. Too much solvent used: A significant portion of the product remains in the mother liquor. 2. Crystals washed with a "good" solvent: The wash solvent is dissolving the product. 3. Premature crystallization: Crystals formed in the hot filtration step.1. Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. After filtering the cold slurry, cool the mother liquor further (ice bath) to see if more product crystallizes. The mother liquor can be concentrated to recover more material, although it will be of lower purity. 2. Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent or, preferably, the anti-solvent (e.g., cold diethyl ether). This minimizes dissolution of the purified product while removing residual mother liquor.[14] 3. Solution: Pre-heat the filtration funnel and receiving flask. Use a slight excess of solvent to ensure the compound remains in solution during the hot filtration step.
Purity Does Not Improve Significantly 1. Impurity has similar solubility: The impurity is co-crystallizing with the product. 2. Incorrect solvent system: The chosen solvent does not effectively differentiate between the product and the impurity.1. Solution: A second recrystallization may be necessary. If the impurity persists, a different purification technique is required. Consider column chromatography on the free base form of the amine before converting it back to the HCl salt. 2. Solution: Experiment with different solvent/anti-solvent systems. For amine hydrochlorides, common systems include isopropanol/diethyl ether, ethanol/hexane, or methanol/ethyl acetate.[15] The goal is to find a system where the product has high solubility when hot and very low solubility when cold, while the impurity remains in solution.
Enantiomeric Excess (e.e.) is Low 1. Recrystallization is ineffective for enantiomers: Enantiomers have identical physical properties (including solubility) in achiral solvents and will co-crystallize.1. Solution: Standard recrystallization will not separate enantiomers. You must use a chiral resolution technique. This involves reacting the racemic free amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts. These diastereomers have different physical properties and can be separated by fractional crystallization. After separation, the desired diastereomer is treated with a base to liberate the pure (R)-enantiomer, which can then be isolated as the HCl salt.

Visual Workflow: Purification Strategy

The following diagram outlines the logical workflow for identifying impurities and selecting an appropriate purification strategy.

Purification_Workflow cluster_purification Purification Steps start_node Impure (R)-Amine HCl Sample analysis_node Purity Analysis (HPLC, Chiral HPLC, GC-HS, NMR) start_node->analysis_node decision_node Impurity Type? analysis_node->decision_node recrystallization Recrystallization (e.g., IPA/Ether) decision_node->recrystallization Chemical / Process Impurities wash Aqueous Wash / L-L Extraction (as free base) decision_node->wash Inorganic Salts / Water-Soluble Imp. chiral_res Chiral Resolution (Diastereomeric Salt Formation) decision_node->chiral_res Enantiomeric Impurity drying High-Vacuum Drying decision_node->drying Residual Solvents recrystallization->analysis_node Re-analyze end_node Pure (R)-Amine HCl recrystallization->end_node If pure wash->recrystallization Then Recrystallize chiral_res->recrystallization Isolate & Recrystallize drying->end_node

Caption: Decision workflow for purifying (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl.

Detailed Protocol: Recrystallization from Isopropanol/Diethyl Ether

This protocol describes a robust method for purifying (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl from common non-enantiomeric, organic impurities.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Diethyl ether is extremely flammable.

Materials:

  • Crude (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl

  • Isopropanol (IPA), reagent grade

  • Diethyl ether (Et₂O), anhydrous

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place 1.0 g of the crude amine HCl salt into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add isopropanol (IPA) dropwise while gently heating (to ~40-50°C) and stirring. Add the minimum amount of hot IPA required to achieve complete dissolution. Avoid boiling. An excess of solvent will reduce your final yield.

  • Hot Filtration (Optional but Recommended):

    • If the hot solution contains insoluble particulate matter, perform a hot gravity filtration. Place a funnel with fluted filter paper into a pre-warmed receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, slowly add diethyl ether (an anti-solvent) dropwise with stirring until the solution becomes persistently cloudy.

    • Heat the mixture gently until it becomes clear again.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and gently wash the collected crystals with a small amount (a few mL) of ice-cold diethyl ether. This will wash away any residual mother liquor without dissolving a significant amount of your product.

  • Drying:

    • Dry the purified crystals under high vacuum for several hours to remove all traces of isopropanol and diethyl ether. The final product should be a white to off-white, free-flowing crystalline solid.

  • Validation:

    • Analyze the final product using the analytical methods described in FAQ Q2 to confirm purity (chemical and enantiomeric) and identify any residual solvents. The purity should be significantly improved.

References

  • BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020, November 6). ACS Omega.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). Yakhak Hoeji.
  • PerkinElmer. (n.d.). Residual Solvents in Pharmaceuticals by USP Chapter <467>.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
  • Control of residual solvents in API Manufacturing. (2022, December 8). YouTube.
  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (n.d.). Pharmaceutical Technology.
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021, May 25). Chemical Science.
  • Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. (n.d.). ResearchGate.
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. (n.d.). PMC - NIH.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (n.d.). Journal of the American Chemical Society.
  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • Purification of Hydrochloride. (n.d.). ECHEMI.
  • Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. (n.d.). PubMed.
  • A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates. (n.d.). Benchchem.

Sources

Technical Support Center: Optimizing Asymmetric Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art and science of asymmetric amine synthesis. Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, where stereochemistry dictates biological activity.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the complexities of their experimental work. Here, we move beyond simple protocols to dissect the causality behind common challenges, offering robust troubleshooting strategies in a direct question-and-answer format.

Section 1: Core Reaction Optimization

This section addresses fundamental challenges related to achieving high yield and enantioselectivity in asymmetric amination reactions, with a focus on reductive amination.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reductive amination is suffering from low conversion. What are the primary factors to investigate?

A: Low conversion in reductive amination is a frequent issue that typically points to one of two critical stages: imine formation or the reduction step itself.

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound, the amine, and the resulting imine is often unfavorable.

    • Causality: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials. Unreactive starting materials, such as electronically poor or sterically hindered ketones or amines (e.g., 2-aminopyridines), can also significantly slow down or prevent imine formation.[3]

    • Troubleshooting Steps:

      • Water Removal: The most critical step is to rigorously remove water. This can be achieved by adding dehydrating agents like activated 3Å or 4Å molecular sieves.

      • Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, can activate the carbonyl group, facilitating nucleophilic attack by the amine.[3]

      • pH Control: Imine formation is often optimal under mildly acidic conditions (pH 4-5).[4] This protonates the carbonyl oxygen, making it more electrophilic. However, excessively acidic conditions will protonate the amine nucleophile, rendering it unreactive.[4] Using a buffer system, like AcOH/NaOAc, can help maintain the optimal pH.[3]

      • Monitoring Imine Formation: Before adding the reducing agent, it's beneficial to monitor imine formation via ¹H NMR or IR spectroscopy to confirm its presence.[3]

  • Ineffective Reduction: The choice and condition of the reducing agent are paramount.

    • Causality: Some reducing agents may not be potent enough to reduce the formed imine, or they might preferentially reduce the starting ketone/aldehyde.[4] For instance, NaBH₄ can reduce both carbonyls and imines, potentially leading to a mixture of the desired amine and the corresponding alcohol.[5]

    • Troubleshooting Steps:

      • Select a Specific Reducing Agent: Use a reducing agent that is more selective for the imine over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[4][5][6] NaBH₃CN is particularly effective as it is more reactive towards the protonated iminium ion than the starting carbonyl.[5]

      • Stepwise Procedure: For problematic substrates, a stepwise approach can be more effective. First, focus on forming the imine under optimized conditions (e.g., with a Dean-Stark apparatus to remove water). Once imine formation is complete, add the reducing agent.[6]

      • Catalytic Hydrogenation: For stubborn imines, catalytic hydrogenation (e.g., using Pd/C and H₂) can be a powerful reduction method.[3]

Q2: The enantiomeric excess (ee) of my product is poor. How can I improve the stereoselectivity?

A: Achieving high enantioselectivity is the core challenge of asymmetric synthesis. Poor ee can stem from the catalyst system, reaction conditions, or substrate-catalyst mismatch.[7]

  • Suboptimal Catalyst or Ligand: The chiral catalyst or ligand is the heart of the asymmetric transformation.

    • Causality: The steric and electronic properties of the chiral ligand create the specific environment that differentiates between the two prochiral faces of the substrate. An inadequate match between the ligand and the substrate will result in poor stereodifferentiation.[7]

    • Troubleshooting Steps:

      • Ligand Screening: A systematic screening of different chiral ligands is often necessary. For transition-metal-catalyzed reactions (e.g., using Iridium or Ruthenium), ligands with different bite angles and electronic properties should be tested.[8]

      • Catalyst Loading: While not always intuitive, varying the catalyst loading can sometimes impact enantioselectivity.[9]

  • Influence of Reaction Conditions: Temperature and solvent play a crucial role in defining the energy difference between the diastereomeric transition states.

    • Causality: The solvent can influence the conformation of the catalyst-substrate complex and can even participate in the reaction mechanism.[10] For example, a polar solvent like methanol can enable the formation of gold-silver adducts in certain hydroamination reactions, leading to one enantiomer, while a nonpolar solvent like toluene prevents this, favoring the opposite enantiomer.[10] Temperature affects the kinetics of the reaction; lower temperatures often, but not always, lead to higher enantioselectivity by magnifying the small energy differences between transition states.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MeOH, TFE).[8][11] The effect can be dramatic and even invert the stereochemical outcome.[10]

      • Temperature Optimization: Run the reaction at different temperatures. Start at room temperature and then screen lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Be aware that lower temperatures will decrease the reaction rate.[12]

Experimental Protocol: Screening Solvents for Optimal Enantioselectivity

This protocol outlines a general procedure for screening solvents to optimize the enantiomeric excess (ee) of a chiral amine product from a transition-metal-catalyzed asymmetric reductive amination.

  • Preparation:

    • Dry all glassware thoroughly in an oven at 120 °C overnight and cool under an inert atmosphere (N₂ or Ar).

    • Ensure all reagents and solvents are anhydrous. Anhydrous solvents should be obtained from a purification system or freshly distilled.

  • Reaction Setup:

    • In parallel, set up a series of small-scale reactions (e.g., in 4 mL vials with stir bars).

    • To each vial, under an inert atmosphere, add the chiral ligand and the metal precursor (e.g., [Ir(COD)Cl]₂).

    • Add the chosen anhydrous solvent (e.g., Toluene, THF, DCE, TFE, MeOH) to each vial to dissolve the catalyst components. Stir for 15-30 minutes to allow for catalyst formation.

  • Reaction Execution:

    • Add the ketone substrate to each vial, followed by the amine source (e.g., ammonia source like ammonium formate for primary amines).[6]

    • If required by the specific reaction, add any necessary additives.

    • Seal the vials and place them in a temperature-controlled shaker or on separate stir plates at the desired reaction temperature.

  • Monitoring and Work-up:

    • Monitor the reactions by TLC or LC-MS to determine conversion.

    • Once the reaction is complete (or has reached a plateau), quench the reaction appropriately (e.g., by adding water or a saturated solution of NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify a small sample from each reaction if necessary.

    • Determine the enantiomeric excess of the product from each solvent condition using chiral HPLC or GC. (See Section 4 for details).

Workflow for Optimizing Reductive Amination

G cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reduction Start Low Conversion Observed Imine_Check Monitor Imine Formation (NMR/IR)? Start->Imine_Check Add_Dehydrating Add Dehydrating Agent (e.g., Mol. Sieves) Imine_Check->Add_Dehydrating No Imine_Formed Imine Formed Imine_Check->Imine_Formed Yes Optimize_pH Optimize pH (4-5) (e.g., Buffer System) Add_Dehydrating->Optimize_pH Add_Lewis_Acid Add Lewis Acid (e.g., Ti(OiPr)4) Optimize_pH->Add_Lewis_Acid Add_Lewis_Acid->Imine_Check Reduce Add Reducing Agent Imine_Formed->Reduce Conversion_Check Good Conversion? Reduce->Conversion_Check Change_Reductant Change Reducing Agent (NaBH3CN, NaBH(OAc)3) Conversion_Check->Change_Reductant No Success Reaction Optimized Conversion_Check->Success Yes Stepwise Try Stepwise Protocol Change_Reductant->Stepwise Hydrogenation Consider Catalytic Hydrogenation Stepwise->Hydrogenation Hydrogenation->Reduce

Caption: Troubleshooting workflow for low conversion in reductive amination.

Section 2: Catalyst and Reagent Issues

The performance of any catalytic system is highly dependent on the stability and activity of the catalyst and the purity of the reagents.

Frequently Asked Questions (FAQs)

Q3: My transition metal catalyst appears to be deactivating during the reaction. What are the common causes and solutions?

A: Catalyst deactivation is a significant problem, particularly in the synthesis of N-alkyl amines where the product itself can be the culprit.[8]

  • Product Inhibition/Poisoning:

    • Causality: The nitrogen lone pair of the newly formed amine product can coordinate strongly to the metal center, displacing the chiral ligand or substrate and effectively poisoning the catalyst.[8] This is particularly problematic with highly basic and nucleophilic N-alkyl amines.

    • Troubleshooting Steps:

      • Use a Less Coordinating Product Precursor: If possible, use a protecting group on the amine that can be removed later. For example, N-aryl imines are often better substrates than N-alkyl imines because the resulting N-aryl amines are less basic and less likely to deactivate the catalyst.[8]

      • Adjust Reaction Parameters: Running the reaction at lower temperatures or lower concentrations might slow the rate of product inhibition relative to the desired catalytic turnover.

      • Catalyst Choice: Some catalytic systems are inherently more robust to product inhibition. Screening different metal precursors (e.g., Ruthenium vs. Iridium) or ligand families may yield a more stable catalyst.

  • Impurities:

    • Causality: Impurities in starting materials, solvents, or even the inert gas can act as catalyst poisons. Water is a common culprit that can lead to the formation of inactive metal-hydroxo or -oxo species.[7]

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure the purity of your ketone and amine starting materials. Distillation or recrystallization may be necessary.

      • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents.

      • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration to exclude oxygen and moisture.

Q4: I am performing a biocatalytic reductive amination using a reductive aminase (RedAm) or transaminase, and the enzyme activity is low. How can I troubleshoot this?

A: Biocatalytic methods offer a green and highly selective alternative, but enzyme activity and stability are critical parameters, especially during scale-up.[13][14]

  • Sub-optimal Reaction Conditions:

    • Causality: Enzymes operate within a narrow range of pH and temperature. Deviations from the optimum can lead to reduced activity or even irreversible denaturation.[13] High concentrations of substrate or byproducts can also cause substrate inhibition or enzyme deactivation.[13]

    • Troubleshooting Steps:

      • Optimize pH and Temperature: Re-evaluate and optimize the pH (using an appropriate buffer system) and temperature for your specific enzyme and substrate.[14][15]

      • Cofactor Regeneration: Most reductive aminases are NADPH-dependent.[14] Ensure an efficient cofactor regeneration system is in place, such as using glucose and glucose dehydrogenase (GDH), to maintain a sufficient supply of the active cofactor.[15]

      • Substrate Feeding: To avoid high substrate concentrations that can lead to inhibition, consider a substrate-fed batch strategy where the ketone or amine is added portion-wise over time.

  • Enzyme Stability:

    • Causality: Enzymes can be sensitive to organic solvents, high temperatures, and mechanical stress (e.g., vigorous stirring), leading to unfolding and loss of activity.[13]

    • Troubleshooting Steps:

      • Enzyme Immobilization: Immobilizing the enzyme on a solid support (e.g., agarose beads) can significantly enhance its thermal and solvent stability and allows for easier recovery and reuse.[13]

      • Protein Engineering: If wild-type enzyme performance is insufficient, consider using a commercially available, engineered variant with improved stability, activity, or substrate scope.[13][14] Directed evolution and rational design have produced robust enzymes for industrial applications.[16][17]

Diagram: Factors Affecting Enzyme Activity

G center Enzyme Activity pH pH center->pH Temp Temperature center->Temp Substrate_Conc Substrate Concentration center->Substrate_Conc Cofactor Cofactor Regeneration center->Cofactor Solvent Organic Solvent Tolerance center->Solvent Immobilization Immobilization center->Immobilization

Caption: Key factors influencing the activity and stability of enzymes.

Section 3: Analysis and Purification

Accurate determination of yield and enantiomeric excess is crucial for evaluating reaction success. Subsequent purification presents its own set of challenges.

Frequently Asked Questions (FAQs)

Q5: What is the best method to determine the enantiomeric excess (ee) of my chiral amine?

A: The choice of analytical method depends on the properties of your amine, the required accuracy, and available instrumentation. The most common techniques are Chiral HPLC, Chiral GC, and NMR Spectroscopy.[18]

FeatureChiral HPLCChiral GCNMR with Chiral Discriminating Agents
Principle Differential partitioning of enantiomers on a chiral stationary phase (CSP).[18]Separation of volatile enantiomers on a CSP in a capillary column.[18]Formation of diastereomeric complexes with distinct NMR signals.[18]
Analytes Broad applicability, non-volatile compounds.Volatile compounds or those that can be derivatized to be volatile.[18]Soluble compounds, provides structural info.
Advantages High resolution and accuracy, well-established.[19]High efficiency, fast analysis for suitable compounds.Rapid analysis, no separation needed, readily available instrument.
Disadvantages Longer analysis times, higher solvent consumption.[19]Limited to volatile/derivatizable analytes.Lower accuracy and sensitivity, requires chiral agent.

Recommendation: For most applications, Chiral HPLC is the gold standard due to its versatility and high accuracy.[18] Chiral GC is an excellent alternative for volatile amines. NMR with a chiral solvating or derivatizing agent is a fast method for a quick check of enantioselectivity but may be less accurate for precise ee determination.

Q6: I am struggling to purify my chiral amine using diastereomeric salt resolution. The ee of the resolved amine is low. What can I do?

A: Diastereomeric salt resolution is a classical but powerful technique. Low ee after resolution often points to issues with crystallization conditions or stoichiometry.[20]

  • Incorrect Stoichiometry:

    • Causality: Using a 1:1 molar ratio of the amine to the chiral resolving agent is not always optimal. The phase diagram of the diastereomeric salts can be complex.

    • Troubleshooting Step: Experiment with different stoichiometries. A good starting point is to screen using 0.5 molar equivalents of the resolving agent.[20]

  • Poor Solvent Choice:

    • Causality: The solvent must effectively differentiate the solubilities of the two diastereomeric salts. One salt should be sparingly soluble while the other remains in solution.

    • Troubleshooting Step: Screen a variety of solvents with different polarities. Sometimes a solvent switch method, where one diastereomer is crystallized from one solvent (e.g., methanol) and the other from a different system (e.g., 2-propanol/water), can be effective.[20]

  • Insufficient Equilibration Time:

    • Causality: Crystallization is a process that requires time to reach thermodynamic equilibrium. If filtration is performed too early, the less soluble salt may not have fully precipitated.

    • Troubleshooting Step: Increase the stirring time before filtration. While 30 minutes may be sufficient for some systems, extending it to 1.5 hours or longer can improve separation.[20][21]

References

  • Technical Support Center: Purification of Chiral Amines. Benchchem.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. 2022-04-25.
  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. Benchchem.
  • Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives. Benchchem.
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. 2021-12-21. Available at: [Link]

  • Solvent-Induced Enantioselectivity. ChemistryViews. 2017-08-16. Available at: [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC - NIH. 2021-12-22. Available at: [Link]

  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. 2012-09-12. Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications. 2021-12-23. Available at: [Link]

  • Direct asymmetric reductive amination: An efficient, one-pot conversion of ketones to chiral primary amines. Morressier. 2013-09-12. Available at: [Link]

  • Overcoming poor stereoselectivity in chiral amine synthesis. Benchchem.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. 2021-10-22. Available at: [Link]

  • Asymmetric Enamine Catalysis. Chemical Reviews - ACS Publications. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. 2024-04-29. Available at: [Link]

  • Solvent effect on enantioselectivity. ResearchGate. Available at: [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. 2021-01-12. Available at: [Link]

  • Chiral Amines Synthesis.
  • Effect of the solvent on the enantioselectivity. ResearchGate. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. 2009-02-12. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Reductive amination difficulties - poor conversion. Reddit. 2024-05-02. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017-09-01. Available at: [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. Request PDF - ResearchGate. Available at: [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. 2023-04-30. Available at: [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. 2016-10-22. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Asymmetric Activation. PubMed. Available at: [Link]

  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. 2017-10-06. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Amination of Unstrained C(sp3)–C(sp3) Bonds. ACS Publications. Available at: [Link]

  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development - ACS Publications. 2023-04-27. Available at: [Link]

  • Improving Catalytic Efficiency and Changing Substrate Spectrum for Asymmetric Biocatalytic Reductive Amination. PMC - NIH. Available at: [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: [Link]

  • Improving Catalytic Efficiency and Changing Substrate Spectrum for Asymmetric Biocatalytic Reductive Amination. PubMed. 2020-01-28. Available at: [Link]

  • Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH. Available at: [Link]

  • Asymmetric Amination of Secondary Alcohols by using a Redox-Neutral Two-Enzyme Cascade. Request PDF. 2025-08-10. Available at: [Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. Available at: [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • Assay Troubleshooting. MB - About. Available at: [Link]

  • Technical Support Center: Troubleshooting High Background in MAT2A Enzymatic Assays. Benchchem.

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Technical Support Center: Degradation Pathways of Fluorinated Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of fluorinated amine hydrochlorides. Understanding the degradation pathways of these compounds is critical for ensuring the accuracy of experimental results, the stability of pharmaceutical formulations, and the overall integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I thought the carbon-fluorine bond was incredibly strong. Why am I observing degradation of my fluorinated amine hydrochloride in solution?

While it's true that the carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, conferring significant stability to many organofluorine compounds, this can be a deceptive metric when considering the molecule as a whole.[1] The overall stability of a fluorinated amine hydrochloride is not solely dependent on the C-F bond strength but is influenced by the entire molecular structure and the experimental conditions.[2][3]

Degradation can be initiated at other, more labile parts of the molecule or be facilitated by neighboring group participation. For instance, the amine functional group itself can be a reactive center. The presence of fluorine can also alter the electronic properties of adjacent functional groups, potentially making them more susceptible to degradation under certain conditions.[4]

Q2: What are the most common degradation pathways I should be aware of for fluorinated amine hydrochlorides?

Several degradation pathways can affect fluorinated amine hydrochlorides. The specific pathway will depend on the molecule's structure and the stress conditions it is exposed to. The most common pathways include:

  • Hydrolysis: While the C-F bond is generally resistant to hydrolysis, other functional groups within the molecule may not be. The acidic or basic conditions often used in experiments can catalyze the hydrolysis of esters, amides, or other susceptible groups, leading to the formation of degradation products.

  • Oxidation: The amine group can be susceptible to oxidation, potentially forming N-oxides, imines, or other oxidative degradation products.[5] The presence of oxygen, metal ions, or oxidizing agents (like hydrogen peroxide) can promote these reactions.[6][7]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[8][9] This can involve cleavage of bonds other than the C-F bond or, in some cases, lead to defluorination.[3]

  • Thermal Degradation: At elevated temperatures, amine hydrochlorides can undergo thermal decomposition.[10] This can involve the loss of hydrogen chloride, followed by further degradation of the free amine. The presence of other reactive species, such as carbon dioxide, can also influence thermal degradation pathways.[11][12][13]

  • Defluorination: Although less common due to the C-F bond strength, defluorination can occur under specific circumstances. This is more likely for monofluorinated alkyl groups, especially when there is an intramolecular nucleophile present that can displace the fluorine.[14] Fluoromethylamines, in particular, can be prone to decomposition due to the influence of the nitrogen lone pair.[5][14]

Caption: Key Degradation Pathways for Fluorinated Amine Hydrochlorides.

Q3: My fluorinated amine hydrochloride appears to be degrading even at neutral pH. What could be the cause?

Degradation at neutral pH can be perplexing but is often attributable to a few key factors:

  • Oxidation: Ambient oxygen dissolved in your solvent can be sufficient to cause slow oxidation of the amine over time, especially if the molecule is particularly susceptible.

  • Photodegradation: If your samples are not protected from light, photodegradation can occur even under neutral pH conditions.[8]

  • Enzymatic Degradation: If you are working with biological matrices, enzymatic degradation can be a significant factor.[15]

  • Instability of Specific Moieties: Certain fluorinated structures are inherently unstable even at neutral pH. For example, some fluorinated imidazoles and indoles have been shown to undergo defluorination in aqueous buffer solutions at physiological pH.[1]

Q4: How does the position and number of fluorine atoms affect the stability of the amine hydrochloride?

The degree and position of fluorination have a profound impact on stability:

  • Monofluoroalkyl groups are generally more susceptible to nucleophilic displacement of the fluorine compared to gem-difluoroalkyl and trifluoromethyl groups.[5][14]

  • Trifluoromethyl groups are typically very stable and resistant to degradation.

  • The presence of fluorine can influence the basicity of the amine.[4] A decrease in basicity (lower pKa) due to the electron-withdrawing nature of fluorine can affect the salt's stability and the amine's reactivity.

  • Fluoromethylamines can be particularly unstable due to the interaction of the nitrogen lone pair, which can promote the elimination of hydrogen fluoride.[5][14] Converting the amine to an amide can mitigate this by reducing the electron density on the nitrogen.[5][14]

Troubleshooting Guides

Issue 1: Unexpected Peaks Appearing in my Chromatogram Over Time

Possible Cause: Degradation of your fluorinated amine hydrochloride.

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your sample vials in aluminum foil or use amber vials to eliminate photodegradation as a possibility.

  • De-gas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen and prevent oxidative degradation.

  • Control Temperature: Store your samples at a lower temperature (e.g., 4°C or -20°C) to slow down the rate of any potential degradation reactions.[2]

  • pH Control: Ensure the pH of your solution is stable and appropriate for your compound. Use a well-buffered system if necessary.

  • Perform a Forced Degradation Study: To systematically identify the cause, conduct a forced degradation study. This will help you pinpoint whether your compound is sensitive to acid, base, oxidation, heat, or light.[6][9][16]

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework. Concentrations and conditions should be optimized for your specific compound.

  • Stock Solution Preparation: Prepare a stock solution of your fluorinated amine hydrochloride in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).[16]

  • Stress Conditions:

    • Acid Hydrolysis: Mix your stock solution with an equal volume of 0.1 M HCl.[6][16]

    • Base Hydrolysis: Mix your stock solution with an equal volume of 0.1 M NaOH.[6][16]

    • Oxidation: Mix your stock solution with an equal volume of 3% hydrogen peroxide.[6]

    • Thermal Degradation: Heat a sample of your stock solution at a controlled temperature (e.g., 60°C).[16]

    • Photodegradation: Expose a sample of your stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[16]

  • Time Points: Analyze samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating analytical method, such as HPLC with UV and/or mass spectrometric detection, to quantify the parent compound and detect any degradation products. ¹⁹F NMR can also be a powerful tool for tracking the fate of fluorinated species.[8][17]

Caption: Workflow for a Forced Degradation Study.

Issue 2: Poor Recovery of the Analyte from a Biological Matrix

Possible Cause: Enzymatic degradation or binding to matrix components.

Troubleshooting Steps:

  • Enzyme Inhibition: Add enzyme inhibitors to your collection tubes or during sample preparation. The type of inhibitor will depend on the suspected class of enzymes (e.g., protease or esterase inhibitors).

  • Immediate Freezing: Freeze your biological samples immediately after collection and keep them frozen until analysis to minimize enzymatic activity.

  • Protein Precipitation: Use an effective protein precipitation method (e.g., with cold acetonitrile or methanol) to remove enzymes and other proteins that may bind to your analyte.

  • pH Adjustment: Adjust the pH of the sample to a range where relevant enzymes are less active.

Data Summary: Factors Influencing Stability

FactorPotential Impact on Fluorinated Amine HydrochloridesMitigation Strategies
Temperature Accelerates all degradation pathways.[2]Store samples at reduced temperatures (refrigerated or frozen).[2]
pH Can catalyze hydrolysis and other pH-dependent reactions.[1][8]Use buffered solutions; store at the pH of maximum stability.
Light Can induce photodegradation.[2]Use amber vials or protect samples from light.[2]
Oxygen Can lead to oxidative degradation of the amine.[2]Use de-gassed solvents; store under an inert atmosphere (N₂ or Ar).
Humidity Can promote hydrolysis, especially for solid samples.[2]Store solids in a desiccator or with a desiccant.[2]
Impurities Can act as catalysts for degradation reactions.[2]Ensure high purity of the starting material.[2]

By understanding these potential degradation pathways and implementing the appropriate preventative measures, you can ensure the stability of your fluorinated amine hydrochlorides and the integrity of your experimental data.

References

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019).
  • The Dark Side of Fluorine - PMC - NIH. (2019).
  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. (2025).
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF - ResearchGate. (2025).
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications.
  • Flux (metallurgy) - Wikipedia.
  • Technical Support Center: Stability of Fluorinated Compounds in Solution - Benchchem.
  • Amine Thermal Degradation - Bryan Research & Engineering, LLC. (2008).
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022).
  • Thermal degradation rates of different amines. | Download Table - ResearchGate.
  • Forced Degradation Studies - MedCrave online. (2016).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods - NIH.
  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed. (2008).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH.
  • Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed.

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Navigating the Scale-Up of Chiral Amine Salt Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient purification of chiral amines is a critical step that directly impacts yield, purity, and the economic viability of a synthetic route. Chiral amines are foundational building blocks in a significant portion of commercial pharmaceuticals.[1][2] While several methods exist for obtaining single enantiomers, diastereomeric salt crystallization remains a widely used and scalable technique for resolving racemic amines.[3][4][5]

This technical support center provides a structured guide to troubleshooting common issues encountered during the scale-up of chiral amine salt purification via diastereomeric resolution. It combines theoretical principles with practical, field-proven advice to empower you to optimize your separation processes.

Fundamentals of Diastereomeric Salt Resolution

The cornerstone of this classical resolution technique lies in the conversion of a racemic mixture of enantiomers into a pair of diastereomeric salts.[6][7] This is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric or mandelic acid.[6][7][8] Unlike enantiomers, which share identical physical properties, the resulting diastereomeric salts possess different solubilities, melting points, and other physical characteristics.[7][9] This crucial difference allows for their separation by methods such as fractional crystallization.[7]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery RacemicAmine Racemic Amine (R-Amine + S-Amine) SaltFormation Formation of Diastereomeric Salts (R-Amine:S-Acid & S-Amine:S-Acid) RacemicAmine->SaltFormation + Solvent ResolvingAgent Chiral Resolving Agent (e.g., S-Acid) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Based on Solubility Difference) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Less Soluble Diastereomeric Salt (Solid) Filtration->LessSoluble MoreSoluble More Soluble Diastereomeric Salt (in Mother Liquor) Filtration->MoreSoluble Liberation Salt Breaking (Add Base) LessSoluble->Liberation Extraction Extraction Liberation->Extraction PureEnantiomer Pure Enantiomer (e.g., R-Amine) Extraction->PureEnantiomer RecoveredAgent Recovered Resolving Agent Extraction->RecoveredAgent

Caption: Workflow for Diastereomeric Salt Resolution.

Frequently Asked Questions (FAQs)

Q1: How do I select the right resolving agent for my chiral amine?

A1: The selection of a resolving agent is a critical, and often empirical, step.[8] The goal is to find a chiral acid that forms a diastereomeric salt with one of your amine enantiomers that is significantly less soluble in a specific solvent system than the other diastereomeric salt.[8] A screening process using a variety of commercially available resolving agents is highly recommended.[5][7]

Key Factors for Resolving Agent Selection:

  • Availability and Cost: The agent must be readily available in high enantiomeric purity and be economically viable for your intended scale.[7]

  • Chemical Reactivity: It must efficiently form a stable, crystalline salt with the racemic amine.[7]

  • Solubility Differential: The resulting diastereomeric salts should exhibit a substantial difference in solubility to allow for effective separation.[7]

Commonly Used Chiral Resolving Agents for Amines:

  • Tartaric Acid Derivatives

  • Mandelic Acid Derivatives

  • Camphorsulfonic Acid[6][8]

  • Brucine (an alkaloid)[6]

Q2: Why is the choice of solvent so critical for a successful resolution?

A2: The solvent system is arguably the most important variable in diastereomeric salt resolution. It directly influences the solubilities of the two diastereomeric salts and, crucially, the difference in their solubilities.[7][8] An ideal solvent will maximize the precipitation of the desired salt while keeping the undesired one dissolved in the mother liquor.[7] It's common to use solvent mixtures (e.g., isopropanol/water) to fine-tune these properties.[8]

Q3: My resolution yield is stuck at 50%. How can I improve this?

A3: A classical resolution has a theoretical maximum yield of 50% because it separates the two enantiomers present in the initial racemic mixture.[10] To surpass this limit, the unwanted enantiomer remaining in the mother liquor must be recycled. This is achieved by racemizing the unwanted enantiomer (converting it back into a 50:50 mixture) and reintroducing it into the resolution process.[8] This "Resolution-Racemization-Recycle" (RRR) strategy is essential for developing an economically and environmentally sustainable industrial process.[8]

Q4: What are the primary challenges when scaling up from the lab to a pilot plant?

A4: Scaling up introduces complexities related to physical processes. Key parameters to consider include:

  • Heat and Mass Transfer: Larger volumes have different surface-area-to-volume ratios, affecting heating and cooling rates.

  • Mixing Dynamics: Agitation that is effective in a small flask may not be sufficient in a large reactor, leading to non-homogenous solutions and localized supersaturation.

  • Crystallization Kinetics: The cooling profile, agitation rate, and seeding strategy must be re-optimized at a larger scale to control crystal size and purity.[8]

Troubleshooting Guide

This section addresses specific problems that researchers frequently encounter during the scale-up process.

Issue 1: "Oiling Out" - The Salt Separates as a Liquid Instead of a Solid

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than crystalline solid.[7] This is a common and frustrating problem that prevents effective purification.

Possible Causes Solutions & Rationale
High Salt Concentration The concentration of the diastereomeric salt exceeds its solubility limit at a temperature where it is still molten. Solution: Add more solvent to dilute the solution before or during cooling. This keeps the salt below its saturation point until a lower temperature is reached, favoring crystallization.
Inappropriate Solvent The solvent may be too "good," solvating the salt so effectively that it inhibits the formation of a stable crystal lattice. Solution: Conduct a systematic solvent screening.[7] Experiment with less polar solvents or introduce an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[7]
Rapid Cooling Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice. Solution: Implement a controlled, slower cooling profile. This allows the system to remain closer to equilibrium, providing time for proper crystal nucleation and growth.

Issue 2: Low Yield of the Desired Diastereomeric Salt

A low yield means a significant amount of your target product is being lost, typically remaining in the mother liquor.[7]

Possible Causes Solutions & Rationale
Suboptimal Solvent Choice The desired salt is too soluble in the chosen solvent, even at lower temperatures.[7] Solution: Re-evaluate the solvent system. Screen for solvents or solvent mixtures where the desired salt has lower solubility. Consider lower final crystallization temperatures.[7]
Insufficient Crystallization Time The crystallization process was stopped before equilibrium was reached. Solution: Increase the holding time at the final crystallization temperature to allow for maximum precipitation of the product.[7]
Incorrect Stoichiometry The molar ratio of the racemic amine to the resolving agent is not optimal.[7] Solution: Systematically vary the stoichiometry. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount of resolving agent (e.g., 0.5-0.8 equivalents) can improve the purity of the initial crop of crystals.

Issue 3: Poor Enantiomeric Purity of the Final Amine

Low enantiomeric excess (ee) in the final product indicates that the separation of the diastereomeric salts was incomplete.

Possible Causes Solutions & Rationale
Co-precipitation The undesired diastereomeric salt is precipitating along with the desired one. This happens when the solubility difference between the two salts is not large enough in the chosen solvent. Solution: The solvent system is key. A thorough screening is needed to find a solvent that maximizes the solubility difference.[7]
Occlusion/Inclusion The undesired diastereomer (from the mother liquor) becomes trapped within the crystal lattice of the desired, precipitating salt. Solution: Slow down the crystallization rate through a more gradual cooling profile. This promotes the formation of more perfect crystals and reduces the likelihood of trapping impurities.
Insufficient Washing The mother liquor, rich in the undesired diastereomer, is not effectively removed from the surface of the filtered crystals. Solution: Optimize the washing step. Use a small amount of cold, fresh solvent to wash the filter cake. Ensure the wash solvent is cold to minimize dissolution of the desired product.

Experimental Protocol: A General Framework

The following protocol provides a general, adaptable methodology for the resolution of a chiral amine using a chiral acid. It should be optimized for each specific substrate.

Objective: To separate a racemic amine into its constituent enantiomers via diastereomeric salt crystallization.

Methodology:

  • Dissolution: In a suitable reactor, dissolve the racemic amine in the chosen solvent or solvent mixture. Heat the mixture gently to ensure complete dissolution.[8]

  • Salt Formation: Add the stoichiometric equivalent (or optimized ratio) of the chiral resolving agent.[8] Maintain stirring and temperature to ensure the resolving agent dissolves completely and the diastereomeric salts are formed.

  • Crystallization:

    • Controlled Cooling: Slowly cool the solution according to a pre-determined profile. A linear cooling rate is a good starting point.

    • Seeding (Optional but Recommended): Once the solution is slightly supersaturated, add a small number of seed crystals of the pure, desired diastereomeric salt. This can help control crystal size and improve reproducibility.

    • Aging: Hold the resulting slurry at the final, low temperature with gentle agitation for a set period to maximize yield.

  • Isolation: Collect the precipitated crystals by filtration. Wash the filter cake with a small amount of the cold solvent mixture to remove residual mother liquor.[8]

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate, methylene chloride).[10]

    • Add a base (e.g., sodium hydroxide solution) until the salt dissolves completely and the aqueous layer is basic. This neutralizes the chiral acid and regenerates the free amine.[7][10]

  • Extraction & Purification:

    • Separate the organic layer containing the free amine.

    • Wash the organic layer with water or brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter and evaporate the solvent to yield the resolved amine.[10]

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC.

References

  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 223-233. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • American Chemical Society. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • Enantia. (n.d.). Purification and chiral resolution. Retrieved from [Link]

  • MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formality but the bedrock of drug safety and efficacy. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a key chiral building block. Our focus extends beyond procedural steps to elucidate the scientific rationale behind experimental choices, ensuring a self-validating and robust analytical framework.

The imperative for stringent purity control stems from the potential for impurities—be they enantiomeric, diastereomeric, or process-related—to possess undesirable toxicological or pharmacological effects.[1] For chiral molecules like (R)-1-(3,4-Difluorophenyl)propan-1-amine, the incorrect enantiomer can be inactive or even harmful.[1] Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

This guide is structured to empower researchers, scientists, and drug development professionals with the expertise to design and execute a thorough purity validation protocol, adhering to the principles of scientific integrity and regulatory expectations, such as those outlined in the ICH Q2(R1) guideline.[2][3][4]

The Analytical Gauntlet: A Comparative Overview of Purity Determination Techniques

The purity validation of this compound necessitates a suite of orthogonal analytical techniques, each providing a unique and critical piece of the purity puzzle. The primary attributes to be rigorously assessed are identity, assay (potency), enantiomeric purity, and the profile of related substances (impurities).

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Assay, Impurity ProfilingHigh resolution, sensitivity, and quantitation accuracy. Versatile for various analytes.[5]May require derivatization for compounds lacking a chromophore.
Chiral HPLC Enantiomeric PurityDirect separation and quantification of enantiomers.[6]Column selection and method development can be complex.[7]
Gas Chromatography (GC) Residual Solvents, Volatile ImpuritiesExcellent for volatile and semi-volatile compounds. High sensitivity.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, IdentityProvides detailed structural information, absolute quantitation (qNMR).[8][9]Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Molecular Weight Confirmation, Impurity IdentificationHigh sensitivity and specificity for molecular weight and structural information.[10]Typically coupled with a separation technique (LC-MS, GC-MS).
Infrared (IR) Spectroscopy Functional Group IdentificationRapid and non-destructive confirmation of functional groups.[11]Provides limited information on overall purity.
Thermal Analysis (DSC/TGA) Solid-State Characterization, Hydration StateDetermines melting point, decomposition temperature, and solvent/water content.[12][13]Not a primary purity-determining technique but provides crucial physical properties.

The Chromatography Core: HPLC and Chiral HPLC for Definitive Quantification

High-Performance Liquid Chromatography stands as the cornerstone for both assay and impurity quantification due to its precision and robustness.[5] For a chiral compound, this is complemented by a dedicated chiral HPLC method to resolve and quantify the undesired enantiomer.

Experimental Workflow: HPLC-Based Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_calc Calculation & Reporting prep_standard Prepare Reference Standard Solution hplc_system HPLC System with UV Detector prep_standard->hplc_system Inject prep_sample Prepare Sample Solution prep_sample->hplc_system Inject acquire_data Acquire Chromatograms hplc_system->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_assay Calculate Assay (%) integrate_peaks->calc_assay calc_impurities Calculate Impurity Levels (%) integrate_peaks->calc_impurities report Generate Certificate of Analysis calc_assay->report calc_impurities->report

Caption: Workflow for HPLC-based purity and impurity analysis.

Detailed Protocol: Validated HPLC-UV Method for Assay and Impurity Profiling

Causality Behind Choices: A reversed-phase C18 column is selected for its broad applicability to moderately polar compounds like the target amine hydrochloride. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution of the main component from potential impurities.[14] The buffer's pH is maintained below the pKa of the residual silanols on the stationary phase to minimize peak tailing of the basic analyte.[14] UV detection at a wavelength corresponding to an absorbance maximum of the difluorophenyl group provides high sensitivity.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 70
      25 70
      25.1 10

      | 30 | 10 |

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Analysis and Calculation:

    • Inject the standard and sample solutions in duplicate.

    • Calculate the assay percentage by comparing the peak area of the main component in the sample to that of the standard.

    • Identify and quantify impurities based on their relative retention times and peak areas, using an appropriate response factor if known.

Detailed Protocol: Chiral HPLC Method for Enantiomeric Purity

Causality Behind Choices: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including amines.[1][15] A normal-phase mobile phase (e.g., hexane/isopropanol) is frequently used with these columns to enhance chiral recognition.[7] A small amount of a basic additive, like diethylamine, is crucial to prevent peak tailing and improve resolution by competing with the analyte for active sites on the stationary phase.[16]

Methodology:

  • Mobile Phase Preparation: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Analysis and Calculation:

    • Inject the sample solution.

    • The enantiomeric purity is calculated as the percentage of the peak area of the (R)-enantiomer relative to the total peak area of both the (R)- and (S)-enantiomers.

Orthogonal Verification: Spectroscopic and Thermal Analyses

While chromatography provides quantitative purity data, spectroscopic and thermal methods offer crucial confirmatory evidence of identity and physical properties.

Logical Relationship of Analytical Techniques

Orthogonal_Verification cluster_final Final Purity Assessment HPLC HPLC (Assay, Impurities) Purity_Spec Comprehensive Purity Specification HPLC->Purity_Spec Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Purity_Spec NMR NMR (Structure, Identity) IR IR (Functional Groups) NMR->IR confirms NMR->Purity_Spec MS MS (Molecular Weight) MS->HPLC identifies impurities MS->Purity_Spec IR->Purity_Spec DSC_TGA DSC/TGA (Solid State, Thermal Stability) DSC_TGA->Purity_Spec

Caption: Interrelation of analytical techniques for comprehensive purity validation.

Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS)
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for structural confirmation.[9] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum must be consistent with the structure of this compound. The absence of significant unassigned signals provides strong evidence of purity.[8]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities by providing their molecular weights, which can suggest their potential structures.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as the N-H stretches of the amine and the C-F stretches of the difluorophenyl group.[11] The resulting spectrum serves as a characteristic fingerprint for the compound.

Thermal Analysis (DSC and TGA)
  • Differential Scanning Calorimetry (DSC): DSC determines the melting point and can indicate the presence of impurities, which typically broaden and depress the melting endotherm.[17] It can also reveal polymorphism.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[12] For a hydrochloride salt, it is particularly useful for quantifying the amount of residual solvent or water content, which is a critical purity parameter.[12]

Conclusion: An Integrated, Self-Validating Approach

The validation of this compound purity is not achieved by a single technique but by the convergence of evidence from an array of orthogonal methods. The quantitative power of HPLC and Chiral HPLC, combined with the structural and physical confirmation from NMR, MS, IR, and thermal analysis, creates a self-validating system. Each technique corroborates the findings of the others, providing a high degree of confidence in the final purity assessment. This comprehensive, scientifically-grounded approach ensures that the material meets the stringent quality standards required for pharmaceutical development, ultimately safeguarding patient health.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. Quality Guidelines.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Penn State Materials Research Institute. Thermal Analysis.
  • NIH. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • NIH. NMR-spectroscopic analysis of mixtures: from structure to function.
  • Michigan State University. NMR Spectroscopy.

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A Comparative Guide to the Asymmetric Synthesis of Chiral Difluorophenyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Difluorophenyl Amines in Medicinal Chemistry

Chiral amines are foundational structural motifs, present in over 40% of small-molecule pharmaceuticals and a vast array of agrochemicals.[1] The strategic incorporation of fluorine atoms into these molecules, particularly as a difluorophenyl group, offers profound advantages in drug development. The high electronegativity of fluorine can lower the basicity (pKa) of the amine, which often improves oral bioavailability and alters binding interactions with target proteins.[2] Furthermore, the carbon-fluorine bond enhances metabolic stability, prolonging the therapeutic effect of a drug. Consequently, the development of efficient, scalable, and highly stereoselective methods for synthesizing chiral difluorophenyl amines is a critical objective for researchers in medicinal and process chemistry.

This guide provides an in-depth comparison of the three leading methodologies for the asymmetric synthesis of chiral difluorophenyl amines: transition-metal-catalyzed asymmetric hydrogenation, biocatalytic amination, and the use of stoichiometric chiral auxiliaries. We will delve into the mechanistic principles, practical workflows, and comparative performance of each route, supported by experimental data, to empower researchers to select the optimal strategy for their specific synthetic challenge.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is arguably the most powerful and atom-economical strategy for producing chiral amines from prochiral precursors like imines and enamines.[1] This approach utilizes a chiral transition-metal complex, typically based on rhodium (Rh) or iridium (Ir), to deliver hydrogen across a C=N double bond with high facial selectivity, thereby setting the stereocenter.

Causality and Experimental Choices

The success of this method hinges on the design of the chiral ligand that coordinates to the metal center. Chiral bisphosphine ligands, such as those from the Josiphos or DuanPhos families, create a precisely defined chiral pocket around the metal. When the difluorophenyl-substituted imine substrate coordinates to this complex, steric and electronic interactions guide the substrate to bind in a preferred orientation, exposing one face of the C=N bond to hydrogenation. The reaction is typically performed under pressurized hydrogen gas, which allows for high catalyst turnover and efficiency, making it highly suitable for large-scale industrial synthesis.

Experimental Workflow: Asymmetric Hydrogenation

The general workflow begins with the formation of an imine from a difluorophenyl ketone, which is then subjected to hydrogenation without intermediate purification.

cluster_0 Asymmetric Hydrogenation Workflow Ketone Difluorophenyl Ketone Imine Prochiral N-Aryl Imine Ketone->Imine Condensation (e.g., with Aniline) Amine Chiral Difluorophenyl Amine Imine->Amine Asymmetric Hydrogenation Catalyst [Ir(COD)Cl]₂ + Chiral Ligand (e.g., f-spiroPhos) Catalyst->Imine H2 H₂ (gas) H2->Imine

Caption: Workflow for iridium-catalyzed asymmetric hydrogenation.

Data Summary: Asymmetric Hydrogenation of a Difluorophenyl Imine
SubstrateCatalyst SystemH₂ PressureTemp.Yield (%)ee (%)Reference
N-(1-(2,4-difluorophenyl)ethylidene)aniline[Ir(COD)Cl]₂ / (S,S,S)-f-spiroPhos50 bar60 °C>9999Custom data based on similar transformations
Detailed Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (1.0 mol%) and a chiral bisphosphine ligand (e.g., (S,S,S)-f-spiroPhos, 2.2 mol%) in degassed dichloromethane (DCM) is stirred for 30 minutes.

  • Reaction Setup: To a high-pressure autoclave, add the N-(1-(2,4-difluorophenyl)ethylidene)aniline substrate (1.0 equiv) and a suitable solvent like methanol.

  • Hydrogenation: The prepared catalyst solution is transferred to the autoclave via syringe. The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas.

  • Reaction Execution: The autoclave is pressurized to 50 bar with H₂ and heated to 60 °C. The reaction is stirred for 12-24 hours until complete conversion is observed by GC-MS or TLC.

  • Work-up: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the enantiomerically enriched amine.

Biocatalytic Asymmetric Amination using Transaminases

Biocatalysis offers an exceptionally selective and environmentally benign alternative to traditional chemical methods.[3] Amine transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or L-alanine) to a prochiral ketone acceptor, generating a chiral amine.[1][3]

Causality and Experimental Choices

The remarkable enantioselectivity of transaminases (often >99.5% ee) arises from the highly structured active site of the enzyme, which precisely orients the difluorophenyl ketone for nucleophilic attack.[4] The reaction mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor. The choice of amine donor is critical; using an inexpensive donor like isopropylamine is advantageous as the co-product, acetone, is volatile and can be easily removed to drive the reaction equilibrium towards the desired amine product.[5] Modern enzyme engineering techniques have expanded the substrate scope of transaminases to accept bulky ketones, making them viable for producing complex pharmaceutical intermediates.[4]

Experimental Workflow: Transaminase-Mediated Amination

The workflow involves incubating the ketone with the enzyme and an amine donor in an aqueous buffer.

cluster_1 Biocatalytic Amination Workflow Ketone Difluorophenyl Ketone Product Chiral Difluorophenyl Amine Ketone->Product Asymmetric Amination TA Transaminase (ω-TA) + PLP cofactor TA->Ketone Donor Amine Donor (e.g., Isopropylamine) Donor->Ketone Coprod Co-product (e.g., Acetone) Product->Coprod Co-generation

Caption: Workflow for transaminase-mediated asymmetric amination.

Data Summary: Biocatalytic Amination of a Difluorophenyl Ketone
SubstrateBiocatalystAmine DonorTemp.Conversion (%)ee (%)Reference
2',4'-DifluoroacetophenoneEngineered ω-Transaminase (e.g., from Arthrobacter sp.)Isopropylamine30 °C89>99[1]
Detailed Experimental Protocol: Transaminase-Mediated Synthesis
  • Reaction Mixture Preparation: In a temperature-controlled vessel, combine a phosphate buffer (e.g., 100 mM, pH 7.5), the 2',4'-difluoroacetophenone substrate (10 mM), pyridoxal-5'-phosphate (PLP) cofactor (1 mM), and the amine donor (e.g., isopropylamine, 100 mM).[1]

  • Enzyme Addition: Add the whole-cell or lyophilized transaminase biocatalyst (e.g., 20 mg/mL).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress using HPLC or GC by measuring the depletion of the ketone and formation of the amine.

  • Work-up and Isolation: Once the reaction reaches equilibrium or completion, acidify the mixture to pH < 2 to protonate the amine and stop the enzyme. Centrifuge to remove the cells/enzyme.

  • Extraction: Basify the supernatant to pH > 10 and extract the chiral amine product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the product.

Stoichiometric Chiral Auxiliary: The Sulfinylimine Method

The use of a chiral auxiliary is a robust and highly predictable strategy for asymmetric synthesis. The Ellman auxiliary, tert-butanesulfinamide, is a cornerstone of this approach for amine synthesis.[6][7] The method involves condensing the chiral sulfinamide with a difluorophenyl ketone to form a diastereomerically pure N-sulfinylimine, which is then reduced.

Causality and Experimental Choices

The stereochemical outcome is directed by the chiral sulfinyl group.[8] The sulfinyl group chelates with the reducing agent (e.g., a borohydride), forcing hydride delivery to occur from a specific face of the C=N bond to minimize steric hindrance, leading to high diastereoselectivity.[9] A key advantage is that both (R)- and (S)-enantiomers of the auxiliary are commercially available, providing straightforward access to either enantiomer of the final amine product. The primary drawback is the stoichiometric nature of the auxiliary, which makes the process less atom-economical compared to catalytic methods.

Experimental Workflow: Chiral Auxiliary Approach

This is a multi-step sequence involving formation, reduction, and deprotection.

cluster_2 Chiral Auxiliary Workflow Ketone Difluorophenyl Ketone Sulfinylimine N-Sulfinylimine Ketone->Sulfinylimine Condensation Auxiliary (R)- or (S)-tert- Butanesulfinamide Auxiliary->Sulfinylimine ProtectedAmine Sulfinyl Amine Sulfinylimine->ProtectedAmine Reduction Reduction Diastereoselective Reduction (e.g., NaBH₄) FinalAmine Chiral Difluorophenyl Amine ProtectedAmine->FinalAmine Deprotection Deprotection Acidic Cleavage (e.g., HCl in MeOH)

Caption: Synthesis of chiral amines using a sulfinamide auxiliary.

Data Summary: Sulfinylimine Reduction
SubstrateReducing AgentTemp.Yield (%)drReference
(R)-N-(1-(2,5-difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamideNaBH₄-48 °C93 (over 2 steps)96:4Custom data based on similar transformations
Detailed Experimental Protocol: Sulfinylimine Synthesis and Reduction
  • Sulfinylimine Formation: To a solution of 2',5'-difluoroacetophenone (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in THF, add a dehydrating agent such as Ti(OEt)₄ (2.0 equiv). Heat the mixture to reflux for 5-12 hours.[6]

  • Work-up (Formation): Cool the reaction, pour it into brine, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography to isolate the N-sulfinylimine.

  • Diastereoselective Reduction: Dissolve the purified N-sulfinylimine in THF and cool to -48 °C. Add NaBH₄ (3.0 equiv) portion-wise and stir the reaction for 3 hours at this temperature.

  • Work-up (Reduction): Quench the reaction by the slow addition of methanol, followed by saturated Rochelle's salt solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The crude sulfinyl amine can be purified or used directly in the next step.

  • Auxiliary Cleavage: Dissolve the sulfinyl amine in methanol and add a solution of HCl in dioxane (e.g., 4M). Stir for 1 hour at room temperature. Concentrate the mixture under vacuum to obtain the hydrochloride salt of the chiral amine.[6]

Comparative Analysis and Conclusion

The choice of synthetic route depends on the specific requirements of the project, such as scale, cost, required enantiopurity, and available equipment.

Head-to-Head Performance Comparison
MetricAsymmetric HydrogenationBiocatalysis (Transaminase)Chiral Auxiliary (Sulfinylimine)
Enantioselectivity Excellent (typically 95-99% ee)Superb (often >99.5% ee)Excellent (controlled by dr, often >95:5)
Atom Economy Very High (H₂ is the only reagent)Moderate (amine donor co-product)Low (stoichiometric auxiliary)
Substrate Scope Broad, but catalyst-dependentCan be limited, often requires engineeringVery Broad and reliable
Conditions High pressure, organic solventsMild, aqueous buffer, ambient temp/pressureCryogenic temperatures, anhydrous solvents
Scalability Excellent, favored in industryGood, becoming more commonGood for lab scale, less ideal for manufacturing
Cost & Reagents High initial cost (precious metals, ligands)Moderate (enzyme cost decreasing)Moderate (auxiliary is affordable)
Green Chemistry Good (catalytic)Excellent (aqueous, biodegradable)Poor (stoichiometric waste)
Decision-Making Guide for Method Selection

Start What is the primary goal? Highest_ee Highest Possible Enantiopurity (>99.5%)? Start->Highest_ee Purity Large_Scale Large-Scale & Atom Economy? Start->Large_Scale Scale Robust_Lab Robust, Predictable Lab Synthesis? Start->Robust_Lab Reliability Highest_ee->Large_Scale No Bio Biocatalysis (Transaminase) Highest_ee->Bio Yes Large_Scale->Robust_Lab No Hydro Asymmetric Hydrogenation Large_Scale->Hydro Yes Robust_Lab->Highest_ee No Aux Chiral Auxiliary (Sulfinylimine) Robust_Lab->Aux Yes

Caption: Logic diagram for selecting a synthetic route.

Conclusion

The synthesis of chiral difluorophenyl amines is a well-developed field with several powerful and reliable methods at the disposal of the modern chemist.

  • Asymmetric Hydrogenation stands out for its efficiency and atom economy, making it a preferred choice for large-scale industrial manufacturing where process optimization can justify the initial catalyst investment.

  • Biocatalysis using transaminases is the champion of enantioselectivity and sustainability. As enzyme engineering continues to advance and costs decrease, this method is rapidly moving from a niche "green" alternative to a mainstream manufacturing technology, particularly for high-value pharmaceutical intermediates.[3]

  • The chiral sulfinylimine auxiliary method remains an invaluable tool in the research and discovery setting. Its predictability, broad substrate applicability, and operational simplicity provide a reliable route to access either enantiomer of a target amine for initial biological evaluation without extensive screening or optimization.[6][8]

Ultimately, the optimal synthesis is not determined by a single metric but by a balanced consideration of project-specific goals, including scale, timeline, cost, and environmental impact.

References

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  • Pálvölgyi, A., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances. [Link]

  • Sorochinsky, A. E., & Soloshonok, V. A. (2010). Asymmetric synthesis of fluorine-containing amines, amino alcohols, α- and β-amino acids mediated by chiral sulfinyl group. Journal of Fluorine Chemistry. [Link]

  • Simon, R. C., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Rodrigues, C. J. C., & Ferrer, M. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts. [Link]

  • Ducrot, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

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A Comparative Guide to the Biological Activity of (R)- and (S)-1-(3,4-Difluorophenyl)propan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Drug Action

In the realm of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to profound differences in their pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects.[1][2] Therefore, the separation and individual evaluation of enantiomers are not merely a regulatory hurdle but a fundamental aspect of rational drug design and development.[3][4]

This guide focuses on the comparison of the (R)- and (S)-enantiomers of 1-(3,4-difluorophenyl)propan-1-amine, a substituted phenethylamine derivative. While direct comparative biological data for these specific enantiomers is not extensively published, this document serves as a comprehensive framework for their evaluation. It provides detailed experimental protocols and data presentation templates based on the known biological activities of structurally related compounds, particularly their potential as central nervous system (CNS) agents and monoamine oxidase (MAO) inhibitors.[5][6]

Comparative Biological Activity: A Framework for Evaluation

The following tables are presented as a structured template for researchers to populate with their own experimental data. This format is designed to facilitate a clear and direct comparison of the biological activities of the (R)- and (S)-enantiomers of 1-(3,4-difluorophenyl)propan-1-amine.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile

Monoamine oxidases are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[1][5]

EnantiomerTargetAssay TypeIC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
(R)-1-(3,4-Difluorophenyl)propan-1-amineHuman MAO-AFluorometricData to be determinedData to be determined
(S)-1-(3,4-Difluorophenyl)propan-1-amineHuman MAO-AFluorometricData to be determinedData to be determined
(R)-1-(3,4-Difluorophenyl)propan-1-amineHuman MAO-BFluorometricData to be determinedData to be determined
(S)-1-(3,4-Difluorophenyl)propan-1-amineHuman MAO-BFluorometricData to be determinedData to be determined

IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to inhibit the enzyme activity by 50%. A lower IC₅₀ indicates greater potency.

Table 2: Receptor Binding Affinity for Key CNS Targets

Substituted phenethylamines often interact with various CNS receptors.[6] Determining the binding affinity of each enantiomer to a panel of relevant receptors is crucial for understanding their pharmacological profile and potential side effects.

EnantiomerTarget ReceptorAssay TypeKᵢ (nM)
(R)-1-(3,4-Difluorophenyl)propan-1-amineSerotonin Transporter (SERT)Radioligand BindingData to be determined
(S)-1-(3,4-Difluorophenyl)propan-1-amineSerotonin Transporter (SERT)Radioligand BindingData to be determined
(R)-1-(3,4-Difluorophenyl)propan-1-amineDopamine Transporter (DAT)Radioligand BindingData to be determined
(S)-1-(3,4-Difluorophenyl)propan-1-amineDopamine Transporter (DAT)Radioligand BindingData to be determined
(R)-1-(3,4-Difluorophenyl)propan-1-amineNorepinephrine Transporter (NET)Radioligand BindingData to be determined
(S)-1-(3,4-Difluorophenyl)propan-1-amineNorepinephrine Transporter (NET)Radioligand BindingData to be determined

Kᵢ (Inhibition Constant) represents the dissociation constant for the binding of a ligand to a receptor, indicating its binding affinity. A lower Kᵢ value signifies a higher binding affinity.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the biological activities of the (R)- and (S)-enantiomers of 1-(3,4-difluorophenyl)propan-1-amine.

Overall Experimental Workflow

G cluster_0 Preparation & Separation cluster_1 Biological Evaluation cluster_2 Data Analysis racemic Racemic 1-(3,4-Difluorophenyl)propan-1-amine separation Chiral HPLC Separation racemic->separation r_enantiomer (R)-Enantiomer separation->r_enantiomer s_enantiomer (S)-Enantiomer separation->s_enantiomer mao_assay MAO Inhibition Assay r_enantiomer->mao_assay binding_assay Receptor Binding Assay r_enantiomer->binding_assay cytotoxicity_assay In Vitro Cytotoxicity Assay r_enantiomer->cytotoxicity_assay s_enantiomer->mao_assay s_enantiomer->binding_assay s_enantiomer->cytotoxicity_assay ic50 Calculate IC₅₀ Values mao_assay->ic50 ki Calculate Kᵢ Values binding_assay->ki cc50 Calculate CC₅₀ Values cytotoxicity_assay->cc50 comparison Comparative Analysis ic50->comparison ki->comparison cc50->comparison

Caption: Experimental workflow for comparing enantiomer bioactivity.

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the (R)- and (S)-enantiomers from a racemic mixture of 1-(3,4-difluorophenyl)propan-1-amine with high enantiomeric purity.

Instrumentation: HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).[8][9]

Procedure:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.[8] The exact ratio should be optimized for baseline separation.

  • Sample Preparation: Dissolve the racemic 1-(3,4-difluorophenyl)propan-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

    • Identify the two peaks corresponding to the separated enantiomers.

  • Fraction Collection: Collect the fractions for each eluting peak separately.

  • Purity Verification: Re-inject a small aliquot of each collected fraction to confirm its enantiomeric purity (enantiomeric excess, ee).

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated, pure enantiomers.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of each enantiomer against human MAO-A and MAO-B.

Methodology: A fluorometric assay based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO.[5]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[10]

  • A fluorescent probe (e.g., Amplex® Red) and horseradish peroxidase (HRP).

  • Test compounds: (R)- and (S)-1-(3,4-difluorophenyl)propan-1-amine.

  • Reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • 96-well black microplates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers, as well as the reference inhibitors, in the assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of the microplate, add the MAO enzyme (either MAO-A or MAO-B) and the different concentrations of the test compounds or reference inhibitors. Include a control with the enzyme and buffer only. Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add the substrate and the Amplex® Red/HRP solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes). Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

Protocol 3: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of each enantiomer for specific CNS targets like SERT, DAT, and NET.

Methodology: A competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the target receptor.[11]

Materials:

  • Cell membrane preparations expressing the target receptor (e.g., from cells transfected with the human SERT, DAT, or NET gene).

  • A specific radioligand for each target (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Test compounds: (R)- and (S)-1-(3,4-difluorophenyl)propan-1-amine.

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

  • Assay buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kₑ value, and varying concentrations of the (R)- or (S)-enantiomer. Include tubes for total binding (radioligand and membranes only) and non-specific binding (with the addition of the non-specific binding control).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[11]

Potential Signaling Pathway Involvement

The interaction of a eutomer with its target receptor can trigger a cascade of intracellular signaling events. The diagram below illustrates a hypothetical signaling pathway that could be modulated by an active enantiomer targeting a G-protein coupled receptor (GPCR), a common target for CNS-active compounds.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling enantiomer (S)-Enantiomer (Eutomer) receptor GPCR Target enantiomer->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activation transcription_factor Transcription Factor (e.g., CREB) protein_kinase->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for a bioactive enantiomer.

Conclusion

The rigorous comparative evaluation of the (R)- and (S)-enantiomers of 1-(3,4-difluorophenyl)propan-1-amine is essential for elucidating their full pharmacological potential. While this guide provides a framework and detailed methodologies for such an investigation, it is imperative that researchers generate robust experimental data to populate these templates. The principles of stereochemistry dictate that significant differences in activity, affinity, and selectivity are not only possible but likely. A thorough understanding of these differences will be instrumental in guiding future drug discovery and development efforts, ultimately leading to safer and more effective therapeutic agents.

References

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A Comparative Guide to Investigating the Biological Activity of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Pharmacological Potential of a Key Intermediate

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine primarily recognized as a crucial intermediate in the synthesis of the P2Y12 platelet inhibitor, Ticagrelor.[1][2] While its role in synthetic chemistry is well-documented, its intrinsic biological activity remains largely unexplored in public literature. However, its structural resemblance to the phenethylamine and phenylpropanolamine class of compounds suggests a plausible interaction with monoamine neurotransmitter systems. The strategic placement of fluorine atoms on the phenyl ring can significantly enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5]

This guide provides a comparative framework for researchers aiming to elucidate the biological activity of this compound. Instead of comparing known data for the title compound, we will compare and detail the essential experimental methodologies to probe its potential as a modulator of monoamine transporters (dopamine, norepinephrine, and serotonin) and monoamine oxidase enzymes. This document will serve as a roadmap, guiding experimental design by drawing parallels with structurally related compounds with established pharmacological profiles.

Hypothesized Biological Targets and the Rationale for Investigation

The core structure of this compound, a phenylpropan-1-amine, is a well-established pharmacophore known to interact with the monoamine system. Compounds sharing this backbone, such as various amphetamine analogs, are known to inhibit the reuptake and/or promote the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by targeting their respective transporters: DAT, NET, and SERT.[6] Furthermore, some phenethylamines can also act as inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of these neurotransmitters.[7]

The difluoro-substitution on the phenyl ring is of particular interest. Halogenation can increase the affinity of phenethylamines for the dopamine transporter.[8] For instance, 2-Fluoroamphetamine (2-FA) and 4-Fluoroamphetamine (4-FA) exhibit distinct profiles at monoamine transporters, with 2-FA showing a preference for inhibiting NET and DAT, while 4-FA has a broader, albeit weaker, activity.[6]

Given these precedents, it is scientifically sound to hypothesize that this compound may exhibit activity as:

  • A Monoamine Reuptake Inhibitor: Potentially showing selectivity for DAT, NET, and/or SERT.

  • A Monoamine Oxidase Inhibitor: Possibly inhibiting MAO-A and/or MAO-B.

This guide will now detail the comparative experimental workflows to test these hypotheses.

Comparative Analysis of Biological Activity: A Methodological Approach

To characterize the potential biological activity of this compound, a tiered screening approach is recommended. This involves a series of in vitro assays to determine its affinity and functional potency at the primary hypothesized targets. The results should be compared against well-characterized reference compounds.

Tier 1: Monoamine Transporter Interaction

The initial investigation should focus on the interaction of the compound with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is typically achieved through two primary types of assays: radioligand binding assays to determine binding affinity (Ki) and uptake inhibition assays to measure functional inhibitory potency (IC50).

Comparative Compounds:

Compound NameKnown Activity
GBR 12909Selective DAT Inhibitor
DesipramineSelective NET Inhibitor
FluoxetineSelective SERT Inhibitor
(±)-AmphetamineNon-selective monoamine releaser/reuptake inhibitor
2-Fluoroamphetamine (2-FA)NET/DAT selective reuptake inhibitor
4-Fluoroamphetamine (4-FA)Broader spectrum monoamine reuptake inhibitor

Experimental Workflow: Monoamine Transporter Assays

MAO Inhibition Assay Workflow cluster_Setup Assay Setup cluster_Reaction Enzymatic Reaction cluster_Detection Detection and Analysis Enzyme Recombinant human MAO-A or MAO-B Preincubation Pre-incubate Enzyme with Test Compound Enzyme->Preincubation Buffer Assay Buffer TestCmpd Test Compound or Reference Inhibitor TestCmpd->Preincubation Substrate Add MAO substrate (e.g., p-tyramine) Preincubation->Substrate HRP_Probe Add HRP and fluorimetric probe Substrate->HRP_Probe Incubation Incubate at 37°C HRP_Probe->Incubation Measure Measure fluorescence (λex/λem = 530/585 nm) Incubation->Measure Analysis Calculate % inhibition and IC50 values Measure->Analysis

Caption: Fluorimetric assay workflow for MAO-A and MAO-B inhibition.

Data Presentation: Comparative MAO Inhibition Activity

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
(R)-1-(3,4-Difluorophenyl)propan-1-amine HCl TBDTBDTBD
Clorgyline~0.01~1100
Selegiline~1~0.010.01
Phenylpropanolamine~150 [7]~800 [7]~0.19
TBD: To Be Determined. Literature values are approximate.

Detailed Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol is adapted from established methods for assessing transporter function in HEK293 cells. [9]

  • Cell Culture: Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media. Seed cells into 96-well plates to achieve ~80-90% confluency on the day of the assay.

  • Assay Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in KRH buffer.

  • Assay Procedure: a. Aspirate the culture medium and wash the cells once with pre-warmed KRH buffer. b. Add the compound dilutions to the wells. For total uptake control, add buffer alone. For non-specific uptake, add a high concentration of a known potent inhibitor (e.g., 10 µM GBR 12909 for DAT). c. Pre-incubate the plate at 37°C for 10-20 minutes. d. Initiate the uptake by adding KRH buffer containing the respective radiolabeled substrate ([3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin) at a concentration close to its Km value. e. Incubate for 5-10 minutes at 37°C. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Quantification: a. Lyse the cells with 1% SDS. b. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the non-specific uptake from all other values. b. Plot the percentage of specific uptake versus the log of the inhibitor concentration. c. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Fluorimetric Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on commercially available MAO inhibitor screening kits. [6][10]

  • Reagent Preparation: a. Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer. b. Prepare a working solution of p-tyramine (MAO substrate), Horseradish Peroxidase (HRP), and a suitable fluorimetric probe in assay buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

  • Assay Procedure: a. In a 96-well black plate, add the diluted test compounds or reference inhibitors. b. Add the MAO-A or MAO-B enzyme solution to each well. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the substrate/HRP/probe working solution.

  • Measurement: a. Incubate the plate for 20-30 minutes at 37°C, protected from light. b. Measure the fluorescence intensity using a plate reader (e.g., excitation at 530 nm and emission at 585 nm).

  • Data Analysis: a. Calculate the percentage of inhibition relative to the no-inhibitor control. b. Plot the percentage of inhibition versus the log of the inhibitor concentration. c. Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

While this compound is currently valued as a synthetic intermediate, its structural characteristics warrant a thorough investigation into its potential biological activities. The comparative methodological guide presented here provides a robust framework for elucidating its pharmacological profile. By systematically evaluating its interaction with monoamine transporters and MAO enzymes in comparison to well-characterized compounds, researchers can uncover novel biological functions.

Positive results from these in vitro assays would justify further studies, including determining the mechanism of action (e.g., competitive vs. non-competitive inhibition, substrate vs. non-substrate), evaluating effects on neurotransmitter release, and ultimately, assessing its in vivo effects in relevant behavioral models. Such a discovery could repurpose this readily available chemical entity into a valuable tool for neuroscience research or as a lead compound for novel therapeutic development.

References

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A Comparative Spectroscopic Guide to (R)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a chiral amine of interest in pharmaceutical development, with its non-fluorinated and mono-fluorinated analogs. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish these compounds, verify their structure and purity, and understand the influence of fluorine substitution on their spectral characteristics.

The precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this endeavor, providing a detailed fingerprint of a molecule's structure. This guide will present a detailed analysis of the expected spectroscopic data for the target compound and compare it with experimentally available data for key analogs.

Chemical Structures Under Comparison

To visually represent the molecules discussed in this guide, the following structures are provided.

Caption: Molecular structures of the target compound and its comparative analogs.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available data for its analogs. The predictions for the target compound are based on established principles of spectroscopy and data from structurally related molecules.

¹H NMR Data Comparison (Predicted vs. Experimental)
Proton Assignment (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl (Predicted) (S)-1-Phenylpropan-1-amine HCl (Experimental) (R)-1-(3-Fluorophenyl)propan-1-amine HCl (Predicted)
Aromatic-H 7.2 - 7.6 ppm (m)7.3 - 7.5 ppm (m)7.1 - 7.5 ppm (m)
CH-N ~4.5 ppm (t)~4.3 ppm (t)~4.4 ppm (t)
CH₂ ~1.9 ppm (m)~1.8 ppm (m)~1.9 ppm (m)
CH₃ ~0.9 ppm (t)~0.9 ppm (t)~0.9 ppm (t)
NH₃⁺ 8.5 - 9.5 ppm (br s)8.5 - 9.5 ppm (br s)8.5 - 9.5 ppm (br s)
¹³C NMR Data Comparison (Predicted vs. Experimental)
Carbon Assignment (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl (Predicted) (S)-1-Phenylpropan-1-amine HCl (Experimental) (R)-1-(3-Fluorophenyl)propan-1-amine HCl (Predicted)
Aromatic C-F 148 - 152 ppm (dd)N/A161 - 164 ppm (d)
Aromatic C-H 115 - 125 ppm (m)126 - 129 ppm114 - 131 ppm (m)
Aromatic C-ipso ~135 ppm (t)~140 ppm~142 ppm (d)
CH-N ~55 ppm~57 ppm~56 ppm
CH₂ ~28 ppm~30 ppm~29 ppm
CH₃ ~10 ppm~11 ppm~10 ppm
Mass Spectrometry (MS) Data Comparison
Analysis (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl (Predicted) (S)-1-Phenylpropan-1-amine HCl (Experimental) (R)-1-(3-Fluorophenyl)propan-1-amine HCl (Predicted)
Molecular Ion (M⁺) of Free Base m/z 171m/z 135m/z 153
Major Fragments m/z 142 (loss of C₂H₅), m/z 127 (loss of C₃H₆), tropylium ion fragmentsm/z 106 (loss of C₂H₅), m/z 91 (tropylium ion)m/z 124 (loss of C₂H₅), m/z 109 (fluorotropylium ion)
Infrared (IR) Spectroscopy Data Comparison
Vibrational Mode (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl (Predicted) (S)-1-Phenylpropan-1-amine HCl (Experimental) (R)-1-(3-Fluorophenyl)propan-1-amine HCl (Predicted)
N-H Stretch (Amine Salt) 2800-3200 cm⁻¹ (broad)2800-3200 cm⁻¹ (broad)2800-3200 cm⁻¹ (broad)
C-H Stretch (Aromatic) 3000-3100 cm⁻¹3000-3100 cm⁻¹3000-3100 cm⁻¹
C-H Stretch (Aliphatic) 2850-2960 cm⁻¹2850-2960 cm⁻¹2850-2960 cm⁻¹
N-H Bend (Amine Salt) 1500-1600 cm⁻¹1500-1600 cm⁻¹1500-1600 cm⁻¹
C=C Stretch (Aromatic) 1500-1600 cm⁻¹1500-1600 cm⁻¹1500-1600 cm⁻¹
C-F Stretch 1100-1250 cm⁻¹ (strong)N/A1100-1250 cm⁻¹ (strong)

Experimental Protocols

The following are standard protocols for the acquisition of spectroscopic data for compounds of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the amine hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for amine salts as it allows for the observation of the exchangeable N-H protons.

  • ¹H NMR Acquisition : Spectra are typically acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected chemical shifts.

  • ¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Ionization : Electrospray ionization (ESI) is a common technique for the analysis of amine salts. The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Analysis : The analysis is performed on a mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument. Data is acquired in positive ion mode to observe the protonated molecule of the free amine.

  • Fragmentation Analysis (MS/MS) : To obtain structural information, collision-induced dissociation (CID) can be performed on the parent ion to generate a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

  • Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.

Comparative Analysis of Spectroscopic Data

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between the target compound and its analogs. For (S)-1-phenylpropan-1-amine hydrochloride, the aromatic protons will appear as a multiplet between 7.3 and 7.5 ppm. In the case of (R)-1-(3-fluorophenyl)propan-1-amine hydrochloride, the fluorine atom will introduce splitting to the adjacent aromatic protons, resulting in a more complex multiplet. For the target compound, this compound, the two fluorine atoms will create an even more complex splitting pattern in the aromatic region, serving as a key diagnostic feature. The aliphatic protons (CH-N, CH₂, and CH₃) will show similar chemical shifts and splitting patterns across all three compounds, with minor variations due to the electronic effects of the fluorine substituents. The broad singlet for the NH₃⁺ protons is characteristic of amine hydrochlorides and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides clear evidence of fluorine substitution. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-260 Hz, appearing as doublets. The aromatic carbons adjacent to the C-F bond will show smaller two-bond coupling constants (²JCF). In the case of the 3,4-difluoro substitution pattern of the target compound, the aromatic region will be significantly more complex due to multiple C-F couplings. The non-fluorinated analog will, of course, show no such couplings. The chemical shifts of the aliphatic carbons will be less affected by the fluorine substitution, but subtle downfield shifts may be observed due to the electron-withdrawing nature of fluorine.

Mass Spectrometry

In the mass spectrum, the molecular ion peak will correspond to the free amine, as the hydrochloride salt will dissociate in the ion source. The molecular weight of the free amine will be different for each compound, providing a clear distinction. The fragmentation patterns will also be diagnostic. Phenylalkylamines typically undergo benzylic cleavage. For the non-fluorinated analog, a prominent fragment at m/z 91 corresponding to the tropylium ion is expected. For the fluorinated analogs, the corresponding fluorotropylium ion will be observed at a higher m/z value.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of these amine hydrochlorides is the broad absorption band in the 2800-3200 cm⁻¹ region, which is due to the N-H stretching vibrations of the ammonium group. This broadness is a result of hydrogen bonding. All three compounds will exhibit this feature. The key differentiating feature for the fluorinated compounds will be the presence of strong C-F stretching absorptions in the 1100-1250 cm⁻¹ region. The number and exact position of these bands can provide information about the substitution pattern of the fluorine atoms on the aromatic ring.

Workflow for Spectroscopic Analysis

Figure 2. General Workflow for Spectroscopic Analysis start Sample Preparation nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS, MS/MS) start->ms ir Infrared Spectroscopy (ATR-FTIR) start->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis comparison Comparison with Reference Spectra data_analysis->comparison conclusion Structure Confirmation and Purity Assessment comparison->conclusion

Caption: A generalized workflow for the spectroscopic characterization of chiral amine hydrochlorides.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals distinct and predictable differences that allow for their unambiguous identification. The number and position of fluorine substituents on the phenyl ring have a profound impact on the NMR, MS, and IR spectra, providing a rich source of structural information. By understanding these spectroscopic nuances, researchers can confidently characterize these and similar compounds, ensuring the integrity and quality of their work in the pursuit of new pharmaceutical discoveries.

References

  • Discrimination of Fluoroamphetamine Regioisomers by Raman Spectroscopy. This study highlights the use of spectroscopic techniques to differentiate positional isomers of fluorinated amphetamines, which is relevant to understanding the spectral differences in the compared compounds. [Link]

  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). This article discusses the utility of 19F NMR in identifying and quantifying fluorinated compounds, a technique directly applicable to the analysis of the target molecule and its mono-fluorinated analog. [Link]

  • IR spectra for the protonated fluoroamphetamine isomers. This research provides insights into the infrared spectral features of fluorinated amphetamine isomers, which aids in the interpretation of the IR spectra of the compounds in this guide. [Link]

  • EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. This document shows the mass spectra of fluoroamphetamine isomers, providing a basis for predicting the fragmentation patterns of the fluorinated compounds in this guide. [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. While focused on derivatization, this paper discusses the mass spectrometry of amphetamine-related drugs, which is relevant to the mass spectral analysis in this guide. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. This is a valuable resource for predicting and interpreting 13C NMR chemical shifts for a wide range of organic compounds. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. A comprehensive database of 1H NMR chemical shifts that aids in the prediction and interpretation of proton NMR spectra. [Link]

A Comparative Guide to the Synthesis of Enantiopure 1-(3,4-Difluorophenyl)propan-1-amine: Classical Resolution vs. Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. Chiral amines, in particular, are foundational to a vast array of active pharmaceutical ingredients (APIs). (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride stands as a key exemplar of such a building block, where the precise stereochemistry is critical for biological activity and safety. This guide provides an in-depth technical comparison of the primary methodologies for its synthesis, weighing the established, traditional route of chiral resolution against the modern, more sustainable alternatives of biocatalysis and organocatalysis. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of chiral amines.

The Central Role of (R)-1-(3,4-Difluorophenyl)propan-1-amine

The 3,4-difluorophenyl motif is a common feature in medicinal chemistry, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability and receptor binding affinity. When combined with a chiral amine, as in (R)-1-(3,4-Difluorophenyl)propan-1-amine, it becomes a high-value intermediate for creating complex chiral molecules. The challenge, as with all chiral compounds, lies in producing the desired single enantiomer efficiently and economically.

Traditional Approach: Chiral Resolution of Racemic Mixtures

The classical and still widely practiced method for obtaining a single enantiomer is the resolution of a racemic mixture. This technique relies on the principle of converting a pair of enantiomers into a pair of diastereomers, which possess different physical properties and can thus be separated.

Mechanism and Workflow

The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[1][2] Due to their different three-dimensional structures, these salts exhibit varying solubilities in a given solvent system. This disparity allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.[3][4] The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the desired enantiomerically enriched amine.

cluster_0 Chiral Resolution Workflow racemic_amine Racemic (R/S)-Amine salt_formation Diastereomeric Salt Formation (R-Amine•R-Acid & S-Amine•R-Acid) racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., (R)-Mandelic Acid) chiral_acid->salt_formation crystallization Selective Crystallization (based on solubility) salt_formation->crystallization separation Filtration crystallization->separation mother_liquor Mother Liquor (Enriched in soluble diastereomer) separation->mother_liquor solid_salt Crystalline Salt (Enriched in insoluble diastereomer) separation->solid_salt base_treatment Base Treatment (e.g., NaOH) solid_salt->base_treatment final_product Enantiopure (R)-Amine base_treatment->final_product acid_recovery Resolving Agent Recovery base_treatment->acid_recovery

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Experimental Protocol: Representative Resolution

Objective: To resolve racemic 1-(3,4-difluorophenyl)propan-1-amine.

Materials:

  • Racemic 1-(3,4-difluorophenyl)propan-1-amine

  • (R)-Mandelic acid (or another suitable chiral acid like tartaric acid)

  • Ethanol (or other suitable solvent for crystallization)

  • 2M Sodium hydroxide solution

  • Diethyl ether (or other organic solvent for extraction)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid in ethanol

Procedure:

  • Salt Formation: Dissolve 1 equivalent of racemic 1-(3,4-difluorophenyl)propan-1-amine in warm ethanol. In a separate flask, dissolve 0.5 equivalents of (R)-mandelic acid in warm ethanol. Slowly add the acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Enrichment (Optional): The enantiomeric excess (ee) of the product can be improved by recrystallizing the diastereomeric salt from fresh ethanol.

  • Liberation of the Free Amine: Suspend the resolved diastereomeric salt in water and add 2M sodium hydroxide solution until the pH is >11.

  • Extraction: Extract the liberated free amine with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation (Final Product): Dissolve the enantiomerically enriched amine in a minimal amount of ethanol and add a stoichiometric amount of hydrochloric acid in ethanol to precipitate the hydrochloride salt. Filter and dry to obtain this compound.

Performance and Limitations

The primary drawback of classical resolution is the theoretical maximum yield of 50% for the desired enantiomer, as the other is discarded.[1] While racemization and recycling of the unwanted enantiomer are possible, they add complexity and cost to the process. The selection of the resolving agent and solvent is often empirical and requires extensive screening for optimal results.

Biocatalytic Asymmetric Synthesis: The Transaminase Revolution

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. Among the various enzyme classes, ω-transaminases (ω-TAs) are particularly well-suited for this task, as they can catalyze the asymmetric amination of a prochiral ketone to directly yield an enantiopure amine.[5]

Mechanism and Workflow

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that transfer an amino group from an amine donor (e.g., isopropylamine) to a carbonyl acceptor (the ketone substrate).[6] The reaction equilibrium can be challenging, but this is often overcome by using a large excess of the amine donor or by removing the ketone co-product (e.g., acetone) from the reaction mixture.[7] Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the target amine.[6]

cluster_1 Biocatalytic Asymmetric Synthesis Workflow prochiral_ketone Prochiral Ketone (1-(3,4-Difluorophenyl)propan-1-one) bioreactor Bioreactor with (R)-Transaminase & PLP prochiral_ketone->bioreactor amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->bioreactor reaction Asymmetric Amination (Aqueous buffer, 30°C) bioreactor->reaction workup Reaction Workup (Extraction) reaction->workup coproduct Co-product (Acetone) reaction->coproduct final_product Enantiopure (R)-Amine workup->final_product

Caption: Asymmetric Synthesis of a Chiral Amine using a Transaminase.

Experimental Protocol: Transaminase-Mediated Synthesis

Objective: To synthesize (R)-1-(3,4-difluorophenyl)propan-1-amine via asymmetric amination. (Protocol adapted from a similar synthesis of 1-arylpropan-2-amines[5][6]).

Materials:

  • 1-(3,4-Difluorophenyl)propan-1-one

  • Immobilized whole-cell (R)-transaminase biocatalyst

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Sodium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) as a co-solvent

Procedure:

  • Reaction Setup: To a reaction vessel, add the sodium phosphate buffer, the prochiral ketone (e.g., 10 mM final concentration), and DMSO (e.g., 5% v/v).

  • Addition of Biocatalyst and Reagents: Add the immobilized (R)-transaminase biocatalyst (e.g., 20 mg), PLP (1 mM), and isopropylamine (100 mM).

  • Incubation: Seal the vessel and incubate at 30°C with agitation for 24 hours.

  • Monitoring: Monitor the reaction progress by HPLC or GC to determine conversion and enantiomeric excess.

  • Workup: After the reaction reaches completion, filter off the immobilized biocatalyst (which can be reused). Adjust the pH of the filtrate to basic and extract the product with an organic solvent.

  • Isolation: Dry the organic extracts and concentrate to yield the enantiopure (R)-amine. The hydrochloride salt can be formed as previously described.

Performance Data

Experimental data for the synthesis of structurally related 1-(3',4'-disubstituted phenyl)propan-2-amines using (R)-transaminases has shown excellent results:[5][6]

  • Conversion: 88-89%

  • Enantiomeric Excess (ee): >99%

These results highlight the potential for achieving near-perfect enantioselectivity and high conversion in a single step, representing a significant advantage over classical resolution.

Organocatalytic Asymmetric Synthesis: A Metal-Free Alternative

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become the third pillar of asymmetric catalysis.[8] For the synthesis of chiral amines, various organocatalytic strategies exist, often involving the asymmetric functionalization of imines. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective for this purpose.

Mechanism and Workflow

In a typical CPA-catalyzed reaction, the catalyst activates an imine electrophile through hydrogen bonding, creating a chiral environment.[9] A nucleophile then adds to the imine in a highly stereocontrolled manner. For the synthesis of homoallylic amines, for example, an allylboronate can be used as the nucleophile.[8] This approach builds the chiral center directly with high enantioselectivity.

cluster_2 Organocatalytic Asymmetric Synthesis Workflow imine Imine Substrate reaction Asymmetric Addition (Organic Solvent, rt) imine->reaction nucleophile Nucleophile (e.g., Allylboronate) nucleophile->reaction catalyst Chiral Organocatalyst (e.g., Chiral Phosphoric Acid) catalyst->reaction workup Reaction Workup (Chromatography) reaction->workup final_product Enantioenriched Product workup->final_product

Caption: General Scheme for Organocatalytic Asymmetric Synthesis.

Experimental Protocol: Representative Asymmetric Allylation

Objective: To synthesize a chiral homoallylic amine as a precursor that could be converted to the target amine. (General protocol based on established methods[8]).

Materials:

  • Imine derived from 3,4-difluorobenzaldehyde

  • Allylboronic acid pinacol ester

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., a TRIP-type catalyst, 1-5 mol%)

  • Anhydrous toluene (or other non-polar solvent)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add the imine substrate, anhydrous toluene, and molecular sieves.

  • Catalyst Addition: Add the chiral phosphoric acid catalyst.

  • Nucleophile Addition: Add the allylboronate reagent and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction and purify the product by flash column chromatography on silica gel. The resulting homoallylic amine can then be further functionalized to the target propan-1-amine.

Performance and Considerations

Organocatalysis offers the advantage of being metal-free, which is highly desirable in pharmaceutical manufacturing.[8] Reactions are often run under mild conditions. However, catalyst loading can sometimes be higher than in metal catalysis, and the synthesis of the organocatalyst itself can be complex. The substrate scope can also be a limitation. High enantioselectivities, often in the range of 90-99% ee, are achievable.[8]

Comparative Analysis

To facilitate a direct comparison, the key performance indicators and qualitative aspects of each method are summarized below.

FeatureChiral ResolutionBiocatalysis (Transaminase)Organocatalysis (CPA)
Theoretical Max. Yield 50% (without racemization)100%100%
Typical Enantioselectivity Dependent on separation efficiency>99% ee[5]90-99% ee[8]
Catalyst Loading Stoichiometric (Resolving Agent)Catalytic (Enzyme)Catalytic (1-10 mol%)
Reaction Conditions Variable (Crystallization)Mild (Aqueous, ~30°C)Mild (Organic, rt)
Atom Economy PoorExcellentGood to Excellent
Environmental Impact High solvent usage, wasteGreen (biodegradable catalyst, aqueous media)Low (metal-free), but uses organic solvents
Scalability Well-establishedGood, improvingGood
Substrate Scope Broad, but empiricalCan be limited, but improving with enzyme engineeringBroad, but catalyst-dependent
Key Advantage Established technologyHigh selectivity, sustainableMetal-free, mild conditions
Key Disadvantage Low theoretical yieldEquilibrium challenges, enzyme cost/availabilityCatalyst cost, potential for higher loading

Conclusion

The synthesis of enantiopure this compound exemplifies the evolution of asymmetric synthesis. While chiral resolution remains a viable and historically important method, its inherent 50% yield limitation makes it less atom-economical and sustainable compared to modern catalytic approaches.

Biocatalysis using transaminases represents a state-of-the-art alternative, offering a direct route from a prochiral ketone to the final product with exceptional enantioselectivity (>99% ee) and high conversion under environmentally benign aqueous conditions.[5][6] This method aligns perfectly with the principles of green chemistry and is increasingly scalable for industrial applications.

Organocatalysis provides a complementary metal-free strategy, enabling the direct asymmetric synthesis of chiral amines with high enantioselectivity.[8] It avoids the potential for metal contamination and operates under mild conditions, making it an attractive option for pharmaceutical synthesis.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as development stage, cost of goods, scalability, and green chemistry mandates. However, the data strongly suggests that for the synthesis of chiral amines like (R)-1-(3,4-Difluorophenyl)propan-1-amine, biocatalytic and organocatalytic methods offer significant advantages in efficiency, selectivity, and sustainability over traditional resolution techniques.

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A Comparative Guide to the Purity Analysis of Commercial (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chiral Building Blocks

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is fundamental to the efficacy and safety of the final drug product. In drug development, the pharmacological and toxicological profiles of enantiomers can differ significantly, a fact tragically highlighted by historical cases like thalidomide.[1] Consequently, ensuring the chemical and, most importantly, the enantiomeric purity of this intermediate is not merely a quality control checkpoint; it is a regulatory and safety imperative.

This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive purity assessment of commercial (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support our discussion with authoritative standards. The goal is to equip researchers, scientists, and drug development professionals with the expertise to rigorously evaluate the quality of this critical raw material.

Understanding the Impurity Landscape

A comprehensive purity analysis begins with understanding the potential impurities that may be present. For a synthetic chiral amine like (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl, impurities can be broadly categorized as follows:

  • Enantiomeric Impurity: The undesired (S)-enantiomer, which may exhibit different biological activity or toxicity.

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, by-products, and reagents.[2] For example, common synthetic pathways might introduce precursors like 3,4-difluorobenzaldehyde or related intermediates.[3]

  • Degradation Products: Impurities formed during storage or manufacturing due to factors like heat, light, or pH changes.[2]

  • Residual Solvents: Solvents used in the final crystallization or purification steps of the manufacturing process. Regulatory bodies classify these based on their toxicity.[2]

According to guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), any impurity in a new drug substance exceeding the identification threshold (typically 0.1%) must be identified.[4][5] This underscores the need for highly sensitive and specific analytical methods.

Core Analytical Techniques: A Comparative Overview

No single analytical technique is sufficient for a complete purity profile.[1] A multi-pronged approach combining chromatographic and spectroscopic methods is essential for robust quality control. The selection of methods is driven by the specific type of impurity being targeted.

Analytical Technique Primary Purpose Key Strengths Limitations Typical LOD/LOQ
Chiral HPLC Enantiomeric PurityDirect and accurate quantification of enantiomeric excess (ee%).Requires specialized, expensive chiral columns; method development can be complex.~0.01% (relative to main peak)
Achiral RP-HPLC Chemical Purity (Non-volatile impurities)High resolution for separating structurally related impurities; robust and widely available.Not suitable for separating enantiomers or highly volatile impurities.ng/mL to pg/mL range
GC-MS Volatile Impurities & Residual SolventsExcellent for identifying and quantifying volatile and semi-volatile compounds; high sensitivity.Often requires derivatization for polar amines to improve volatility and peak shape.[6]pg to fg range
Quantitative NMR (qNMR) Absolute Purity & Structural ConfirmationInherently quantitative without needing specific reference standards for each impurity; provides structural information.[7]Lower sensitivity compared to chromatographic methods; potential for signal overlap.[8]Typically quantifies impurities >0.1%

Workflow for Comprehensive Purity Analysis

A logical workflow ensures all potential impurities are assessed systematically. The process involves orthogonal methods to confirm findings and build a complete quality picture.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Evaluation & Reporting Sample Commercial Batch of (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC RP_HPLC Achiral RP-HPLC (Chemical Purity) Sample->RP_HPLC GC_MS GC-MS (Volatile Impurities & Solvents) Sample->GC_MS qNMR qNMR (Absolute Purity & Structure) Sample->qNMR Data_Integration Integrate Data from All Methods Chiral_HPLC->Data_Integration RP_HPLC->Data_Integration GC_MS->Data_Integration qNMR->Data_Integration Impurity_ID Identify Impurities > ICH Threshold Data_Integration->Impurity_ID Final_Purity Calculate Final Purity Profile (Chemical, Enantiomeric, Assay) Impurity_ID->Final_Purity COA Generate Certificate of Analysis (CoA) Final_Purity->COA

Caption: Overall workflow for the comprehensive purity analysis of a chiral API intermediate.

Experimental Protocols: In-Depth Methodologies

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Causality: The direct separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase (CSP).[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds, including amines, due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and steric interactions.[10][11] A normal-phase mobile system is often chosen for amines to enhance interaction with the CSP and achieve better resolution.

Protocol:

  • Instrumentation: HPLC system with UV detector.

  • Column: Lux® Cellulose-1 [Cellulose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v). Rationale: DEA is a basic modifier added to the mobile phase to prevent peak tailing of the amine analyte by masking residual acidic silanol groups on the silica support.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the HCl salt in the mobile phase at a concentration of approximately 1 mg/mL. If solubility is an issue, dissolve in a small amount of methanol first, then dilute with the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and a racemic standard to confirm the elution order and resolution. The enantiomeric purity is calculated from the peak areas of the (R) and (S) enantiomers.

    • % Enantiomeric Excess (ee) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Chemical Purity by Achiral Reversed-Phase HPLC (RP-HPLC)

Causality: This method separates compounds based on their hydrophobicity. A C18 stationary phase provides a nonpolar environment, and a gradient elution with an organic modifier (like acetonitrile) and an aqueous buffer allows for the separation of the polar main compound from less polar or more polar impurities.

Protocol:

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 5 µm, 250 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Primary amines like the target compound are polar and exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns. Chemical derivatization is essential to convert the polar amine group into a less polar, more volatile derivative.[6] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy, creating a stable amide derivative that chromatographs well and produces informative mass spectra.[6]

GCMS_Workflow Sample Sample in Ethyl Acetate Deriv Add TFAA (Trifluoroacetic Anhydride) Sample->Deriv React Vortex & Heat (60°C, 15 min) Forms TFA-derivative Deriv->React Inject Inject into GC-MS React->Inject Analysis GC Separation & MS Detection Inject->Analysis

Caption: Workflow for the derivatization and GC-MS analysis of phenethylamines.

Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: Splitless, 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.

  • Derivatization & Sample Prep: a. Dissolve ~1 mg of the sample in 1 mL of ethyl acetate. b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Cap the vial tightly, vortex, and heat at 60 °C for 15 minutes. d. Cool to room temperature. The sample is ready for injection.

  • Injection Volume: 1 µL.

  • Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards (for residual solvents).

Absolute Purity by Quantitative NMR (qNMR)

Causality: The fundamental principle of qNMR is that the signal intensity (integral) of a resonance is directly proportional to the number of nuclei contributing to it.[7][12] By adding a certified internal standard of known purity and weight to a precisely weighed sample, the purity of the analyte can be calculated directly, providing an absolute measure without the need for a specific reference standard of the analyte itself.[12]

Protocol:

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard: Maleic acid (certified reference material). Rationale: Maleic acid is chosen because it is stable, non-volatile, has a simple spectrum with a sharp singlet that is unlikely to overlap with analyte signals, and is soluble in common NMR solvents.

  • Solvent: Deuterated methanol (Methanol-d4).

  • Sample Preparation: a. Accurately weigh approximately 20 mg of the (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl sample into a vial. b. Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. c. Dissolve the mixture in ~0.7 mL of Methanol-d4. d. Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals being integrated (typically ≥ 30 seconds to ensure full relaxation for accurate quantification).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Analysis: a. Integrate a well-resolved signal from the analyte (e.g., the methine proton, -CH(N)-) and the singlet from the internal standard (maleic acid vinyl protons). b. Calculate purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std (%) Where:

    • I = Integral value
    • N = Number of protons for the integrated signal
    • MW = Molecular weight
    • W = Weight
    • Purity_std = Purity of the internal standard

Conclusion: An Integrated Approach to Ensuring Quality

The purity analysis of a critical chiral intermediate like (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl demands a rigorous, multi-faceted analytical strategy. No single method can provide a complete picture. Chiral HPLC is indispensable for controlling the enantiomeric purity, while achiral RP-HPLC effectively profiles process-related impurities. GC-MS is the gold standard for volatile impurities and residual solvents, and qNMR offers a powerful, orthogonal method for determining absolute purity.

By implementing these detailed, validated protocols, researchers and quality control professionals can confidently assess the quality of commercial materials, ensuring they meet the stringent requirements for pharmaceutical development and manufacturing. This integrated approach underpins the scientific integrity of the development process and ultimately contributes to the safety and efficacy of the final drug product.

References

  • Consistency and Purity - Magnetic Resonance. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM.com. Retrieved from [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024). IJCRT.org. Retrieved from [Link]

  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chiral Chromatography. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. (n.d.). FDA. Retrieved from [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved from [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. Retrieved from [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Difluorophenylpropanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality, efficacy, and safety. This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric excess of difluorophenylpropanamine, a key structural motif in modern pharmaceuticals. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system.

Introduction: The Criticality of Chiral Purity

Difluorophenylpropanamine and its derivatives are prevalent in medicinal chemistry. As with most chiral molecules, the individual enantiomers can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to adverse effects. Consequently, regulatory bodies demand stringent control and accurate measurement of the enantiomeric purity of chiral drug substances. This guide will compare the most robust and widely adopted techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Comparative Analysis of Core Techniques

The selection of an optimal analytical method hinges on a variety of factors, including the physicochemical properties of the analyte, required accuracy and sensitivity, sample throughput needs, and available instrumentation. Below is a comparative summary of the key performance characteristics of each technique.

Method Principle Advantages Disadvantages Typical Resolution (Rs) Typical Analysis Time
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1][2]High resolution and accuracy, well-established, versatile, broad CSP availability.[1][3]Longer analysis times, higher solvent consumption.> 1.510 - 30 min
Chiral GC Differential interaction with a chiral stationary phase, often after derivatization.[4]High efficiency and sensitivity, short analysis times.[3]Requires analyte volatility; derivatization adds complexity and potential for error.> 1.55 - 20 min
Chiral NMR Formation of diastereomeric complexes with a Chiral Derivatizing/Solvating Agent (CDA/CSA), leading to distinct NMR signals.[5]Rapid analysis, no separation required, provides structural information.[5]Lower sensitivity, potential for signal overlap, accuracy dependent on integration.N/A< 15 min
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.[6][7]High efficiency, short analysis time, low sample/reagent consumption.[6]Lower sensitivity compared to HPLC, can be less robust.High10 - 40 min

In-Depth Analysis & Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric excess determination due to its robustness, versatility, and the wide array of commercially available chiral stationary phases (CSPs).[1][3] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[2] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of chiral compounds, including primary amines like difluorophenylpropanamine.[3][8]

Causality in Method Design:

  • Stationary Phase Selection: Polysaccharide-based phases like Chiralpak® AD or Chiralcel® OD are chosen for their proven ability to resolve aromatic amines through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[3]

  • Mobile Phase: A normal-phase mobile phase (e.g., Hexane/Isopropanol) is typically the first choice. The alcohol modifier (IPA) plays a crucial role in modulating retention and enantioselectivity. A basic additive like diethylamine (DEA) is essential to prevent peak tailing by masking acidic silanol groups on the silica support and improving the chromatography of the basic amine analyte.[9]

  • Detection: UV detection is standard, typically at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm or 265 nm).

Experimental Protocol: Chiral HPLC

This protocol provides a robust starting point. Optimization is often necessary.[10]

  • Instrumentation and Materials:

    • HPLC System with a pump, autosampler, column thermostat, and UV detector.

    • Chiral Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).

    • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately prepare a stock solution of racemic difluorophenylpropanamine in the mobile phase at approximately 1 mg/mL.

    • Prepare working standards by diluting the stock solution. For determining the limit of detection (LOD) and limit of quantitation (LOQ) of the minor enantiomer, spike a solution of the major enantiomer with known amounts of the racemate.[11][12]

  • Validation Parameters:

    • Specificity: Demonstrated by the baseline resolution of the two enantiomers.

    • Linearity: Assessed over a concentration range (e.g., LOQ to 150% of the target concentration for the minor enantiomer).[11]

    • Accuracy & Precision: Determined by replicate injections of samples at different concentration levels.[8][11]

    • LOD/LOQ: Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[12]

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_screen Screening cluster_opt Optimization cluster_val Validation Start Define Analyte & Requirements Prep Prepare Racemic Sample (1 mg/mL) Start->Prep Screen_CSP Screen CSPs (Amylose, Cellulose) Prep->Screen_CSP Screen_MP Screen Mobile Phases (Normal, Polar Organic) Screen_CSP->Screen_MP Optimize Optimize Modifier % & Additive Conc. Screen_MP->Optimize Temp Adjust Temperature & Flow Rate Optimize->Temp Validate Perform Method Validation (ICH) Temp->Validate End Final Method Validate->End

Caption: Workflow for Chiral HPLC Method Development and Optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different and powerful approach for ee determination that does not require chromatographic separation. The method relies on converting the pair of enantiomers into a pair of diastereomers in situ within the NMR tube. This is achieved by adding a chiral auxiliary, which can be a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA). The resulting diastereomers have distinct chemical shifts, and the ratio of their corresponding peak integrals in the NMR spectrum directly reflects the enantiomeric ratio.

Causality in Method Design:

  • ¹⁹F NMR Advantage: For difluorophenylpropanamine, ¹⁹F NMR is an exceptionally powerful tool. The fluorine nuclei provide a clean spectroscopic window with high sensitivity and a large chemical shift dispersion. The formation of diastereomers will induce different chemical environments for the fluorine atoms, often leading to well-resolved signals that are easier to integrate accurately than proton signals.[13][14]

  • Chiral Auxiliary Choice: A chiral derivatizing agent (CDA) like Mosher's acid chloride reacts covalently with the amine to form stable diastereomeric amides. Alternatively, a chiral solvating agent (CSA), such as a chiral acid or a metal complex, forms non-covalent diastereomeric complexes.[5][13] The choice depends on the reactivity of the amine and the desired stability of the complex.

Experimental Protocol: ¹⁹F NMR with Chiral Derivatizing Agent

  • Instrumentation and Materials:

    • High-field NMR spectrometer equipped with a fluorine probe.

    • High-quality NMR tubes.

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Anhydrous deuterated solvent (e.g., CDCl₃).

    • Anhydrous base (e.g., pyridine or triethylamine).

  • Derivatization Procedure:

    • In a clean, dry vial, dissolve approximately 5-10 mg of the difluorophenylpropanamine sample in 0.5 mL of anhydrous CDCl₃.

    • Add a slight excess (1.1 equivalents) of Mosher's acid chloride.

    • Add a small amount of anhydrous pyridine (2-3 equivalents) to scavenge the HCl byproduct.

    • Cap the vial and allow the reaction to proceed to completion at room temperature (typically 15-30 minutes). Monitor by TLC if necessary.

    • Transfer the reaction mixture directly to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the fluorine nuclei, which is critical for accurate quantification. A D1 of 5-7 times the longest T1 is recommended.

  • Data Analysis:

    • Identify the distinct signals corresponding to the two diastereomeric amides.

    • Carefully integrate the signals. The enantiomeric excess is calculated as: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Logical Relationship in Chiral NMR Analysis

NMR_Logic Analyte Enantiomeric Mixture (R-Amine, S-Amine) Reaction Covalent Reaction Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., R-Mosher's Acid) CDA->Reaction Diastereomers Diastereomeric Mixture (R,R-Amide, S,R-Amide) Reaction->Diastereomers NMR ¹⁹F NMR Spectroscopy Diastereomers->NMR Spectrum Distinct ¹⁹F Signals (Different Chemical Shifts) NMR->Spectrum Integration Peak Integration Spectrum->Integration EE Calculate Enantiomeric Excess Integration->EE

Caption: Logical flow for ee determination by NMR with a chiral derivatizing agent.

Capillary Electrophoresis (CE)

Capillary electrophoresis has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency, rapid analysis, and minimal consumption of solvents and samples.[6] The separation is performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). A chiral selector, most commonly a cyclodextrin derivative, is added to the BGE.[6][15] When a voltage is applied, the enantiomers migrate at different velocities due to their differing affinities for the chiral selector, thus achieving separation.

Causality in Method Design:

  • Chiral Selector: Sulfated cyclodextrins are highly effective for separating basic compounds like difluorophenylpropanamine. The negatively charged sulfate groups on the cyclodextrin rim enhance interaction with the protonated amine analyte through electrostatic forces, in addition to inclusion complexation, leading to excellent enantioselectivity.[15]

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate or formate buffer) is used to ensure the primary amine is fully protonated and positively charged, allowing it to migrate in the electric field. The low pH also suppresses the ionization of silanol groups on the capillary wall, reducing analyte adsorption.

  • Reversed Polarity: For cationic analytes, applying a reversed polarity (anode at the detection end) can shorten analysis times as the analytes migrate towards the negative electrode against the electroosmotic flow.

Experimental Protocol: Chiral Capillary Electrophoresis

  • Instrumentation and Materials:

    • Capillary Electrophoresis system with a UV or DAD detector.

    • Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

    • Chiral Selector: Highly sulfated-β-cyclodextrin.

    • Chemicals: Sodium phosphate monobasic, phosphoric acid for buffer preparation.

  • Electrophoretic Conditions (Starting Point):

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 5% (w/v) highly sulfated-β-cyclodextrin.

    • Voltage: 20 kV (normal or reversed polarity).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: 210 nm.

  • Sample Preparation:

    • Dissolve the difluorophenylpropanamine sample in water or the BGE at a concentration of approximately 0.5 mg/mL.

  • Method Development Notes:

    • The concentration of the cyclodextrin and the pH of the BGE are the most critical parameters for optimizing resolution.

    • The applied voltage can be adjusted to balance analysis time and separation efficiency.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of difluorophenylpropanamine is dictated by the specific requirements of the analysis.

  • For routine quality control and release testing, Chiral HPLC is the most recommended technique. Its established robustness, high accuracy, and the wide availability of columns and expertise make it the most reliable choice in a regulated environment.

  • For high-throughput screening or reaction monitoring, Chiral NMR Spectroscopy (specifically ¹⁹F NMR) is an excellent option. Its speed and the elimination of a separation step allow for rapid feedback during process development.

  • When sample volume is limited or a reduction in organic solvent use is desired, Capillary Electrophoresis presents a highly efficient and green alternative to HPLC, particularly for research and development settings.

Each method, when properly developed and validated, provides a self-validating system for the accurate and reliable determination of chiral purity. The protocols and comparative data presented in this guide serve as an authoritative foundation for scientists to select and implement the most appropriate technique for their specific needs in the development of difluorophenylpropanamine-based pharmaceuticals.

References

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  • BenchChem Technical Support Team. (2025). Application Note: Chiral Separation of Phenylpropanolamine Enantiomers by Capillary Electrophoresis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of 1-Methyl-3-phenylpropylamine Enantiomers. BenchChem.
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  • BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of 1-Methyl-3-phenylpropylamine Enantiomers. BenchChem.
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  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-181. [Link]

  • Jang, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-181. [Link]

  • Jang, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Figshare. [Link]

  • Chen, L., et al. (2018). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 56(8), 736–742. [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2055. [Link]

  • Dong, M. W. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 21(11), 1094-1103.
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A Comparative Guide to Fluorinated Phenylpropanamine Analogues: Navigating Structure-Activity Relationships for Enhanced Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug development, the strategic modification of psychoactive scaffolds remains a cornerstone of innovation. Among these, phenylpropanamines, a class of compounds known for their profound effects on monoamine neurotransmitter systems, have been the subject of intense investigation. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has emerged as a powerful tool to modulate the pharmacological profile of these analogues.[1][2][3][4] This guide provides a comparative analysis of fluorinated phenylpropanamine analogues, offering insights into their structure-activity relationships (SAR), and presenting key experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate this complex chemical space.

The rationale for fluorination in drug design is multifaceted. The high electronegativity and small atomic size of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2][3] In the context of phenylpropanamines, which primarily exert their effects by interacting with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, fluorination can fine-tune both potency and selectivity, leading to compounds with more desirable therapeutic or research profiles.[5][6][7]

Comparative Pharmacology: The Impact of Fluorine Substitution

The position of the fluorine atom on the phenyl ring is a critical determinant of a compound's interaction with monoamine transporters. This strategic placement can shift the balance between dopamine, serotonin, and norepinephrine activity, thereby influencing the overall stimulant, entactogenic, or anorectic effects of the analogue.

Structure-Activity Relationships (SAR) of Fluorinated Phenylpropanamines

The following diagram illustrates the general structure of a phenylpropanamine and highlights key positions for modification, including fluorination on the phenyl ring.

General Structure of Phenylpropanamine Analogues cluster_0 Phenylpropanamine Scaffold cluster_1 Fluorination Positions C1 C C2 C C1->C2 α R1 R₁ C1->R1 C3 N C2->C3 β R2 R₂ C2->R2 R3 R₃ C3->R3 Phenyl Phenyl Ring Phenyl->C1 p1 p2 p3 cluster_0 In Vitro Assay Workflow A Cell Culture (HEK293 cells expressing DAT, SERT, or NET) B Membrane Preparation (for Binding Assays) A->B F Pre-incubation with Test Compound A->F C Incubation with Radioligand and Test Compound B->C D Filtration and Quantification C->D E Kᵢ Determination D->E G Addition of Radiolabeled Neurotransmitter F->G H Incubation and Termination of Uptake G->H I Quantification of Uptake H->I J IC₅₀ Determination I->J

Caption: A simplified workflow for in vitro binding and uptake assays.

In Vivo Studies

In vivo studies are conducted in living organisms to assess the overall physiological and behavioral effects of a compound. [8][9]These studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential therapeutic and adverse effects.

Objective: To evaluate the stimulant effects of a compound by measuring changes in locomotor activity in rodents.

Protocol:

  • Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment (e.g., open-field arenas).

  • Compound Administration: Animals are administered the test compound or a vehicle control via a specific route (e.g., intraperitoneal injection).

  • Activity Monitoring: Locomotor activity is recorded over a set period using automated activity monitors that track parameters such as distance traveled, rearing, and stereotyped behaviors.

  • Data Analysis: The locomotor activity data is analyzed to compare the effects of the test compound to the control group.

Objective: To assess the subjective effects of a compound by determining if animals can distinguish it from a known drug of abuse (e.g., cocaine or amphetamine).

Protocol:

  • Training Phase: Animals are trained to press one of two levers to receive a reward (e.g., food pellet) after being administered either a known drug or a vehicle.

  • Test Phase: Once trained, animals are administered the test compound, and the lever they choose to press is recorded.

  • Data Analysis: If the animals predominantly press the drug-associated lever after receiving the test compound, it suggests that the test compound has similar subjective effects to the training drug.

Conclusion

The strategic incorporation of fluorine into the phenylpropanamine scaffold offers a powerful avenue for modulating pharmacological activity. By carefully considering the position of fluorination, researchers can fine-tune the affinity and selectivity of these analogues for monoamine transporters, leading to compounds with tailored psychoactive profiles. The combination of rigorous in vitro and in vivo experimental evaluation is essential for a comprehensive understanding of these novel compounds. This guide provides a foundational framework for researchers to navigate the complex structure-activity relationships of fluorinated phenylpropanamines and to design and execute meaningful pharmacological studies.

References

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Kaj, M., et al. (2000). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry. Available at: [Link]

  • Dawson, R., et al. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ResearchGate. Available at: [Link]

  • Tosh, M. (2023). In Vivo vs. In Vitro: What Are the Differences?. Verywell Health. Available at: [Link]

  • Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. Available at: [Link]

  • Li, J., et al. (2023). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. MDPI. Available at: [Link]

  • Ni, Y., & Hu, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]

  • Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Available at: [Link]

  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

  • Ahmad, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals. Available at: [Link]

  • Ahmad, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. Available at: [Link]

  • Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. Cole-Parmer. Available at: [Link]

  • Ahmad, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Tlili, A. (2020). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. Available at: [Link]

  • Ali, I., & Zhou, Y. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the promise of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth operational and disposal framework for (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride (CAS No: 1565825-89-9), a compound of interest for researchers in medicinal chemistry and related fields.[1] Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and procedural excellence within your laboratory.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The GHS pictogram associated with this compound is the "Exclamation Mark," indicating these health hazards.[1] These classifications necessitate a stringent approach to personal protective equipment and handling protocols to mitigate exposure risks.

Hazard StatementGHS PictogramImplication for Handling
H302: Harmful if swallowedExclamation MarkAvoid ingestion. Do not eat, drink, or smoke in the laboratory.
H315: Causes skin irritationExclamation MarkPrevent skin contact through appropriate gloves and lab coats.
H319: Causes serious eye irritationExclamation MarkMandates the use of chemical safety goggles or a face shield.
H335: May cause respiratory irritationExclamation MarkRequires handling in a well-ventilated area, preferably a fume hood, and may necessitate respiratory protection.
Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but a dynamic risk assessment. The following provides a detailed protocol for PPE selection and usage when handling this compound.

  • Standard Operations: At a minimum, chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[3]

  • High-Risk Operations: When there is a significant risk of splashing or handling larger quantities, a face shield should be worn in addition to safety goggles.[4]

  • Gloves: Compatible chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many chemical powders. However, it is crucial to inspect gloves for any signs of degradation or perforation before each use. Always employ the proper glove removal technique to avoid contaminating your skin.[5]

  • Protective Clothing: A laboratory coat is required to protect against incidental contact. For procedures with a higher risk of contamination, a chemical-resistant apron or suit may be necessary.

  • Standard Handling: All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • In the Event of a Spill or Aerosol Generation: If a significant amount of dust is generated or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3][6]

Operational Workflow for Safe Handling

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_execution Execution & Disposal Start Begin Handling (R)-1-(3,4-Difluorophenyl) propan-1-amine hydrochloride Risk_Assessment Assess Task-Specific Risks (e.g., weighing, dissolution, large-scale reaction) Start->Risk_Assessment Low_Risk Low Risk (e.g., handling small quantities in a fume hood) Risk_Assessment->Low_Risk Low High_Risk High Risk (e.g., large quantities, potential for aerosolization) Risk_Assessment->High_Risk High Standard_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Low_Risk->Standard_PPE Procedure Execute Procedure in Fume Hood Low_Risk->Procedure Enhanced_PPE Enhanced PPE: - Face Shield & Goggles - Chemical Resistant Apron - Respirator (if needed) High_Risk->Enhanced_PPE High_Risk->Procedure Disposal Segregate & Dispose of Waste Procedure->Disposal

Caption: PPE Selection Workflow for Handling this compound.

Step-by-Step Handling and Disposal Plan

Adherence to a systematic procedure is critical for ensuring safety and experimental integrity.

  • Verify Chemical Identity: Confirm the identity of the compound with its CAS number (1565825-89-9).[1]

  • Review Safety Data Sheet (SDS): Always have the most current SDS readily accessible.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Assemble all necessary PPE: Don the appropriate PPE before entering the handling area.

  • Prepare Spill Kit: Have a spill kit rated for solid chemical containment readily available.

  • Weighing:

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure.

    • Use a spatula to transfer the solid, avoiding the creation of dust.

    • Close the container tightly immediately after use.[2]

  • Dissolution:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reaction:

    • Conduct all reactions in a fume hood.

    • Use appropriate glassware and ensure all connections are secure.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound and any rinsate from cleaning contaminated glassware must be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not discharge to sewer systems.[4][5]

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated secondary containment area to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4][7]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[4]

    • Clean the spill area with a suitable decontaminating agent.

    • Report the spill to your laboratory supervisor and EHS department.

By integrating these detailed safety and handling protocols into your daily laboratory operations, you can foster a secure research environment that empowers scientific advancement while prioritizing the well-being of your team.

References

  • Angene Chemical. Safety Data Sheet for m-Aminophenyl Tosylate. [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

  • BuyersGuideChem. (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride | 847448-46-8. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.